Bemcentinib

Catalog No.
S548352
CAS No.
1037624-75-1
M.F
C30H34N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemcentinib

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

The exact mass of the compound Bemcentinib is 506.29064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AXL Receptor Tyrosine Kinase: Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Receptor Tyrosine Kinase

AXL represents a promising molecular target in oncology and beyond, belonging to the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs). The name "AXL" derives from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer progression [1]. Initially identified in patients with chronic myeloid leukemia, AXL has emerged as a critical regulator of multiple oncogenic processes, including cell proliferation, survival, migration, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, stemness, and therapeutic resistance [1] [2]. Beyond oncology, AXL also facilitates viral infections, including SARS-CoV-2 and Zika, highlighting its importance in both cancer and virology [1].

AXL is frequently overexpressed in various human malignancies, including renal, lung, breast, prostate, colon, esophageal, and head and neck cancers [1]. Its overexpression is consistently associated with poor prognosis, tumor aggressiveness, and resistance to conventional and targeted therapies [3] [4]. The strategic position of AXL at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target. This comprehensive technical review examines AXL's molecular structure, biological functions, regulatory mechanisms, and emerging therapeutic strategies, providing researchers and drug development professionals with essential insights for advancing AXL-targeted approaches.

Molecular Structure and Domain Organization

Genetic Organization and Protein Domains

The AXL gene is located at chromosome locus 19q13.2, near the BCL3 proto-oncogene, and consists of 20 exons encoding an 894 amino acid multidomain protein [1] [2]. AXL is expressed as two primary isoforms due to alternative splicing, predominantly involving the inclusion or omission of exon 10 [5]. The full-length AXL receptor is a 140 kDa single-pass transmembrane protein comprising three structural domains: an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2].

Table 1: Domain Organization of AXL Receptor Tyrosine Kinase

Domain Structural Features Functional Elements Role in Signaling
Extracellular Two immunoglobulin (Ig)-like domains and two fibronectin type III (FNIII) repeats Ig domains mediate GAS6 binding; FNIII domains regulate interaction Ligand binding and receptor dimerization
Transmembrane Single α-helical segment Anchors receptor in cell membrane Spatial orientation and membrane localization
Intracellular Tyrosine kinase domain KW(I/L)A(I/L)ES sequence; six tyrosine residues (Y698, Y702, Y703, Y779, Y821, Y866) Kinase activity and downstream signaling recruitment

The extracellular domain of AXL contains two immunoglobulin (Ig)-like repeats and two fibronectin type III (FNIII)-like repeats, structurally resembling neural cell adhesion molecules (NCAMs) [1] [2]. AXL binds to its primary ligand GAS6 primarily through the Ig motifs, with regulation modulated by the FNIII domains [1] [3]. The intracellular domain is crucial for autophosphorylation and subsequent kinase activity, featuring six tyrosine residues (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) that serve as phosphorylation sites [2]. Among these, the three C-terminal tyrosine residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and AXL activation [2].

Ligand Binding and Activation Mechanisms

AXL activation occurs through multiple mechanisms, primarily through binding to its high-affinity ligand Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent secretory protein [1] [3]. GAS6 binds to AXL in a 1:1 ratio, forming a complex that undergoes dimerization, leading to autophosphorylation within the intracellular kinase domain [1] [3]. The interaction between GAS6 and AXL is unique as it prevents direct AXL/AXL or GAS6/GAS6 interactions, influencing processes such as epithelial-to-mesenchymal transition (EMT) in cancer progression [1].

Beyond the canonical GAS6-driven mechanism, AXL can be activated through alternative mechanisms [1]:

  • GAS6-independent activation: Through crosstalk with other receptors like c-MET or EGFR, self-dimerization, or oxidative stress response
  • Heterodimerization: Formation of heterocomplexes with non-TAM receptors such as EGFR, HER2, HER3, VEGFR, PDGFR, and FLT3
  • Overexpression-induced aggregation: Leading to ligand-independent homo-dimerization

The full activation of AXL, particularly in both healthy tissues and the cancer microenvironment, depends on interactions with ligands and phosphatidylserine (PtdSer). GAS6 binds to PtdSer present on cell membranes, forming an extracellular lipid-protein complex critical for initiating TAM receptor dimerization and AXL signaling pathway activation [1].

AXL_Activation cluster_2 Step 2: Dimerization cluster_3 Step 3: Activation GAS6 GAS6 AXL_monomer AXL_monomer GAS6->AXL_monomer  Binds to Ig domains PtdSer PtdSer PtdSer->GAS6  Forms complex AXL_dimer AXL_dimer AXL_monomer->AXL_dimer  Homo-dimerization Downstream_signaling Downstream_signaling AXL_dimer->Downstream_signaling  Autophosphorylation  & Pathway Activation

AXL receptor activation mechanism: GAS6-PtdSer complex binding induces dimerization and autophosphorylation.

Biological Functions in Cancer and Signaling Pathways

Key Oncogenic Functions

AXL signaling plays a pivotal role in multiple processes that drive cancer development and metastasis through various downstream pathways, including PI3K/AKT, JAK/STAT, NF-κβ, and RAS/RAF/MEK/ERK [1] [2]. The key biological functions of AXL in cancer progression include:

  • Cell Proliferation and Survival: AXL enhances cell survival by regulating NF-κβ nuclear transport, which leads to increased expression of anti-apoptotic markers such as survivin and BCL-2, while simultaneously reducing the expression of pro-apoptotic markers like caspase 3 and BAD [1] [2]. AXL inhibition has been shown to lower levels of anti-apoptotic proteins, such as MCL-1 and BCL-2, while upregulating apoptosis-related proteins like Bim [1].

  • Migration and Invasion: AXL activity is critical for cell migration phenotypes, including the increase in GTP-binding proteins Rho and Rac and the formation of filopodia [2]. The overexpression of AXL in cells with low metastatic potential leads to augmented migratory and invasive abilities, facilitating tumor spread [2].

  • Epithelial-Mesenchymal Transition (EMT): AXL is a key regulator of EMT, a fundamental process in cancer metastasis and therapeutic resistance [1] [4]. Through EMT, AXL enhances cell invasiveness, anti-apoptotic resistance, and acquisition of stem-like properties [5].

  • Angiogenesis: AXL promotes angiogenesis by supporting endothelial cell function, facilitating metastasis, as seen in hepatocellular carcinoma through activation of the PI3K/Akt/SOX2/DKK-1 network [1].

  • Therapeutic Resistance: AXL mediates resistance to various targeted therapies, including EGFR inhibitors in non-small cell lung cancer and cetuximab in head and neck cancer [1] [2]. In NSCLC, AXL enhances MYC transcription, which disrupts purine metabolism and increases the likelihood of drug-resistant mutations [1].

  • Immune Modulation: AXL expression on macrophages and dendritic cells enables efferocytosis—the non-immunogenic clearance of apoptotic cells—which dampens immune responses in the tumor microenvironment [6]. AXL inhibition may thus not only lead to tumor cell death but also result in macrophage and dendritic cell activation, ultimately increasing T cell recruitment to the tumor [6].

Downstream Signaling Networks

AXL activation triggers multiple downstream signaling pathways that collectively contribute to its oncogenic functions:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and metabolic regulation. Phosphorylated Tyr779 and Tyr821 bind to p85 subunit of PI3K, initiating this pathway [2].
  • RAS/RAF/MEK/ERK Pathway: Regulates cell proliferation and differentiation. Phosphorylated Tyr821 binds to GRB2, activating this cascade [2].
  • JAK/STAT Pathway: Influences immune responses and cell survival.
  • NF-κB Pathway: Controls expression of anti-apoptotic genes and inflammatory responses.

AXL_Signaling AXL_activated AXL (Activated) PI3K_AKT PI3K_AKT AXL_activated->PI3K_AKT  Tyr779/Tyr821 MAPK MAPK AXL_activated->MAPK  Tyr821/GRB2 JAK_STAT JAK_STAT AXL_activated->JAK_STAT NFkB NFkB AXL_activated->NFkB SRC_FAK SRC_FAK AXL_activated->SRC_FAK  Tyr821/Tyr866 Cell_survival Cell_survival PI3K_AKT->Cell_survival EMT EMT PI3K_AKT->EMT Proliferation Proliferation MAPK->Proliferation Immune_evasion Immune_evasion JAK_STAT->Immune_evasion Therapy_resistance Therapy_resistance NFkB->Therapy_resistance Migration Migration SRC_FAK->Migration

AXL downstream signaling pathways: Phosphorylation recruits adaptor proteins, activating key oncogenic processes.

Expression Regulation and Molecular Control Mechanisms

AXL signaling is tightly regulated through a range of complex mechanisms, including epigenetic alterations, transcriptional, translational, and posttranslational modifications [1]. Understanding these regulatory mechanisms is essential for developing effective AXL-targeted therapies.

Transcriptional and Epigenetic Regulation

Multiple transcription factors act on the AXL promoter to regulate its expression:

  • Hypoxia-Inducible Factors (HIF-1α): Links AXL expression to tumor hypoxia [1] [2]
  • Activator Protein 1 (AP-1): Mediates AXL upregulation in response to various stimuli [2]
  • YAP1/TEAD: Connects AXL to Hippo signaling pathway [1]
  • CREB and SP-1: Additional transcriptional regulators [1]
  • MZF-1: Myeloid zinc finger 1 protein implicated in AXL transcription [2]

AXL gene expression can also be modulated by promoter methylation and epigenetic modifications, including histone acetylation and DNA methylation [1] [2]. In addition, activation of TLR signaling upregulates AXL mRNA in dendritic cells and macrophages [2].

Post-Transcriptional and Post-Translational Regulation

MicroRNAs play a significant role in post-transcriptional regulation of AXL:

  • miR-34a and miR-199a/b: Directly target AXL mRNA and inhibit its expression [2]
  • miR-33a-5p and miR-93-5p: Additional miRNAs that regulate AXL signaling [1]

Long non-coding RNAs also contribute to AXL regulation:

  • DANCR and XIST: Act as competitive endogenous RNAs that sequester miRNAs (miR-33a-5p and miR-93-5p), thereby regulating AXL signaling at the post-transcriptional level [1]

Post-translational modifications further influence AXL functionality:

  • Glycosylation: Affects molecular weight (100-140 kDa range) and receptor maturation [2]
  • Phosphorylation: Key for activation and downstream signaling
  • Ubiquitination: Regulates receptor turnover and degradation [1]
  • Proteolytic Cleavage: Generates soluble AXL (sAxl) that acts as a decoy receptor [3]

Therapeutic Targeting and Clinical Development

AXL-Targeted Therapeutic Strategies

Several therapeutic strategies have been developed to inhibit AXL signaling in cancer:

  • Small-Molecule Tyrosine Kinase Inhibitors: ATP-competitive inhibitors that block AXL kinase activity
  • Monoclonal Antibodies: Target the extracellular domain to prevent ligand binding and receptor activation
  • Antibody-Drug Conjugates (ADCs): Deliver cytotoxic payloads specifically to AXL-expressing cells
  • Soluble Receptors: Decoy receptors that sequester GAS6 ligand
  • Aptamers: Nucleotide-based inhibitors that specifically bind AXL
  • CAR-T Therapies: AXL-targeted chimeric antigen receptor T-cells [1]

Table 2: AXL-Targeted Agents in Clinical Development

Therapeutic Agent Type Selectivity Development Status Key Clinical Applications
Bemcentinib (BGB324/R428) Small molecule inhibitor Selective AXL inhibitor Phase II clinical trials Triple-negative breast cancer, melanoma, NSCLC; FDA fast-track designation in combination with PD-1/PD-L1 agents
AB801 Small molecule inhibitor Highly potent and selective AXL inhibitor Early clinical trials Advanced solid tumors, NSCLC in combination with chemotherapy
TP-0903 Small molecule inhibitor Multi-target inhibitor (including AXL) Preclinical/Clinical studies Pancreatic cancer models
Cabozantinib Small molecule inhibitor Multi-target inhibitor (AXL, VEGFR2, MET) Approved for renal cell and hepatocellular carcinoma Liver cancer, other solid tumors
Gilteritinib Small molecule inhibitor Multi-target (AXL, FLT3) Approved for FLT3-mutated AML Acute myeloid leukemia
AVB-S6-500 Monoclonal antibody AXL inhibitor Clinical trials Advanced solid tumors
Combination Therapy Strategies

AXL inhibition shows particular promise in combination with other therapeutic approaches:

  • EGFR-TKI Combinations: AXL inhibitors can prevent or overcome acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in patients with EGFR-mutant lung cancer [5].
  • Immunotherapy Combinations: AXL inhibition may transform immunologically "cold" tumors to "hot" ones by promoting myeloid cell activation and T cell recruitment, thus enhancing response to immune checkpoint blockade [6].
  • Chemotherapy Combinations: AXL inhibitors can sensitize tumors to conventional chemotherapy by overcoming resistance mechanisms [7].
  • Targeted Therapy Combinations: Simultaneous inhibition of AXL and complementary pathways (e.g., VEGF, MET) may yield synergistic antitumor effects [1].

The selective AXL inhibitor this compound (BGB324/R428) recently received fast-track designation by the US FDA in combination with a PD-1/PD-L1 agent, highlighting the growing importance of AXL targeting in cancer therapy [1].

Experimental Protocols and Methodologies

In Vitro Assessment of AXL Expression and Signaling

ELISA-Based Quantification of AXL Expression

  • Cell Preparation: Seed cells in 6-well plates (150,000 cells per well for tumor cells; 300,000 cells per well for immune cells) and treat for 24 hours prior to lysis [6].
  • Lysis: Wash cells once with ice-cold PBS and lyse with 100μL of ice-cold NP40 lysis buffer supplemented with protease and phosphatase inhibitors [6].
  • Protein Quantification: Clarify lysates by centrifugation at 16,100×g for 10 minutes at 4°C. Quantify total protein content using BCA protein assay [6].
  • ELISA: Use commercial ELISA kits (e.g., R&D Systems DuoSet ELISA) according to manufacturer's protocols. Normalize AXL levels to total protein concentration [6].

AXL Activation and Signaling Assessment

  • Phospho-AXL Detection: Use phospho-specific antibodies against key tyrosine residues (Y779, Y821) via Western blot or ELISA.
  • Downstream Pathway Analysis: Assess phosphorylation status of AKT (Ser473), ERK1/2 (Thr202/Tyr204), and STAT3 (Tyr705) to monitor PI3K/AKT, MAPK/ERK, and JAK/STAT pathway activation.
  • Functional Assays: Evaluate AXL-mediated biological responses using migration assays (Boyden chamber), invasion assays (Matrigel), and proliferation assays (MTT, BrdU incorporation).
In Vitro Tumor Microenvironment Model

Co-culture System for Myeloid Cell-Tumor Interaction Studies

  • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats via density gradient centrifugation with Lymphoprep. Isolate monocytes using CD14 Positive Selection Kit [6].
  • Myeloid Cell Differentiation: Differentiate monocytes into macrophages with 25ng/mL M-CSF over 6 days, with media change on day 3. Differentiate into dendritic cells with 20ng/mL IL-4 and 40ng/mL GM-CSF over 8 days with media changes on days 3 and 6 [6].
  • Co-culture Establishment: Combine differentiated myeloid cells with AXL-expressing tumor cells at appropriate ratios (typically 1:1 to 5:1 immune:tumor cells) [6].
  • AXL Inhibition Treatment: Treat co-cultures with AXL inhibitors (e.g., 1μM this compound) or vehicle control for 24-72 hours. Assess immune cell activation markers (CD80, CD86, HLA-DR) via flow cytometry and cytokine secretion via Luminex assay [6].
In Vivo Therapeutic Efficacy Studies

Animal Models for AXL-Targeted Therapy Evaluation

  • Xenograft Models: Implant AXL-expressing tumor cells (typically 1-5×10^6 cells) subcutaneously into immunocompromised mice (e.g., NOD/SCID). Allow tumors to establish to ~100-200mm³ before initiating treatment.
  • Syngeneic Models: Use immunocompetent mice and AXL-expressing syngeneic tumor cells to evaluate both direct antitumor effects and immune modulation.
  • Metastasis Models: Inject tumor cells intravenously (for lung metastasis) or intracardially (for systemic metastasis) to evaluate AXL inhibition effects on metastatic dissemination.
  • Treatment Protocols: Administer AXL inhibitors orally (typically 10-100 mg/kg daily) or via other appropriate routes. Include control groups, monotherapy arms, and combination therapy arms.
  • Endpoint Analysis: Monitor tumor growth, metastasis (via imaging), and survival. At endpoint, analyze tumors for AXL signaling pathway modulation, immune cell infiltration, and biomarker expression.

Conclusion and Future Perspectives

AXL has firmly established itself as a critical player in cancer progression, therapeutic resistance, and immune evasion. Its unique position at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target across various cancer types. Significant progress has been made in developing AXL-targeted agents, with several small molecule inhibitors and antibody-based approaches advancing through clinical development.

The future of AXL-targeted therapy likely lies in rational combination strategies that address both tumor-intrinsic and microenvironmental resistance mechanisms. Promising directions include combining AXL inhibitors with immunotherapy to convert immunologically "cold" tumors to "hot" ones, with targeted therapies to prevent resistance, and with conventional chemotherapy to enhance efficacy [6]. Additionally, the development of predictive biomarkers for patient selection will be crucial for maximizing clinical benefit.

References

Bemcentinib mechanism of action AXL inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathways

Bemcentinib exerts its effects by precisely targeting the AXL signaling axis. The diagram below illustrates the core mechanistic pathway of AXL and how this compound inhibits it.

G GAS6 Ligand (GAS6) AXL AXL Receptor GAS6->AXL Binds to Ig-like domains Dimer AXL Homodimer & Autophosphorylation AXL->Dimer Dimerization & Activation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK, JAK/STAT) Dimer->Downstream Triggers Effects Cellular Effects Downstream->Effects E1 Proliferation Survival Effects->E1 E2 Invasion Metastasis (EMT) Effects->E2 E3 Therapy Resistance Effects->E3 E4 Immunosuppression Effects->E4 This compound This compound (AXL Inhibitor) This compound->AXL Competitive Inhibition

Figure 1: this compound inhibits AXL activation and its downstream oncogenic signaling pathways.

  • Ligand Binding and Receptor Activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6) [1] [2]. GAS6 binding induces AXL homodimerization, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain [1].
  • Downstream Oncogenic Signaling: Activated AXL initiates multiple downstream signaling cascades, including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways [1]. These pathways collectively promote cell survival, proliferation, and invasive capacity.
  • This compound Inhibition: As a selective ATP-competitive inhibitor, this compound binds to the kinase domain of AXL, preventing autophosphorylation and subsequent activation of these downstream pathways [2].

Biological Consequences in the Tumor Microenvironment

AXL inhibition by this compound impacts both cancer cells and the surrounding tumor microenvironment (TME), acting as a dual-targeted therapy.

  • Direct Anti-tumor Effects: By blocking AXL signaling, this compound counteracts processes essential for cancer progression, including epithelial-mesenchymal transition (EMT), which is a key driver of metastasis and the development of resistance to various targeted therapies [1] [2].
  • Reprogramming the Myeloid Compartment: AXL signaling in innate immune cells like macrophages and dendritic cells helps maintain an immunosuppressive TME [3]. This compound inhibits this pathway, leading to:
    • Activation of Macrophages and Dendritic Cells [3].
    • Promotion of a Pro-inflammatory State, which can help recruit and activate anti-tumor T cells, potentially converting "cold" immunologically inert tumors into "hot" T-cell-inflamed tumors [3].
  • Overcoming Microenvironment-Mediated Resistance: Recent studies show that the bone marrow stroma can protect acute myeloid leukemia (AML) cells by secreting GAS6. This compound effectively blocks this protective GAS6/AXL axis, restoring the anti-leukemic activity of other drugs like pioglitazone [4].

Key Experimental Models and Protocols

The following experimental approaches are commonly used to study this compound's mechanism of action, providing a reference for researchers designing their own studies.

Experimental Goal Common Model/Assay Key Readouts
In vitro AXL Inhibition Kinase activity assays [2] AXL phosphorylation (IC₅₀), inhibition of downstream p-AKT, p-ERK [2]
Anti-proliferative Effect Cancer cell line treatment (e.g., NSCLC, Melanoma, AML) [3] [4] Cell viability (MTT/XTT), clonogenic assays [4]
Immune Cell Reprogramming Co-culture of tumor cells with primary human monocyte-derived macrophages (HMDMs) or dendritic cells (HMDDCs) [3] Surface activation markers (e.g., CD80, CD86, HLA-DR) via flow cytometry; cytokine secretion via Luminex [3]
Overcoming Stromal Resistance Co-culture of AML cells with bone marrow stromal cells [4] Stroma-induced loss of drug efficacy; restoration of anti-leukemic effect by this compound [4]

Clinical Development and Rationale for Combination Therapy

This compound's clinical development strategy leverages its dual mechanism of action, focusing on combination therapies.

  • Clinical Status: this compound has reached Phase 2 clinical trials for several indications, including metastatic non-squamous non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) [5] [4]. It has received Fast Track and Orphan Drug designations from the U.S. FDA [5].
  • Synergy with Targeted Therapies: AXL activation is a recognized mechanism of resistance to EGFR and other kinase inhibitors. Combining this compound with these agents can preempt or overcome resistance [1].
  • Potentiation of Immunotherapy: Given its role in reprogramming the immunosuppressive TME, a key clinical strategy is combining this compound with PD-1/PD-L1 checkpoint inhibitors. This approach aims to sensitize immunologically "cold" tumors to immunotherapy [2] [3].

Key Insights for Researchers

  • Biomarker Development: Identifying predictive biomarkers, such as AXL overexpression or phospho-AXL levels, is crucial for enriching clinical trials with patients most likely to respond to this compound therapy [1].
  • Understanding Heterogeneity: Response to AXL inhibition can be influenced by the tumor's prior treatment history. For example, melanoma cells pre-treated with targeted therapies like trametinib and dabrafenib show altered AXL expression and can differentially shape the subsequent immune response to this compound [3].
  • Exploring Novel Formulations: The search for new chemical entities and inhibitor scaffolds targeting AXL remains active, as evidenced by recent research into diphenylpyrimidine–diamine derivatives with potent inhibitory activity [2].

This compound represents a promising therapeutic strategy targeting oncogenic signaling and immunosuppression in the tumor microenvironment. Its rational combination with both targeted agents and immunotherapies is a compelling approach for overcoming treatment resistance.

References

Bemcentinib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile

Aspect Details from Clinical Trials
Dosing Strategy Often uses a loading dose (e.g., 400 mg daily for 3 days) followed by a lower maintenance dose (e.g., 200 mg daily) to rapidly achieve therapeutic levels [1] [2].
PK with Combination Therapies Co-administration with docetaxel (in NSCLC) or low-dose cytarabine - LDAC (in AML) did not significantly alter bemcentinib's pharmacokinetics compared to its monotherapy profile [1] [2].

| Observed PD Effects | • AXL Pathway Inhibition: Decreased phosphorylation of AXL and its downstream effectors [2]. • Immune Modulation: Reversal of immunosuppressive tumor microenvironment; enhanced anti-leukemic immune responses in AML models [2]. • Biomarker Modulation: Changes in plasma protein biomarkers related to Protein Kinase B signaling and reactive oxygen species metabolism in NSCLC [1]. | | Synergistic Efficacy | • With docetaxel in NSCLC: 35% Partial Response (PR) rate and 47% Stable Disease (SD) rate in a Phase 1 trial [1]. • With LDAC in AML: Demonstrated safety and anti-leukemic activity in elderly patients unfit for intensive chemotherapy [2] [3]. |

Detailed Experimental Protocols

The PK and PD data summarized above were generated using standardized and rigorous methodologies in clinical trials.

  • Pharmacokinetic Sampling and Analysis: In Phase 1 trials, blood samples for this compound are collected at multiple time points. For example, samples may be taken pre-dose and on specific days during the first cycle and subsequent cycles to characterize the drug's exposure profile [1]. This compound and combination drugs like docetaxel are quantified in plasma using validated, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Pharmacodynamic Biomarker Assessments: PD effects are measured by evaluating the inhibition of the AXL pathway in patient samples. This involves analyzing phosphorylation status of AXL and key downstream signaling proteins (such as those in the Protein Kinase B pathway) using specialized laboratory techniques [1] [2]. These analyses demonstrate target engagement and the biological impact of AXL inhibition.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism of action of this compound and the AXL signaling pathway it inhibits.

G GAS6 GAS6 AXL AXL GAS6->AXL Binds AXL_P AXL_P AXL->AXL_P Autophosphorylation Downstream Downstream Pathways (PI3K/AKT, MAPK) AXL_P->Downstream Activates This compound This compound This compound->AXL Inhibits Effects Cellular Effects (Proliferation, Survival, Migration, Immune Escape) Downstream->Effects

This compound inhibits AXL kinase activity, blocking oncogenic signaling.

AXL, a member of the TAM receptor tyrosine kinase family, is activated by its ligand GAS6 [1] [2]. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote tumor cell proliferation, survival, invasion, and immune suppression [1] [4] [2]. By binding to the intracellular kinase domain of AXL, this compound prevents its autophosphorylation and activation, thereby suppressing these pro-oncogenic signals [4] [2].

Key Insights for Researchers

  • Clinical Synergy is Context-Dependent: The promising efficacy of this compound combined with docetaxel in NSCLC and with LDAC in AML highlights that its therapeutic value is likely maximized in specific combination settings and patient populations [1] [2] [3].
  • Consideration for Combination Therapy Design: The lack of significant drug-drug interaction with cytotoxics like docetaxel and LDAC simplifies the clinical development of combination regimens [1] [2].
  • Addressing Toxicity: The observed hematological toxicities (like neutropenia) in combination with chemotherapy underscore the need for prophylactic management strategies, such as G-CSF support [1]. Asymptomatic QTcF prolongation, while manageable, requires monitoring [2] [3].

References

AXL as a Prognostic Biomarker in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context Patient Population Key Findings Statistical Significance Source (Reference)
Brain Metastases (BM) 66 NSCLC patients with BM [1] High AXL/GAS6 co-expression independently predicts worse Overall Survival (BM-OS) HR: 2.76, 95% CI: 1.45-5.25, P=0.001 [1] 2017 Study
General Metastatic NSCLC 98 patients with advanced metastatic NSCLC [1] High AXL expression predicts worse Overall Survival (OS) HR: 1.77, 95% CI: 1.13-2.79, P=0.01 [1] 2017 Study
Resected Lung Adenocarcinoma NSCLC patients (correlation study) [2] AXL expression associated with lower tumor differentiation and advanced clinical stage P<0.01 [2] 2016 Study
Immunotherapy Treated 111 NSCLC patients treated with ICI-monotherapy [3] Tumor-cell AXL expression post-chemotherapy correlates with reduced OS P=0.04 [3] 2024 Study

Molecular Mechanisms and Signaling Pathways

The GAS6/AXL signaling axis activates multiple downstream pathways that drive tumor progression. The diagram below illustrates the core AXL signaling network and its oncogenic functions.

G Core AXL Signaling Pathway and Oncogenic Functions GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL  Binding & Dimerization Downstream Downstream Signaling Hubs AXL->Downstream  Autophosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway Downstream->PI3K_AKT MAPK RAS/RAF/MEK/ERK Pathway Downstream->MAPK JAK_STAT JAK/STAT Pathway Downstream->JAK_STAT NFkB NF-κB Pathway Downstream->NFkB Functions Oncogenic Functions PI3K_AKT->Functions MAPK->Functions JAK_STAT->Functions NFkB->Functions Proliferation Proliferation Functions->Proliferation Survival Survival & Anti-Apoptosis Functions->Survival Invasion Migration & Invasion Functions->Invasion Angiogenesis Angiogenesis Functions->Angiogenesis Resistance Therapy Resistance Functions->Resistance EMT EMT Functions->EMT

AXL signaling activates key pathways driving cancer hallmarks [4] [5].

  • Pathway Activation: GAS6 binding induces AXL dimerization and autophosphorylation, recruiting adaptor proteins and activating PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), JAK/STAT, and NF-κB pathways [4] [5]. These pathways collectively promote cell survival, proliferation, and stemness.
  • Therapy Resistance: AXL confers resistance to chemotherapy, EGFR-TKIs, and immunotherapy. It contributes to an immunosuppressive tumor microenvironment and is associated with primary and acquired resistance to immune checkpoint inhibitors (ICIs) [3] [4].
  • Epithelial-Mesenchymal Transition (EMT): AXL is a potent inducer of EMT, enhancing cell motility, invasion, and metastasis [1] [5].

Key Experimental Protocols

To investigate AXL's role, researchers use standardized techniques. The workflow below outlines a typical process for validating AXL's clinical significance.

G Workflow for AXL Prognostic Validation Step1 Tissue Sample Collection (FFPE or frozen tissue) Step2 AXL Expression Analysis Step1->Step2 Method1 Immunohistochemistry (IHC) Step2->Method1 Method2 Western Blot / qPCR Step2->Method2 Step3 Pathologist Scoring Method1->Step3 Method2->Step3 Step4 Statistical Correlation with Clinical Outcomes Step3->Step4

Experimental workflow for correlating AXL expression with patient prognosis [1] [2].

  • Immunohistochemistry (IHC): The most common method for detecting AXL protein in FFPE tissue sections.
    • Primary Antibodies: Rabbit anti-human AXL monoclonal antibody (e.g., Cell Signaling Technology #8661) is typical [1].
    • Scoring: Pathologists use an H-score, which combines the intensity of staining (0-3+) and the percentage of positive tumor cells. Expression is often classified as "high" or "low" based on a pre-defined median cut-off value [1] [3].
  • Molecular Techniques:
    • Western Blotting and Quantitative PCR (qPCR) are used to validate AXL protein and mRNA expression levels, respectively, often comparing cancer tissue to adjacent normal lung tissue [2].
    • Cell-Based Assays: Using AXL-siRNA to knock down gene expression in NSCLC cell lines (e.g., H1299) allows researchers to study the functional impact on cell proliferation (MTT assay) and migration (Transwell assay) [2].

Therapeutic Implications and Clinical Development

The strong prognostic value of AXL makes it a compelling therapeutic target.

  • AXL-Targeted Agents: Multiple therapeutic strategies are under investigation, including small-molecule tyrosine kinase inhibitors (e.g., Bemcentinib), monoclonal antibodies, and antibody-drug conjugates (ADCs) [4] [5].
  • Combination Therapies: AXL inhibitors are being tested in combination with conventional chemotherapy, EGFR-TKIs, and immune checkpoint inhibitors to overcome therapeutic resistance [3] [4]. This compound in combination with a PD-1/PD-L1 agent has received FDA fast-track designation [4].

References

GAS6-AXL Pathway: Core Components & Activation

Author: Smolecule Technical Support Team. Date: February 2026

The GAS6-AXL pathway is a key receptor tyrosine kinase (RTK) signaling axis critically involved in oncogenesis. The table below summarizes its core molecular components.

Component Type Key Features Role in Signaling
AXL Receptor Receptor Tyrosine Kinase (RTK), TAM family member 140 kDa transmembrane protein; Extracellular: 2 Ig-like domains, 2 FNIII domains; Intracellular: Tyrosine kinase domain with key phosphorylation sites (e.g., Tyr698, Tyr702, Tyr779, Tyr821) [1] [2] [3]. Ligand binding induces dimerization, autophosphorylation, and initiation of downstream signaling [1].
GAS6 Ligand Vitamin K-dependent secretory protein Highest affinity for AXL vs. other TAM receptors; Binds phosphatidylserine (PtdSer) on cell membranes to form a bridge for AXL activation [1] [4]. Primary activator of AXL. Binding is a 1:1 ratio, leading to receptor dimerization [1].
Key Phosphorylation Sites Intracellular Tyrosine Residues N-terminal: Tyr698, Tyr702, Tyr703; C-terminal: Tyr779, Tyr821, Tyr866 [2] [3]. Autophosphorylation creates docking sites for adaptor proteins (e.g., GRB2, p85 PI3K) to relay signals [3].

The core process of pathway activation is initiated when the GAS6 ligand binds to the extracellular Ig-like domains of AXL, often in a complex with phosphatidylserine. This binding induces AXL dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain [1].

GAS6_AXL_Pathway GAS6 GAS6 Ligand AXL_Monomer AXL Receptor (Monomer) GAS6->AXL_Monomer Binds PtdSer Phosphatidylserine (PtdSer) PtdSer->GAS6 Binds AXL_Dimer AXL Receptor (Homodimer) AXL_Monomer->AXL_Dimer Dimerization P_AXL Phosphorylated AXL (p-AXL) AXL_Dimer->P_AXL Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK, etc.) P_AXL->Downstream Activates

Figure 1: The canonical GAS6-dependent activation of the AXL receptor. GAS6 often forms a complex with phosphatidylserine on the cell membrane, which facilitates AXL dimerization and autophosphorylation, leading to downstream signal transduction [1].

Biological Functions in Cancer Progression

AXL signaling drives multiple pro-tumorigenic processes. The diagram below illustrates how its activation contributes to cancer hallmarks.

AXL_Functions AXL_Signal Activated AXL Signaling Proliferation Cell Proliferation & Survival AXL_Signal->Proliferation PI3K/AKT NF-κB Invasion Invasion & Metastasis AXL_Signal->Invasion Actin Remodeling EMT Therapy_Resistance Therapy Resistance AXL_Signal->Therapy_Resistance Bypass Signaling Anti-apoptosis Immune_Evasion Immune Evasion AXL_Signal->Immune_Evasion Modulates Immune Cells Cytokine Secretion Angiogenesis Angiogenesis AXL_Signal->Angiogenesis Supports Endothelial Cell Function

Figure 2: Key oncogenic processes driven by AXL signaling. Activated AXL promotes tumor growth and aggressiveness through multiple interconnected biological functions [1] [4] [3].

Therapeutic Targeting Strategies

Given its role in cancer, AXL is a promising therapeutic target. Multiple agent classes are in development, as summarized below.

Therapeutic Class Mechanism of Action Examples (if provided in search results) Key Advantages / Challenges
Small Molecule Inhibitors Inhibit intracellular tyrosine kinase activity, blocking ATP binding and phosphorylation [1]. Bemcentinib (BGB324/R428) [1] [5]. Can be multi-targeted; potential for off-target effects and toxicity [1].
Monoclonal Antibodies (mAbs) Bind extracellular domain to block GAS6 interaction and/or induce receptor internalization [1]. Information not specified in search results. High specificity; targets ligand-dependent activation [1].
Engineered Decoy Receptors Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation [6]. MYD1 (high-affinity Fc-fusion variant) [6]. High specificity for ligand; engineered for femtomolar affinity to outcompete native receptors [6].
Antibody-Drug Conjugates (ADCs) mAb linked to cytotoxic drug; targets delivery to AXL-expressing tumor cells [1]. Information not specified in search results. Delivers potent cytotoxin directly to cancer cells.
Other Strategies Includes CAR-T therapy (anti-AXL-CAR) and combination with immunotherapy [1]. Information not specified in search results. Aims to overcome resistance and improve efficacy of existing treatments [1].

Key Experimental Insights and Protocols

Research into the GAS6-AXL pathway employs sophisticated techniques to uncover its functions and test new therapies.

  • Proximity-dependent Biotin Identification (BioID): This technique was used to map the AXL "proximity interactome." Scientists fused a mutated biotin ligase (BirA*) to the intracellular C-terminus of AXL. In cells expressing this fusion protein and stimulated with GAS6, the ligase biotinylates proteins near AXL. Subsequent streptavidin pull-down and mass spectrometry analysis identified numerous interactors, revealing a strong association with proteins regulating actin dynamics [5]. This finding directly linked AXL activation to cytoskeletal remodeling.
  • Functional Validation of Actin Remodeling: Follow-up experiments confirmed that GAS6-AXL signaling triggers significant actin reorganization, leading to the formation of peripheral membrane ruffles and circular dorsal ruffles (CDRs). These processes were shown to be dependent on AXL's kinase activity and its downstream effectors PI3K and RAC1. This actin-driven remodeling promotes macropinocytosis (a nutrient-scavenging process) and facilitates cancer cell invasion in spheroid models [5].
  • Rational Protein Engineering for Decoy Receptors: To create a potent AXL antagonist, researchers engineered a high-affinity decoy receptor. Using a yeast surface display library of mutated AXL Ig1 domains, they selected for variants with improved GAS6 binding. The lead candidate, MYD1, contained four key mutations (e.g., V92A, D87G) that collectively stabilized the bound conformation of GAS6. When reformatted as an Fc-fusion protein, MYD1 bound GAS6 with femtomolar affinity (Kd = 2.7 pM), an 80-fold improvement over the wild-type domain. This high-affinity decoy effectively sequestered GAS6, abrogated AXL signaling in cells, and potently inhibited metastasis and disease progression in vivo [6].

Future Directions and Considerations

Targeting the GAS6-AXL pathway holds significant promise, but several challenges remain. A primary focus is overcoming therapeutic resistance, often driven by crosstalk between AXL and other RTKs like EGFR, MET, and VEGFR [1] [3]. This underscores the need for rational combination therapies.

Furthermore, the pathway's role in modulating the tumor immune microenvironment is a critical area of investigation. AXL influences the function of various immune cells, and its inhibition may enhance response to immune checkpoint blockers like PD-1/PD-L1 agents [1] [4]. The search for robust predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies is also essential for clinical success [3].

References

Bemcentinib absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Bemcentinib Pharmacokinetic Data Summary

The table below synthesizes key quantitative PK parameters from published clinical trials.

Parameter Value/Description Study Context
Dosing Regimen Loading dose (200-400 mg daily for 2-3 days), followed by a lower daily maintenance dose (100-200 mg) [1] [2]. Established in Phase 1 trials to rapidly achieve therapeutic concentrations.
Reported Tolerated Dose Loading/Maintenance: 400/200 mg (with enhanced formulation) [1]. Recommended Phase 2 dose from a trial in Acute Myeloid Leukemia (AML).
C~max~ Not explicitly quantified in the provided results. -
Analytical Method Validated LC-MS/MS bioanalytical method; plasma concentrations quantified over 2-2000 ng/mL [2]. Used in a Phase 1 trial with NSCLC patients.
Key Findings This compound pharmacokinetics supported a once-daily oral dosing schedule [1]. The drug was detectable in plasma and its exposure was monitored in trials. -
Metabolism & Excretion Not detailed in the available search results. Major Gap: Specific enzymes involved (e.g., CYP450) and excretion routes are not identified. -

Detailed Experimental Protocols

For researchers designing PK studies, here are the methodologies from the cited clinical trials.

Bioanalytical Method for Plasma Concentration (from [2])

This protocol was used to quantify this compound and docetaxel in a phase 1 trial.

  • Sample Collection: Blood samples were collected in lithium heparin tubes for this compound and K2EDTA tubes for docetaxel at multiple time points post-dose.
  • Sample Processing: this compound was extracted from human plasma through lipid removal and protein precipitation. The eluate was evaporated under a stream of nitrogen and reconstituted.
  • Instrumentation & Analysis:
    • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Chromatography: An ACE 3 C18-AR column with a mobile phase of 0.01% formic acid and acetonitrile.
    • Detection: Waters Acquity I-Class UPLC coupled to a Waters Xevo TQ-S Mass spectrometer in positive ion mode.
    • Quantification: Achieved using analyte peak area to internal standard peak area ratios. The calibration range for this compound was 2 to 2000 ng/mL.
Pharmacokinetic Analysis Workflow

The search results describe the workflow for analyzing the PK data obtained from the assays.

  • Software:
    • This compound: Phoenix WinNonLin software was used to estimate pharmacokinetic parameters [2].
    • Docetaxel (Co-administered drug): A nonlinear mixed effects model program (NONMEM) and R package NonCompart were used [2].
  • Data Handling: Individual concentration data were merged with the actual times of sample collection. Trough concentration-time data were summarized with descriptive statistics, including the coefficient of variation [2].

AXL Signaling Pathway and this compound Inhibition

The following diagram illustrates the core AXL/Gas6 pathway and the documented site of action for this compound, based on the biological context from the search results [3] [1] [2].

G AXL Signaling Pathway and this compound Inhibition Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds Dimer AXL Homodimer & Autophosphorylation AXL->Dimer Activates Signaling Downstream Signaling (PI3K/AKT, etc.) Dimer->Signaling Triggers Effects Cellular Effects: Proliferation, Survival, Migration, Therapy Resistance Signaling->Effects Promotes This compound This compound This compound->Dimer Inhibits

This diagram maps the logical relationship from pathway activation to functional outcomes and the point of therapeutic intervention.

Key Implications for Research & Development

  • Clinical PK Profile: The established loading/maintenance regimen (400/200 mg) and once-daily oral dosing provide a practical framework for clinical protocol design [1].
  • Critical Data Gaps: The absence of detailed metabolism and excretion information is a significant limitation. Future investigations should prioritize identifying the specific cytochrome P450 enzymes involved and the primary routes of elimination (e.g., fecal vs. renal).
  • Drug-Drug Interaction (DDI) Risk: As a tyrosine kinase inhibitor, this compound has a potential for DDIs, especially with drugs that modulate CYP3A4 activity [4]. This requires careful clinical management and further dedicated DDI studies.

References

AXL in Epithelial-Mesenchymal Transition: Molecular Mechanisms, Therapeutic Targeting, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Biology and EMT

AXL receptor structure and function represents a critical component in understanding cancer progression and therapeutic resistance. AXL, a member of the TAM receptor family (TYRO3, AXL, and MERTK), is a single-pass transmembrane receptor tyrosine kinase encoded by a gene located at chromosome 19q13.2. The receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its significant role in cancer progression pathways. Unlike many other receptor tyrosine kinases, AXL is rarely mutated in cancers; instead, its dysregulation typically occurs through overexpression mechanisms driven by gene amplification or stimulation from the tumor microenvironment. This overexpression pattern makes AXL an attractive therapeutic target with potentially lower risk of resistance development through mutation. [1]

The biological process of epithelial-mesenchymal transition (EMT) constitutes a fundamental mechanism in both physiological processes and pathological conditions, particularly cancer metastasis. During EMT, epithelial cells undergo remarkable phenotypic changes, losing their characteristic polarity and cell-cell adhesion properties while acquiring mesenchymal traits that enhance migratory capacity, invasiveness, and resistance to apoptosis. This transition is orchestrated by core EMT transcription factors (EMT-TFs), including SNAI1/2, TWIST1/2, and ZEB1/2, which collectively repress epithelial markers like E-cadherin while promoting expression of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. In cancer contexts, EMT is now understood not as a binary switch but as a dynamic plasticity spectrum (epithelial-mesenchymal plasticity or EMP), where cells can occupy various intermediate hybrid E/M states that confer distinct functional advantages, including enhanced stemness and therapeutic resistance. [2]

The intersection between AXL signaling and EMT pathways creates a powerful axis driving tumor progression, metastatic dissemination, and treatment failure across numerous cancer types. This technical review comprehensively examines the molecular mechanisms underlying AXL-mediated EMT, current therapeutic strategies targeting this axis, and experimental approaches for investigating this critical pathway in cancer biology.

Molecular Mechanisms of AXL-Driven EMT

AXL Activation and Downstream Signaling

AXL receptor activation occurs through multiple distinct mechanisms, each contributing to its role in EMT induction and cancer progression:

  • Ligand-dependent activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent protein that binds to AXL's extracellular domain with high affinity. GAS6 binding induces AXL homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades. This activation mechanism requires presentation of GAS6 in complex with phosphatidylserine (PtdSer) on cell membranes, forming an extracellular lipid-protein complex essential for optimal receptor activation. [1]

  • Ligand-independent activation: AXL can also be activated through receptor crosstalk with other tyrosine kinase receptors including c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, and FLT3. This transactivation occurs independently of GAS6 binding and represents an alternative mechanism for AXL signaling initiation in cancer contexts. Additionally, AXL can undergo autoactivation through overexpression-induced dimerization or in response to oxidative stress conditions commonly found in the tumor microenvironment. [1]

  • Regulatory mechanisms: AXL expression and activity are tightly controlled through epigenetic modifications (promoter methylation), transcriptional regulation by factors including HIF-α, AP-1, YAP1/TEAD, CREB, MZF1, and SP-1, and post-transcriptional regulation by miRNAs (miR-33a-5p, miR-93-5p) and long non-coding RNAs (DANCR, XIST). Posttranslational modifications including glycosylation, phosphorylation, proteolytic cleavage, and ubiquitination further modulate AXL functionality in cancer progression. [1]

Upon activation, AXL initiates multiple downstream signaling pathways that collectively promote EMT and associated malignant phenotypes:

Table 1: Key Downstream Signaling Pathways Activated by AXL in EMT

Signaling Pathway Key Components Functional Consequences in EMT
PI3K/AKT/mTOR PI3K, AKT, mTOR Enhanced cell survival, suppressed apoptosis, increased translation of EMT-related proteins
RAS/RAF/MEK/ERK RAS, RAF, MEK1/2, ERK1/2 Increased cell proliferation, migration, and invasion capabilities
JAK/STAT JAK2, STAT3 Promotion of inflammatory responses, stemness maintenance
NF-κB IKK complex, NF-κB subunits Regulation of immune responses, anti-apoptotic gene expression

[1] [3]

AXL-Induced EMT and Functional Consequences

AXL signaling directly promotes the molecular reprogramming characteristic of EMT through multiple interconnected mechanisms:

  • Transcription factor regulation: AXL activation induces expression of core EMT-TFs, particularly SNAI1 and ZEB1, which serve as master regulators of the mesenchymal transition. These transcription factors directly repress epithelial genes including CDH1 (encoding E-cadherin) while activating mesenchymal genes such as VIM (vimentin) and CDH2 (N-cadherin). The specific EMT-TF profile induced by AXL signaling appears to be context-dependent, with different factors predominating in different cancer types. [2]

  • Cytoskeletal reorganization: Through activation of RAC1 and RHO GTPase pathways, AXL signaling promotes actin cytoskeleton remodeling, facilitating the formation of membrane protrusions (invadopodia, filopodia) essential for cell migration and invasion. This structural reorganization is complemented by AXL-mediated regulation of matrix metalloproteinases (MMPs) that degrade extracellular matrix components, further enabling invasive behavior. [3]

  • Stemness acquisition: AXL activation promotes the emergence and maintenance of cancer stem cells (CSCs) with enhanced tumor-initiating capacity. Notably, the hybrid E/M state induced by AXL signaling appears particularly associated with stemness properties across multiple cancer types, including breast, pancreatic, and lung cancers. These CSCs exhibit enhanced resistance to conventional therapies and contribute to tumor recurrence. [2]

Table 2: Functional Consequences of AXL-Mediated EMT in Cancer

Biological Process AXL/EMT Mechanism Clinical Impact
Metastasis Enhanced migration/invasion, intravasation, survival in circulation Increased distant metastasis, poorer overall survival
Therapy Resistance Upregulation of drug efflux pumps, DNA damage repair, anti-apoptotic signaling Resistance to chemotherapy, targeted therapy, immunotherapy
Tumor Microenvironment Remodeling Immunosuppression, angiogenesis, fibroblast activation Enhanced tumor growth, immune evasion
Tumor Initiation Cancer stem cell generation and maintenance Tumor recurrence, minimal residual disease

[1] [3] [2]

The following diagram illustrates the core AXL signaling pathway and its integration with EMT regulation:

G GAS6 GAS6/PtdSer Complex AXL AXL Receptor GAS6->AXL Binding Downstream Downstream Signaling AXL->Downstream Activation PI3K_AKT PI3K/AKT Downstream->PI3K_AKT MAPK MAPK/ERK Downstream->MAPK JAK_STAT JAK/STAT Downstream->JAK_STAT NFkB NF-κB Downstream->NFkB EMT_TFs EMT Transcription Factors (SNAI, ZEB) Invasion Increased Invasion EMT_TFs->Invasion Stemness Stemness EMT_TFs->Stemness Resistance Therapy Resistance EMT_TFs->Resistance Metastasis Metastasis EMT_TFs->Metastasis EMT_Effects EMT Effects PI3K_AKT->EMT_TFs MAPK->EMT_TFs JAK_STAT->EMT_TFs NFkB->EMT_TFs

> Core AXL signaling pathway activation and its integration with EMT regulatory networks, showing key downstream effectors and functional consequences in cancer progression.

Therapeutic Targeting of AXL in EMT and Cancer

AXL-Targeted Therapeutic Agents

The strategic importance of AXL in driving EMT, metastasis, and therapy resistance has motivated development of several classes of AXL-targeted therapeutics:

Small molecule tyrosine kinase inhibitors (TKIs) represent the most advanced class of AXL-targeted agents currently in clinical development:

  • Bemcentinib (BGB324/R428): This first-in-class selective AXL inhibitor has received fast-track designation from the US FDA in combination with PD-1/PD-L1 inhibitors. This compound specifically blocks AXL kinase activity, interfering with AXL/GAS6 signaling that promotes EMT, tumor survival, metastasis, and therapeutic resistance. Preclinical studies demonstrate that this compound effectively reverses EMT phenotypes and sensitizes tumors to both targeted therapies and immunotherapy. [1] [4]

  • Multi-targeted inhibitors: Several agents including cabozantinib, glesatinib, and sitravatinib inhibit AXL alongside other receptor tyrosine kinases such as c-MET, VEGFR, and RET. These multi-targeted approaches aim to simultaneously block compensatory signaling pathways that often underlie resistance mechanisms, providing broader suppression of EMT-related signaling networks. [5]

Biological therapies offer alternative approaches to targeting AXL function:

  • Monoclonal antibodies: AXL-targeted antibodies including YW327.6S2 and DAXL-88 bind to the AXL extracellular domain, blocking GAS6 interaction and receptor activation. Some therapeutic antibodies additionally engage immune effector functions through antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). [1]

  • Antibody-drug conjugates (ADCs): These precision therapeutics combine AXL-targeting antibodies with potent cytotoxic payloads, enabling selective delivery of chemotherapy directly to AXL-expressing tumor cells. This approach capitalizes on the frequent overexpression of AXL in advanced cancers while minimizing systemic toxicity. [5]

  • Axl-CAR therapies: Emerging chimeric antigen receptor (CAR) T-cell and CAR-NK cell approaches targeting AXL represent innovative immunotherapeutic strategies for advanced, treatment-resistant malignancies. [5]

Table 3: AXL-Targeted Therapeutic Agents in Development

Therapeutic Class Representative Agents Mechanism of Action Development Status
Selective AXL TKIs This compound, TP-0903 Selective AXL kinase inhibition Phase II/III trials (combination therapies)
Multi-Target TKIs Cabozantinib, Sitravatinib AXL + c-MET, VEGFR, RET inhibition FDA-approved (some agents), later-line therapy
Therapeutic Antibodies YW327.6S2, DAXL-88 Ligand blockade, receptor internalization Preclinical/early clinical development
Antibody-Drug Conjugates AXL-107-MMAE, Enapotamab vedotin Targeted cytotoxic delivery Early clinical trials
CAR Therapies AXL-CAR T/NK cells Redirected immune cell targeting Preclinical development

[5] [1] [4]

Combination Strategies and Clinical Applications

The complex interplay between AXL and multiple therapeutic resistance mechanisms has motivated development of rational combination strategies:

  • AXL inhibition + EGFR targeted therapy: In non-small cell lung cancer (NSCLC) models, AXL inhibition with this compound reverses resistance to EGFR inhibitors such as osimertinib and erlotinib. This combination addresses a key resistance mechanism where AXL upregulation bypasses EGFR dependency, restoring therapeutic sensitivity. Clinical trials are evaluating this approach (NCT04811176, NCT05468697) with promising preliminary results. [5] [4]

  • AXL inhibition + immunotherapy: AXL signaling contributes to immunosuppressive microenvironment through multiple mechanisms, including upregulation of PD-L1, recruitment of immunosuppressive macrophages, and inhibition of T-cell and NK-cell function. Combining AXL inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) demonstrates synergistic activity in preclinical models by reversing EMT-mediated immune evasion and enhancing antitumor immunity. [3] [4]

  • AXL inhibition + chemotherapy: AXL promotes resistance to multiple chemotherapeutic agents including docetaxel, cisplatin, and cytarabine through enhanced DNA damage repair, reduced reactive oxygen species (ROS) production, and upregulation of anti-apoptotic proteins. Combining AXL inhibitors with chemotherapy sensitizes tumor cells and improves therapeutic responses across various cancer types, including prostate cancer, ovarian cancer, and acute myeloid leukemia. [3]

  • AXL inhibition + epigenetic therapy: Emerging evidence indicates that epigenetic modifications regulate EMP and contribute to therapeutic resistance. Combinations of AXL inhibitors with HDAC or DNMT inhibitors demonstrate enhanced efficacy in preclinical models by reversing EMT-associated transcriptional programs and preventing resistance development. [4]

The following diagram illustrates the strategic targeting of AXL in combination therapies:

G AXL AXL Signaling & EMT Activation Resistance Therapy Resistance AXL->Resistance Immune_Suppression Immunosuppressive Microenvironment AXL->Immune_Suppression Metastasis Metastatic Dissemination AXL->Metastasis AXL_Inhibitors AXL Inhibitors (this compound) Combo_Therapies Combination Therapies AXL_Inhibitors->Combo_Therapies Combined with EGFR_Inhib EGFR Inhibitors Combo_Therapies->EGFR_Inhib Immunotherapy Immunotherapy Combo_Therapies->Immunotherapy Chemotherapy Chemotherapy Combo_Therapies->Chemotherapy Epigenetic Epigenetic Therapy Combo_Therapies->Epigenetic Enhanced_Response Enhanced Therapeutic Response EGFR_Inhib->Enhanced_Response Reverses Resistance Immunotherapy->Enhanced_Response Overcomes Immunosuppression Chemotherapy->Enhanced_Response Enhances Sensitivity Epigenetic->Enhanced_Response Prevents Adaptation

> Strategic targeting of AXL signaling in combination therapies to overcome multiple resistance mechanisms in cancer treatment.

Experimental Approaches for Studying AXL-EMT Axis

In Vitro Methodologies

Cell-based assays form the foundation for investigating AXL-EMT biology and evaluating therapeutic interventions:

  • EMT marker analysis: Comprehensive assessment of EMT status requires evaluation of both epithelial markers (E-cadherin, claudins, occludin, cytokeratins) and mesenchymal markers (vimentin, N-cadherin, fibronectin) using techniques including:

    • Western blotting and immunofluorescence for protein-level quantification and subcellular localization
    • Quantitative RT-PCR and RNA sequencing for transcriptional profiling
    • Flow cytometry for surface marker expression (e.g., loss of E-cadherin)
  • Functional migration and invasion assays:

    • Transwell/Boyden chamber assays with or without Matrigel coating to quantify invasive capacity
    • Wound healing/scratch assays to measure collective cell migration
    • 3D spheroid invasion assays in collagen or Matrigel for more physiologically relevant modeling
    • Time-lapse microscopy for single-cell tracking and migration dynamics
  • AXL signaling modulation:

    • Genetic approaches: siRNA/shRNA-mediated knockdown, CRISPR/Cas9 knockout, or overexpression constructs to manipulate AXL expression
    • Pharmacological inhibition: Dose-response studies with selective AXL inhibitors (this compound, TP-0903) and multi-targeted agents
    • Ligand stimulation: Recombinant GAS6 treatment to activate AXL signaling pathway
  • Cancer stem cell characterization:

    • Tumorsphere formation assays under non-adherent conditions to evaluate self-renewal capacity
    • Flow cytometry for stem cell surface markers (CD44, CD133, ALDH activity)
    • Limiting dilution transplantation in immunocompromised mice to quantify tumor-initiating cell frequency
In Vivo and Translational Research Methods

Animal models and clinical correlative studies provide critical insights into AXL-EMT biology in physiologically relevant contexts:

  • Metastasis models:

    • Experimental metastasis assays: Intravenous injection of tumor cells to assess metastatic colonization
    • Spontaneous metastasis models: Orthotopic implantation with primary tumor resection to study the complete metastatic cascade
    • Circulating tumor cell (CTC) analysis: Monitoring EMT markers in blood samples during disease progression
  • Therapeutic efficacy studies:

    • Patient-derived xenografts (PDXs) that maintain tumor heterogeneity and therapeutic response profiles of original tumors
    • Genetically engineered mouse models (GEMMs) with inducible AXL expression or knockout to study causal relationships
    • Treatment studies evaluating AXL inhibitors as monotherapy and in combination with standard-of-care agents
  • Translational biomarker development:

    • Immunohistochemistry (IHC) for AXL and EMT marker expression in patient tumor samples
    • RNA in situ hybridization to detect AXL mRNA in formalin-fixed paraffin-embedded (FFPE) tissues
    • Liquid biopsy approaches to monitor AXL expression in circulating tumor DNA or RNA
    • Multiplexed imaging (CODEX, Imaging Mass Cytometry) to spatially resolve AXL expression within tumor microenvironment contexts
Technical Considerations and Validation

Robust investigation of the AXL-EMT axis requires careful attention to methodological details:

  • EMT plasticity challenges: Given the dynamic nature of EMT, single-timepoint analyses may miss critical transitions. Longitudinal sampling and single-cell approaches provide more comprehensive understanding of EMP dynamics.

  • Context-dependent effects: AXL signaling consequences vary across cancer types and microenvironments. Studies should include multiple validated models and careful consideration of biological context.

  • Analytical validation: Antibodies for AXL and EMT markers require thorough validation using appropriate controls (knockdown/knockout cells, recombinant proteins). Multiple detection methods should corroborate key findings.

  • Physiological relevance: 3D culture systems, co-culture models with stromal cells, and in vivo approaches provide essential validation of mechanisms identified in conventional 2D cultures.

These experimental approaches, when appropriately applied and interpreted, enable comprehensive dissection of AXL's role in EMT and facilitate translation of findings into clinically relevant therapeutic strategies.

Conclusion and Future Perspectives

The AXL-EMT axis represents a critical driver of cancer progression, therapy resistance, and metastatic dissemination across diverse malignancies. Understanding the molecular mechanisms underlying AXL-mediated EMT provides important insights into cancer biology and reveals promising therapeutic opportunities. Future research directions should focus on several key areas:

First, biomarker development remains crucial for patient stratification and optimizing AXL-targeted therapies. Identification of reliable biomarkers predictive of AXL dependency, including AXL expression levels, EMT signatures, and functional imaging approaches, will enable more precise patient selection and treatment personalization.

Second, the dynamic regulation of EMP in response to therapeutic pressures requires deeper investigation. Understanding how tumor cells adaptively shift along the epithelial-mesenchymal spectrum during treatment may reveal novel therapeutic vulnerabilities and strategies to prevent resistance development.

Third, innovative therapeutic combinations that simultaneously target AXL signaling and complementary pathways hold promise for overcoming the redundancy and adaptability of cancer cell signaling networks. Rational combinations based on mechanistic insights rather than empirical approaches will likely yield more durable clinical responses.

Finally, the role of AXL in tumor microenvironment remodeling and immunosuppression represents an area of growing therapeutic interest, particularly in the context of immunotherapy combinations. Understanding how AXL inhibition might reprogram the tumor immune microenvironment could unlock enhanced antitumor immunity and improved patient outcomes.

References

Application Notes: Bemcentinib and Docetaxel in Advanced NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

The following notes summarize the key findings from a phase I trial (NCT02922777) investigating the AXL inhibitor bemcentinib in combination with docetaxel for previously treated advanced Non-Small Cell Lung Cancer (NSCLC) [1].

  • Scientific Rationale: AXL, a receptor tyrosine kinase, is often overexpressed in NSCLC and is associated with a poor prognosis, promoting tumor cell invasion, survival, and treatment resistance [1]. Preclinical models demonstrated that the addition of this compound could increase docetaxel sensitivity by 1,000-fold, suggesting a strong synergistic effect [1].
  • Safety and Tolerability: The combination regimen showed a manageable safety profile with the support of prophylactic Granulocyte Colony-Stimulating Factor (G-CSF). The primary toxicity was hematological, with neutropenia being the most common and severe adverse event [1].
  • Efficacy Signals: Despite the small sample size, the combination demonstrated promising anti-tumor activity in a heavily pre-treated population, with a disease control rate of 82% among evaluable patients [1].
  • Recommended Protocol: The maximum tolerated dose (MTD) was established as docetaxel 60 mg/m² with prophylactic G-CSF, plus this compound administered with a loading dose followed by a daily maintenance dose [1].

Summary of Quantitative Trial Data

The table below consolidates the key quantitative findings from the phase I trial for easy reference [1].

Trial Aspect Data Summary
ClinicalTrials.gov ID NCT02922777 [1]
Patient Population Previously treated advanced NSCLC; median age 62 years; 67% male [1]
Study Design Open-label, single-institution, 3+3 dose escalation [1]
Median Treatment Duration 2.8 months (range: 0.7 - 10.9 months) [1]
Most Common TRAEs Neutropenia (86%, 76% ≥G3), Diarrhea (57%, 0% ≥G3), Fatigue (57%, 5% ≥G3), Nausea (52%, 0% ≥G3) [1]
Neutropenic Fever Incidence 38% of patients (before G-CSF mandate) [1]
Best Overall Response (n=17) Partial Response (PR): 6 patients (35%); Stable Disease (SD): 8 patients (47%) [1]
Disease Control Rate (PR+SD) 82% [1]

Detailed Experimental Protocol

This section provides the detailed methodology for the combination therapy as implemented in the phase I trial.

Study Treatment and Dosing Schedule
  • This compound Schedule: Administered orally with a loading dose for the first 3 days, followed by a daily maintenance dose. The protocol specifies two dose levels [1]:
    • Cohort 1: 200 mg loading dose daily for 3 days, then 100 mg daily thereafter.
    • Cohort 2 (MTD): 400 mg loading dose daily for 3 days, then 200 mg daily thereafter.
  • Docetaxel Schedule: Administered intravenously at 60 mg/m² or 75 mg/m² over 1 hour, every 21 days [1].
  • Treatment Initiation: this compound monotherapy was initiated 7 days prior to the first dose of docetaxel. This run-in period allowed for the assessment of this compound's pharmacodynamic and pharmacokinetic effects alone [1].
  • Supportive Care: Prophylactic G-CSF is mandatory. Premedication with oral corticosteroids (e.g., dexamethasone 8 mg twice daily for 3 days, starting 1 day prior to chemotherapy) is required to mitigate docetaxel-related toxicities [1].
Patient Selection Criteria
  • Inclusion Criteria: Patients aged ≥18 years with histologically confirmed, advanced NSCLC; measurable disease per RECIST 1.1; ECOG performance status 0-1; and adequate organ function. Patients must have received up to three prior lines of therapy, including a prior platinum-based doublet [1].
  • Exclusion Criteria: Patients with known activating EGFR mutations or ALK rearrangements were eligible only if they had received appropriate targeted therapies. Prior exposure to this compound or docetaxel was not permitted. Patients with active cardiac disease or significant QTc prolongation were excluded [1].
Dose Modification and Toxicity Management
  • Dose-Limiting Toxicity (DLT) Definition: DLTs were assessed during the first 28-day cycle and included: ≥Grade 3 non-hematological toxicity (with exceptions); ≥Grade 3 nausea/vomiting/diarrhea despite maximal support; Grade 4 thrombocytopenia or Grade 3 with bleeding; Grade 4 neutropenia lasting ≥7 days [1].
  • Dose Reductions: this compound dose was reduced for Grade 3 non-hematological toxicities. Docetaxel dose was reduced for Grade 3 non-hematological toxicities and Grade 4 hematologic toxicities [1].
Efficacy and Pharmacodynamic Assessments
  • Tumor Response Assessment: Patients were assessed for response using RECIST 1.1 every two cycles (6 weeks) via CT or MRI [1].
  • Pharmacokinetic (PK) Sampling: Blood samples for this compound and docetaxel plasma concentrations were collected at multiple time points during cycle 1 and subsequent cycles to characterize the PK profile of the combination [1].
  • Biomarker Analysis: Plasma samples were analyzed for protein biomarker levels to assess the pharmacodynamic effects of AXL inhibition, including modulation of proteins involved in Protein Kinase B (Akt) signaling and reactive oxygen species (ROS) metabolism [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanistic rationale for the combination therapy and the structure of the clinical trial.

cluster_mechanism AXL Signaling and Inhibition cluster_trial Clinical Trial Workflow GAS6 GAS6 AXL AXL GAS6->AXL Binds Downstream Downstream Pathways (PI3K/AKT, MAPK) AXL->Downstream Activates Effects Cancer Cell Effects (Proliferation, Survival, Invasion, Chemoresistance) Downstream->Effects This compound This compound This compound->AXL Inhibits C1 Cycle 1 Day -7 C2 Cycle 1 Day 1 C1->C2 this compound Run-in Ongoing Ongoing 21-Day Cycles C2->Ongoing this compound + Docetaxel Assess Tumor Assessment (RECIST 1.1) Ongoing->Assess Assess->Ongoing Every 2 Cycles

Key Considerations for Protocol Implementation

  • Hematological Toxicity Vigilance: The high incidence of severe neutropenia and neutropenic fever underscores the critical importance of mandatory prophylactic G-CSF and frequent monitoring of blood counts [1].
  • Patient Selection: While the trial included patients regardless of AXL expression status, future research should focus on validating biomarkers to identify patients most likely to benefit from this combination therapy [1] [2].
  • Combination with Immunotherapy: Given that AXL inhibition is also known to modulate the tumor immune microenvironment, researchers may explore triplet combinations with immune checkpoint inhibitors. Early-phase trials of this compound with pembrolizumab have shown encouraging activity in NSCLC, suggesting a potential alternative combinatorial approach [2].

References

Bemcentinib loading dose maintenance dose schedule

Author: Smolecule Technical Support Team. Date: February 2026

Bemcentinib Dosing Schedules in Clinical Trials

Trial Population Combination Therapy Loading Dose Schedule Maintenance Dose Selected Rationale / Key Safety Notes
AML/MDS (Phase 1b/2a) [1] Low-Dose Cytarabine (LDAC) 400 mg daily for 3 days (Days 1-3 of cycle) 200 mg daily thereafter Recommended Phase 2 dose (RP2D) based on overall safety and tolerability profile [1].
Advanced NSCLC (Phase 1) [2] [3] Docetaxel (with G-CSF support) 400 mg daily for 3 days (Cycle 1, Days -7 to -5) 200 mg daily thereafter Maximum Tolerated Dose (MTD) with prophylactic G-CSF to manage hematologic toxicity [2].
Advanced NSCLC (Phase 1) [2] [3] Docetaxel 200 mg daily for 3 days (Cycle 1, Days -7 to -5) 100 mg daily thereafter Lower dose level evaluated during escalation [2].

Key Protocol Specifications and Safety Monitoring

For researchers designing experiments or clinical protocols around this compound, the following details from the trials are critical.

Patient Selection and Pre-treatment
  • AML/LDAC Cohort: The trial enrolled elderly patients (median age 76) with relapsed/refractory (R/R) or treatment-naïve acute myeloid leukemia (AML) who were unfit for intensive chemotherapy [1].
  • NSCLC/Docetaxel Cohort: Patients had previously treated advanced non-small cell lung cancer (NSCLC) with an ECOG performance status of 0-1. Patients with treated, asymptomatic brain metastases were permitted [3].
Dose Modification and Toxicity Management
  • Hematologic Toxicity: In the NSCLC trial, hematologic toxicity was a major concern. The protocol was amended to mandate prophylactic G-CSF (granulocyte colony-stimulating factor) support, which was crucial for establishing the MTD [2] [3].
  • QTc Prolongation: Asymptomatic QTcF prolongation was a identified treatment-related adverse event. Protocols should include baseline and periodic ECG monitoring. In the AML trial, most events were Grade 1 or 2, though Grade 3 events occurred [1].
  • Other Toxicities: Common treatment-related adverse events included diarrhea, fatigue, and nausea, which were typically low-grade. Dose interruptions or reductions were implemented for Grade 3 non-hematological toxicities [2] [1].
Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations
  • The 3-day loading dose is designed to rapidly achieve therapeutic plasma concentrations.
  • In the NSCLC trial, a 7-day this compound run-in period (loading dose + 4 days maintenance) before initiating docetaxel allowed for the assessment of PK and PD effects of this compound alone [3].
  • PK analysis confirmed that the pharmacokinetics of this compound and its combination partners (like docetaxel) resembled prior monotherapy data, indicating no major drug-drug interactions at the described schedules [2] [1].

Experimental Workflow and Mechanism of Action

To visualize the clinical trial workflow and drug mechanism, you can use the following diagrams generated with Graphviz.

workflow Start Patient Enrollment & Screening A This compound Lead-in Period (Loading Dose → Maintenance Dose) Start->A B Initiate Combination Therapy (e.g., LDAC or Docetaxel) A->B C Cyclic Treatment & Monitoring B->C D Safety & Efficacy Assessments C->D E PK/PD Sampling & Analysis C->E End Treatment Continuation until PD or Unacceptable Toxicity D->End Decision

Diagram 1: Clinical Trial Workflow for this compound Combination Therapy. PK/PD: Pharmacokinetic/Pharmacodynamic; PD: Progressive Disease.

mechanism GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds to Signaling Downstream Signaling (PI3K, etc.) AXL->Signaling Activates Outcomes Pro-Tumor Outcomes: Proliferation, Survival, Therapy Resistance Signaling->Outcomes Promotes This compound This compound This compound->AXL Inhibits

Diagram 2: Simplified Mechanism of AXL Inhibition by this compound. This compound blocks GAS6-mediated AXL receptor activation and its downstream pro-tumor signaling pathways.

Application Notes for Protocol Design

  • Formulation Impact: The AML trial initially used one formulation and later switched to an "advanced formulation," which influenced the final recommended dose. The 400/200 mg loading/maintenance schedule was established using the enhanced formulation [1].
  • Defining the Schedule: The formal Maximum Tolerated Dose (MTD) was not always met. The Recommended Phase 2 Dose (RP2D) for the AML/LDAC combination was based on a combined assessment of DLTs, overall safety, and tolerability, not just the strict MTD definition [1].
  • Robust Supportive Care: Proactive management is essential. Protocol mandates for prophylactic G-CSF (in NSCLC) and clear guidelines for managing QTc prolongation and gastrointestinal events are critical for the safe delivery of the regimen [2] [1].

References

Comprehensive Application Notes and Protocols: Management of Bemcentinib Hematologic Toxicity with G-CSF Support

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bemcentinib and AXL Inhibition

This compound (BGB324) is a first-in-class, highly selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family. AXL signaling activation promotes tumor progression, epithelial-mesenchymal transition (EMT), and therapeutic resistance across multiple cancer types, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). In NSCLC, AXL overexpression is associated with poor prognosis, lymph node involvement, and higher disease stage, making it an attractive therapeutic target. This compound demonstrates synergistic activity with conventional chemotherapeutic agents such as docetaxel; preclinical models indicate it can increase docetaxel sensitivity by up to 1,000-fold through inhibition of PI3K signaling and modulation of cell cycle-dependent kinases.

The hematologic toxicity profile of this compound, particularly when combined with myelosuppressive agents like docetaxel, necessitates sophisticated management strategies. Phase I clinical trials have demonstrated that while the combination shows promising anti-tumor activity, it induces significant hematologic toxicities, primarily neutropenia, which requires proactive intervention. This document provides detailed application notes and protocols for managing this compound-associated hematologic toxicities using granulocyte colony-stimulating factor (G-CSF) support, based on the latest clinical evidence and expert consensus.

Clinical Evidence and Rationale for G-CSF Support

Phase I Trial Findings in Advanced NSCLC

A phase I trial (NCT02922777) evaluated this compound in combination with docetaxel in patients with previously treated advanced NSCLC. The study employed a 3+3 dose escalation design with two this compound dose levels (100 mg and 200 mg daily maintenance following a 3-day loading dose) combined with docetaxel (60 or 75 mg/m² every 3 weeks). Due to significant hematologic toxicity observed in initial cohorts, the protocol was amended to include mandatory prophylactic G-CSF support from patient 18 onward.

Table 1: Hematologic Toxicity Profile from Phase I Trial of this compound plus Docetaxel

Toxicity Type All Grades Incidence Grade ≥3 Incidence Management Intervention
Neutropenia 86% (18/21 patients) 76% (16/21 patients) Prophylactic G-CSF required
Febrile Neutropenia 38% (8/21 patients) 38% (8/21 patients) G-CSF + antibiotic prophylaxis
Anemia Not reported Not reported Monitoring and supportive care
Thrombocytopenia Not reported Not reported Monitoring and dose modification

The trial established that the maximum tolerated dose (MTD) was this compound (400 mg load × 3 days followed by 200 mg daily) with docetaxel 60 mg/m² and prophylactic G-CSF support. Despite the hematologic challenges, the combination demonstrated promising anti-tumor activity, with 35% (6/17) partial response rate and 47% (8/17) stable disease among evaluable patients, supporting further development of this combination with appropriate supportive measures [1] [2].

Mechanisms of AXL Inhibition and Hematologic Effects

AXL inhibition with this compound affects multiple signaling pathways that contribute to both therapeutic efficacy and toxicological profile:

  • PI3K/AKT/mTOR pathway suppression: Modulates cell survival and proliferation
  • RAF/MEK/ERK pathway inhibition: Affects cellular differentiation and growth
  • NF-kB signaling regulation: Influences inflammatory responses
  • Reactive oxygen species metabolism: Impacts cellular stress responses
  • DNA damage response pathways: Potentiates chemotherapy effects

The combination of this compound with docetaxel appears to enhance DNA damage response pathways while simultaneously increasing susceptibility to myelosuppression, creating both the therapeutic synergy and the hematologic vulnerability that necessitates G-CSF support [3].

Comprehensive Toxicity Management Protocols

G-CSF Support Strategies

Granulocyte colony-stimulating factors are critical for managing chemotherapy-induced neutropenia, particularly in combinations with novel targeted agents like this compound that potentiate myelosuppression. G-CSFs work by promoting the expansion, differentiation, and mobilization of neutrophil precursors in the bone marrow, thereby reducing the duration and severity of neutropenia.

Table 2: G-CSF Formulations and Administration Guidelines

G-CSF Type Dosing Regimen Initiation Timing Duration Key Considerations
Filgrastim (short-acting) 5 mcg/kg daily 24-72 hours post-chemotherapy Until neutrophil recovery (ANC ≥1500/mm³) Daily injections required; longer treatment duration
Pegfilgrastim (long-acting) 6 mg single dose 24-72 hours post-chemotherapy Single dose per cycle Convenience; neutrophil-mediated clearance
Biosimilar G-CSFs Per manufacturer labeling 24-72 hours post-chemotherapy Varies by formulation Cost-effectiveness; similar efficacy and safety

Clinical evidence strongly supports the early initiation of G-CSF. A randomized study in breast cancer patients receiving TAC (docetaxel, doxorubicin, cyclophosphamide) chemotherapy demonstrated that initiating filgrastim on Day 2 significantly reduced febrile neutropenia incidence to 6.4% compared to 22.2% with Day 5 initiation (p < 0.0001). The Day 2 group also exhibited shorter duration of severe neutropenia (3 ± 1 days vs. 4 ± 1 days, p = 0.001) despite longer mean filgrastim treatment (8 ± 1 days vs. 6 ± 1 days, p < 0.0001) [4].

Practical Management Algorithm

G Start Start this compound + Docetaxel Assess Assemble Baseline: - CBC with differential - Liver function - Renal function - Performance status Start->Assess Decision1 FN Risk >20%? Assess->Decision1 GCSF1 Implement Primary Prophylaxis: - Pegfilgrastim 6mg on Day 2 OR - Filgrastim 5mcg/kg from Day 2 Decision1->GCSF1 Yes Monitor Cycle Monitoring: - CBC twice weekly - Symptoms daily - Dose modification per protocol Decision1->Monitor No GCSF1->Monitor Decision2 FN or Grade 4 Neutropenia? Monitor->Decision2 GCSF2 Implement Secondary Prophylaxis: - G-CSF next cycle +/- Dose reduction + Antibiotic prophylaxis Decision2->GCSF2 Yes Continue Continue Treatment with G-CSF support Decision2->Continue No GCSF2->Continue

The management of this compound-related hematologic toxicity requires a structured approach:

  • Baseline assessment: Complete blood count with differential, comprehensive metabolic panel, performance status evaluation, and review of comorbid conditions
  • Risk stratification: According to NCCN, ASCO, and ESMO guidelines, G-CSF primary prophylaxis is indicated when febrile neutropenia (FN) risk exceeds 20%
  • Proactive intervention: Based on phase I data, primary G-CSF prophylaxis should be implemented for all patients receiving this compound with docetaxel regardless of initial risk assessment
  • Continuous monitoring: Regular blood counts throughout each treatment cycle, with particular vigilance during the first two cycles
  • Dose modification guidelines: Docetaxel dose reduction (75 mg/m² → 60 mg/m²) and this compound interruption for persistent hematologic toxicity

The systematic review of G-CSF safety confirms that these agents are generally well-tolerated, with medullary bone pain as the most frequently reported adverse effect, typically manageable with simple analgesics. Other uncommon side effects include transient leukocytosis, thrombocytopenia, and mild biochemical alterations [5] [6].

Experimental Protocols and Assessment Methodologies

Protocol for Hematologic Toxicity Assessment

Objective: To systematically evaluate and quantify hematologic toxicities associated with this compound combination therapies and assess the efficacy of G-CSF support strategies.

Materials and Reagents:

  • Complete blood count (CBC) analyzer with differential capability
  • Serum collection tubes for biochemistry panels
  • CTCAE (Common Terminology Criteria for Adverse Events) v5.0 guidelines
  • G-CSF formulations (filgrastim, pegfilgrastim, or biosimilars)

Methodology:

  • Baseline Assessment: Obtain CBC with differential, comprehensive metabolic panel, and coagulation profile within 72 hours prior to initiation of each treatment cycle
  • Monitoring Schedule:
    • Cycle 1: Days 1, 3, 5, 8, 11, 15
    • Subsequent cycles: Days 1, 8, 15
    • Additional monitoring as clinically indicated
  • G-CSF Administration:
    • For primary prophylaxis: Administer pegfilgrastim 6 mg subcutaneously 24-48 hours after docetaxel infusion OR filgrastim 5 mcg/kg daily starting 24-48 hours after chemotherapy until neutrophil recovery (ANC ≥ 1500/mm³ post-nadir)
  • Dose Modification Criteria:
    • Grade 4 neutropenia >7 days: Reduce docetaxel by one dose level (75→60 mg/m² or 60→45 mg/m²)
    • Febrile neutropenia: Reduce docetaxel by one dose level and maintain G-CSF prophylaxis
    • Platelets <50,000/μL: Interrupt this compound until recovery to ≥75,000/μL

Endpoint Evaluation:

  • Primary: Incidence of Grade 3/4 neutropenia and febrile neutropenia
  • Secondary: Relative dose intensity maintained, treatment delays, hospitalization rates
  • Exploratory: Neutrophil nadir depth and timing, recovery kinetics

This comprehensive assessment protocol enables precise quantification of hematologic toxicity and facilitates comparison across different dosing regimens and supportive care strategies [1] [2] [7].

Biomarker Analysis Protocol

Objective: To identify potential biomarkers predictive of hematologic toxicity and G-CSF response in patients receiving this compound combinations.

Sample Collection:

  • Plasma samples at baseline, Cycle 1 Day 1 (pre-dose), and Cycle 1 Day 8
  • Peripheral blood mononuclear cells (PBMCs) for proteomic analysis
  • Germline DNA for pharmacogenetic variants

Analytical Methods:

  • Proteomic profiling: Multiplex immunoassays for proteins involved in protein kinase B signaling, reactive oxygen species metabolism, and neutrophil trafficking
  • Pharmacogenetics: Genome-wide association studies focusing on genes involved in drug metabolism (CYP450 enzymes) and neutrophil biology (G-CSF receptor polymorphisms)
  • AXL phosphorylation status: Flow cytometric analysis of AXL phosphorylation in circulating tumor cells and PBMCs

Data Interpretation:

  • Correlate biomarker levels with neutropenia severity and duration
  • Identify predictive signatures for heightened toxicity risk
  • Assess relationship between AXL target engagement and hematologic adverse events

Biomarker analyses from the phase I trial demonstrated that this compound administration was associated with modulation of proteins involved in protein kinase B signaling and reactive oxygen species metabolism, providing insights into the molecular mechanisms underlying both efficacy and toxicity [1] [3].

Regulatory Considerations and Clinical Development Recommendations

Risk Assessment and Mitigation Strategies

Based on the accumulated clinical evidence, the following risk assessment and mitigation strategies are recommended for clinical development programs involving this compound combinations with myelosuppressive agents:

  • Proactive Risk Management: Given the high incidence of severe neutropenia (86% all grades, 76% Grade ≥3) and febrile neutropenia (38%) observed in the phase I trial, primary G-CSF prophylaxis should be implemented as standard in all clinical trials of this compound with docetaxel or other myelosuppressive chemotherapies [1].

  • Dosing Strategy: The recommended phase II dose for this compound in combination with docetaxel is 400 mg loading dose (3 days) followed by 200 mg daily with docetaxel 60 mg/m² every 3 weeks and mandatory G-CSF support. This regimen demonstrated manageable toxicity while maintaining anti-tumor activity.

  • Patient Selection: Careful consideration should be given to performance status (ECOG 0-1), age, and organ function. Patients with borderline bone marrow reserve may require additional monitoring or initial dose reduction.

  • Concomitant Medications: Prophylactic antibiotics (e.g., ciprofloxacin 500 mg twice daily from Days 5-14) may provide additional protection against infections during the neutropenic period, particularly in higher-risk populations [4].

G Start This compound Combination Therapy ToxMech Toxicity Mechanisms: - AXL inhibition in marrow - Synergy with docetaxel - Altered neutrophil kinetics Start->ToxMech ClinData Clinical Evidence: - 86% neutropenia incidence - 38% febrile neutropenia - G-CSF reduces FN by 70% ToxMech->ClinData Strategy Risk Mitigation Strategy ClinData->Strategy GCSF G-CSF Primary Prophylaxis Strategy->GCSF Monitoring Enhanced Monitoring Strategy->Monitoring DoseOpt Dose Optimization Strategy->DoseOpt Outcome Improved Risk-Benefit Profile GCSF->Outcome Monitoring->Outcome DoseOpt->Outcome

Clinical Development Recommendations

For future clinical development of this compound combinations, the following approaches are recommended:

  • Early Integration of Supportive Care: Incorporate G-CSF prophylaxis from the earliest stages of clinical trial design rather than as a reactive amendment
  • Dose Escalation Strategies: Implement intra-patient dose escalation only after safety is established with G-CSF support
  • Combination-Specific Dosing: Recognize that the maximum tolerated dose may vary depending on the combination partner and schedule
  • Patient-Reported Outcomes: Include standardized assessment of bone pain and other G-CSF-related symptoms in trial endpoints
  • Health Economic Considerations: Evaluate the cost-effectiveness of different G-CSF strategies (short-acting vs. long-acting, primary vs. secondary prophylaxis)

The Delphi consensus on appropriate G-CSF use emphasizes that timing of supportive therapy is crucial, with long-acting G-CSF optimally administered 24-72 hours after chemotherapy administration. Adherence to evidence-based guideline recommendations improves patient outcomes and ensures appropriate resource utilization [7].

Conclusion

The combination of this compound with docetaxel represents a promising therapeutic approach for advanced NSCLC and potentially other malignancies, but is associated with significant hematologic toxicity that requires proactive management. Based on phase I clinical evidence, mandatory G-CSF primary prophylaxis with either filgrastim (initiated on Day 2) or pegfilgrastim, combined with appropriate dose modification guidelines, enables safe administration of this regimen while maintaining therapeutic efficacy. The recommended phase II dose of this compound 400/200 mg with docetaxel 60 mg/m² and G-CSF support provides a favorable risk-benefit profile for further clinical development. Future research should focus on identifying predictive biomarkers for hematologic toxicity and optimizing supportive care strategies for novel targeted therapy combinations.

References

Application Note: Framework for LC-MS/MS Quantification of Bemcentinib

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a development and validation framework for a bioanalytical method to quantify Bemcentinib, a selective AXL kinase inhibitor, in human plasma using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The method is designed to support pharmacokinetic studies and therapeutic drug monitoring.

1. Introduction

This compound (BGB324, R428) is an orally bioavailable, small-molecule inhibitor of the AXL receptor tyrosine kinase [1] [2]. AXL signaling is implicated in tumor growth, metastasis, and drug resistance, making this compound a promising agent in oncology, particularly for non-small cell lung cancer (NSCLC) and other solid tumors [1] [3] [4]. Accurate quantification of this compound in biological fluids is essential for assessing its pharmacokinetic profile, establishing dose-exposure relationships, and ensuring therapeutic efficacy in clinical trials.

2. Experimental Protocol: A Proposed Workflow

While a specific method for this compound was not found, the following protocol synthesizes best practices from validated methods for similar tyrosine kinase inhibitors [5] [6] [7]. The workflow for sample preparation and analysis is summarized in the diagram below.

G start Start: Plasma Sample IS Add Internal Standard (Stable Isotope-Labeled) start->IS PP Protein Precipitation Centrifuge Centrifuge PP->Centrifuge IS->PP Inject LC-MS/MS Analysis Centrifuge->Inject Data Data Acquisition & Quantification Inject->Data

2.1. Materials and Reagents

  • Analyte: this compound reference standard.
  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of this compound (e.g., this compound-d4 or d8) is highly recommended for optimal precision and accuracy [6].
  • Chemicals: HPLC-grade methanol, acetonitrile, and formic acid.
  • Matrix: Blank human plasma from healthy donors.
  • Solutions: Ammonium formate or ammonium acetate buffer for mobile phase.

2.2. Instrumentation and Chromatographic Conditions The following table summarizes proposed instrument parameters, adapted from methods for kinase inhibitors [5] [7].

Table 1: Proposed LC-MS/MS Instrument Parameters

Parameter Specification Justification & Notes
LC System UHPLC or HPLC with binary pump & autosampler
Mass Spectrometer Triple Quadrupole (TQD) with ESI source Operated in positive ion mode (ESI+) [5]
Analytical Column C18 column (e.g., 50-100 mm x 2.1 mm, 1.7-1.8 µm) Provides efficient separation and peak shape [5] [7]

| Mobile Phase | A: 0.1% Formic acid in water B: Methanol or Acetonitrile | Methanol may provide better peak shape than ACN for some bases [7] | | Gradient/Elution | Isocratic (e.g., 70% B) or fast gradient | Isocratic elution enables shorter run times (~2 min) [5] [7] | | Flow Rate | 0.3 - 0.6 mL/min | Optimize for backpressure and peak resolution | | Injection Volume | 5 - 10 µL | | | Ion Source Temp. | 300 - 350 °C | | | Desolvation Gas | Nitrogen, 650 - 1000 L/h | |

2.3. Sample Preparation: Protein Precipitation A simple protein precipitation (PPT) method is proposed for high-throughput analysis [7].

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.
  • Add 25 µL of Internal Standard working solution.
  • Vortex-mix briefly.
  • Add 250 µL of ice-cold methanol (or acetonitrile) as the precipitating solvent.
  • Vortex-mix vigorously for 3 minutes.
  • Centrifuge at >13,000 rpm for 10 minutes at 4°C.
  • Transfer a portion (e.g., 100 µL) of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2.4. Mass Spectrometric Detection: MRM Transitions Multiple Reaction Monitoring (MRM) will be used for specific and sensitive detection. The protonated molecule [M+H]+ of this compound should be identified via direct infusion. The following are hypothetical transitions that must be experimentally optimized.

Table 2: Proposed MRM Transitions for this compound

Compound Precursor Ion > Product Ion Cone Voltage (V) Collision Energy (eV) Function
This compound e.g., 488 > 401 To be optimized To be optimized Quantifier
This compound e.g., 488 > 186 To be optimized To be optimized Qualifier
This compound-IS e.g., 496 > 409 To be optimized To be optimized Internal Standard

3. Method Validation

The method must be validated according to FDA/EMA guidelines for bioanalytical methods [6]. Key parameters and recommended acceptance criteria are listed below.

Table 3: Key Method Validation Parameters & Acceptance Criteria

Validation Parameter Experimental Procedure Recommended Acceptance Criteria [6]
Linearity & Calibration Range Analyze minimum of 6 non-zero standards. R² > 0.99. Accuracy: ±20% (LLOQ), ±15% (others)
Lower Limit of Quantification (LLOQ) Lowest standard on curve. Signal-to-noise ≥ 5. Accuracy & Precision: ±25%

| Accuracy & Precision | Analyze QC samples (LLOQ, Low, Med, High) in replicates (n≥5) over 3 runs. | Within-run & Between-run Precision: CV ≤ 15% (≤20% for LLOQ). Accuracy: ±15% of nominal (±20% for LLOQ) | | Selectivity & Specificity | Analyze blanks from at least 6 individual plasma lots. | Peak area in blank < 20% of LLOQ area and < 5% of IS area. | | Matrix Effect | Post-column infusion or post-extraction addition in 6+ matrix lots. | IS-normalized matrix factor CV < 20%. | | Recovery | Compare peak areas of extracted samples vs. post-extraction spiked samples. | Recovery need not be 100%, but must be reproducible and precise. | | Stability | Evaluate in matrix under various conditions (e.g., freeze-thaw, benchtop, long-term frozen). | Within ±20% of nominal concentration. |

4. Application Notes

  • Internal Standard: The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variability in sample preparation and ionization [6].
  • Plasma Stability: this compound's stability in plasma should be thoroughly investigated, including in whole blood prior to processing.
  • Metabolic Stability Screening: Once validated, the method can be applied to assess metabolic stability in systems like human liver microsomes (HLM), as demonstrated for Pemigatinib [5]. Parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
  • Clinical Application: This method is suitable for analyzing samples from clinical trials, such as those investigating this compound in combination with docetaxel for advanced NSCLC [1] [8].

Signaling Pathway and Therapeutic Context of this compound

To fully contextualize the analysis of this compound, understanding its biological target is crucial. This compound acts by selectively inhibiting the AXL receptor tyrosine kinase. The following diagram illustrates the AXL signaling pathway and the drug's mechanism of action.

G GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds to Dimer Dimerization & Autophosphorylation AXL->Dimer Downstream Activation of Downstream Pathways Dimer->Downstream Effects Pro-Tumor Effects: Proliferation, Survival, Migration, Metastasis, Therapy Resistance Downstream->Effects This compound This compound (AXL Inhibitor) This compound->AXL Inhibits

As shown, this compound blocks the GAS6-AXL signaling axis, which is a key driver of tumor progression and resistance to therapy [9] [3] [2]. Accurate quantification of the drug is therefore vital for understanding its pharmacodynamic effects.

Conclusion

This application note provides a comprehensive framework for developing and validating an LC-MS/MS bioanalytical method for this compound. By leveraging established protocols for similar small-molecule kinase inhibitors and adhering to regulatory guidelines, researchers can establish a robust, sensitive, and specific assay. This method will be an indispensable tool for advancing the clinical development of this compound and optimizing its use in cancer therapy.

References

Comprehensive Application Notes and Protocols: Bemcentinib in Combination with Pembrolizumab for Metastatic Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Metastatic melanoma remains a challenging disease despite significant advances in immunotherapy, particularly with PD-1 inhibitors such as pembrolizumab. While these agents have revolutionized treatment, primary and secondary resistance mechanisms limit their effectiveness in a substantial proportion of patients. AXL receptor tyrosine kinase has emerged as a promising therapeutic target implicated in multiple resistance pathways. AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is expressed on various cell types within the tumor microenvironment, including tumor cells, stromal cells, and myeloid cells. Through its signaling activities, AXL regulates critical processes including epithelial-mesenchymal transition, immune modulation, and tumor cell survival, making it a compelling target for combination therapy approaches [1].

The biological rationale for combining bemcentinib (a first-in-class, oral, highly selective AXL inhibitor) with pembrolizumab stems from preclinical evidence demonstrating that AXL activation promotes resistance to immune checkpoint inhibition. In melanoma and other solid tumors, AXL signaling has been shown to contribute to an immunosuppressive tumor microenvironment by reducing T-cell infiltration, promoting myeloid-derived suppressor cell activity, and decreasing antigen presentation. Systematic AXL inhibition using this compound in preclinical models resulted in the expansion of tumor-associated T cells and restored therapeutic response to anti-PD-1 checkpoint inhibitors [2]. This synergistic effect provided the foundational evidence for clinical evaluation of this combination in metastatic melanoma.

The challenges in melanoma treatment extend beyond primary resistance mechanisms, as many patients initially responding to PD-1 inhibition eventually develop secondary resistance. Research has identified several key resistance mechanisms in melanoma, including additional mechanisms of immunosuppression in the tumor microenvironment and derangements in systemic immune competence. Specifically, increased regulatory T-cells (Treg) and Th2 cells have been demonstrated in patients with metastatic melanoma, shifting the immune balance away from the antitumor Th1 response necessary for effective tumor control [3]. The complex interplay between these mechanisms underscores the need for multifaceted therapeutic approaches that can address both tumor-intrinsic and microenvironmental factors contributing to treatment resistance.

Table 1: Key Resistance Mechanisms and Corresponding Therapeutic Strategies in Metastatic Melanoma

Resistance Mechanism Biological Consequence Therapeutic Approach
AXL Activation Increased epithelial-mesenchymal transition, reduced T-cell infiltration, immunosuppressive microenvironment AXL inhibition with this compound
Th2 Polarity Shift Skewing from cytotoxic Th1 to chronic inflammatory Th2 response, impairing antitumor immunity ITK inhibition (e.g., ibrutinib) to restore Th1/Th2 balance
BRAF Mutations Constitutive MAPK pathway activation, enhanced proliferation and survival BRAF/MEK inhibition (e.g., dabrafenib/trametinib)
PTEN Loss PI3K-AKT pathway activation, dysregulated cell cycle control and apoptosis No direct inhibitors currently available

Clinical Trial Design

Study Structure and Patient Population

The BGBIL006 trial (NCT02872259) was a phase 1b/2 study designed to evaluate the safety, tolerability, and efficacy of this compound in combination with standard-of-care (SOC) therapies in patients with metastatic melanoma. This multicenter, randomized trial employed a complex design to address multiple clinical questions simultaneously. The study enrolled patients with previously untreated, stage IIIC to IV, unresectable melanoma who had an ECOG performance status of 0 to 2 and evaluable disease per RECIST v1.1 criteria. The trial design incorporated both dose escalation and randomized evaluation components to comprehensively assess the combination's potential [1].

The phase 1b portion of the study focused on dose escalation and safety assessment, evaluating 100 mg of this compound in combination with dabrafenib/trametinib in patients with BRAF-mutated disease who had a high tumor load. The phase 2 component employed a randomized design across multiple patient subgroups. Patients with BRAF-mutated disease and a low tumor load were randomized 2:1 to receive pembrolizumab with or without 200 mg of this compound. Similarly, those with BRAF-mutated disease and a high tumor load were randomized 2:1 to dabrafenib/trametinib with or without 200 mg of this compound, and patients with BRAF wild-type disease were randomized 2:1 to pembrolizumab with or without 200 mg of this compound [1].

A distinctive feature of this trial was its crossover design in part 3, which allowed for evaluation of sequential treatment strategies. After disease progression or first-line toxicity, patients with BRAF-mutated disease and low tumor load who initially received pembrolizumab plus this compound were then given dabrafenib/trametinib plus 200 mg of this compound, while those who received pembrolizumab monotherapy were given dabrafenib/trametinib alone. Similarly, patients who initially received dabrafenib/trametinib plus this compound were subsequently given pembrolizumab plus this compound, and those treated with dabrafenib/trametinib alone received pembrolizumab alone. This sophisticated design enabled investigators to evaluate the activity of this compound across multiple treatment contexts and sequences [1].

Treatment Regimens and Study Endpoints

The study evaluated this compound in combination with two established standard-of-care regimens: anti-PD-1 monotherapy (pembrolizumab) for BRAF wild-type melanoma or low tumor burden BRAF-mutant disease, and BRAF/MEK inhibition (dabrafenib/trametinib) for BRAF-mutant melanoma with high tumor burden. This compound was administered orally at 200 mg daily in the phase 2 portion, while pembrolizumab was given at 200 mg every 3 weeks, and dabrafenib/trametinib were administered at their standard doses. Treatment continued until disease progression, unacceptable toxicity, or patient decision to discontinue [1].

The primary endpoints of the study included safety, overall response rate (ORR), progression-free survival (PFS), and overall survival (OS). Secondary endpoints included pharmacokinetics/pharmacodynamics and biomarker analysis. The trial employed rigorous safety monitoring with detailed characterization of adverse events based on NCI Common Terminology Criteria for Adverse Events (CTCAE). Efficacy assessments were performed using RECIST v1.1 criteria, with regular radiographic evaluations to document tumor response [1].

Table 2: Key Elements of the BGBIL006 Trial Design

Trial Element Specifications
ClinicalTrials.gov Identifier NCT02872259
Study Phase Phase 1b/2
Patient Population Previously untreated, stage IIIC-IV unresectable melanoma
Sample Size 91 patients (64 in this compound arms, 27 in SOC alone)
Study Arms This compound + pembrolizumab; this compound + dabrafenib/trametinib; SOC alone
Randomization Ratio 2:1 (this compound combinations : SOC alone)
Primary Endpoints Safety, ORR, PFS, OS
Key Biomarkers Assessed CD8+ T cells, FOXP3+ T cells, PD-L1 expression, AXL expression

melanoma_trial Melanoma Trial Design Stage IIIC-IV Melanoma Stage IIIC-IV Melanoma Stratification Stratification Stage IIIC-IV Melanoma->Stratification BRAF Mutant BRAF Mutant Stratification->BRAF Mutant BRAF Wild-Type BRAF Wild-Type Stratification->BRAF Wild-Type Tumor Burden Assessment Tumor Burden Assessment BRAF Mutant->Tumor Burden Assessment Pembrolizumab ± this compound Pembrolizumab ± this compound BRAF Wild-Type->Pembrolizumab ± this compound High Tumor Load High Tumor Load Tumor Burden Assessment->High Tumor Load High Low Tumor Load Low Tumor Load Tumor Burden Assessment->Low Tumor Load Low Dabrafenib/Trametinib ± this compound Dabrafenib/Trametinib ± this compound High Tumor Load->Dabrafenib/Trametinib ± this compound Low Tumor Load->Pembrolizumab ± this compound Response Evaluation Response Evaluation Dabrafenib/Trametinib ± this compound->Response Evaluation Pembrolizumab ± this compound->Response Evaluation Progression Progression Response Evaluation->Progression PD Continued Treatment Continued Treatment Response Evaluation->Continued Treatment Response/SD Crossover to Alternative Arm Crossover to Alternative Arm Progression->Crossover to Alternative Arm

Safety and Tolerability Profile

The combination of this compound with standard-of-care therapies demonstrated a manageable safety profile with no unexpected toxicities. Safety data from the BGBIL006 trial revealed that any-grade adverse effects occurred in 98% of patients treated with this compound-based combinations (n = 64) compared to 100% of those given SOC alone (n = 27). The rates of grade 3 or higher adverse events were 35% in the this compound combination arms versus 22% in the SOC alone arm. Importantly, only 24% (n = 18/73) of grade 3 or higher AEs were deemed possibly related to this compound, indicating that the addition of this compound to established regimens did not dramatically alter the toxicity profile [1].

The most common any-grade adverse events possibly related to this compound included rash, diarrhea, fatigue, and increased transaminases. When comparing specific adverse events between treatment arms, diarrhea was notably more frequent in the this compound-containing arms (48% vs 18% in SOC alone). Similarly, fatigue occurred in 31% of patients receiving this compound combinations compared to 19% in the SOC arm. Other common AEs such as common cold symptoms (20% vs 18%), fever (27% vs 22%), nausea (25% vs 22%), and rash (28% vs 22%) showed more comparable frequencies between groups. The safety profile observed in this trial was consistent with the known toxicities of each individual agent and did not reveal significant synergistic toxicity [1].

Laboratory abnormalities observed with this compound combinations included increased liver enzymes, which occurred in 13% of patients in the this compound arms compared to 11% in the SOC alone arm. These hepatic effects were manageable with appropriate monitoring and dose modifications when necessary. The trial established that this compound could be safely combined with both immunotherapy (pembrolizumab) and targeted therapy (dabrafenib/trametinib) without compromising the ability to deliver effective doses of the backbone regimens. This favorable safety profile is particularly important in the context of metastatic melanoma, where treatment duration may extend for many months in responding patients, necessitating regimens with acceptable long-term tolerability [1].

Efficacy Outcomes

Despite a strong preclinical rationale, the addition of this compound to standard-of-care therapies did not demonstrate significant efficacy improvements in patients with metastatic melanoma. The primary efficacy analysis showed no statistically significant differences in overall response rate, progression-free survival, or overall survival between the this compound combination arms and standard-of-care alone. This absence of efficacy benefit was consistent across the various patient subgroups, including those defined by BRAF mutation status and tumor burden [1].

The lack of efficacy enhancement with this compound occurred despite adequate target engagement, as evidenced by biomarker data showing that AXL expression in inflammatory cells predicted response to pembrolizumab. Other biomarkers associated with better responses to pembrolizumab included high CD8-positive T-cell count, high FOXP3 count, and high PD-L1 expression in tumor-infiltrating lymphocytes. The preservation of these predictive relationships suggests that the absence of efficacy benefit was not due to failure of AXL inhibition but rather to insufficient impact on the critical pathways governing tumor response in this patient population [1].

The results from the BGBIL006 trial contrast with the more promising activity observed with this compound combinations in other malignancies, such as non-small cell lung cancer with STK11 mutations (NCT05469178). In that setting, this compound is being evaluated specifically in a molecularly defined population characterized by high levels of AXL activation, suggesting that patient selection strategies based on specific molecular characteristics may be essential for realizing the therapeutic potential of AXL inhibition. The divergent results across tumor types highlight the complexity of AXL biology and its context-dependent role in therapeutic resistance [2].

Experimental Protocols

Clinical Trial Methodology

The BGBIL006 trial implemented a comprehensive protocol for patient evaluation, treatment administration, and response assessment. Patient eligibility was determined through a multi-step screening process that included histopathological confirmation of metastatic melanoma, staging imaging, assessment of BRAF mutation status, and evaluation of performance status. Key inclusion criteria required patients to have unresectable Stage IIIC to IV melanoma, measurable disease per RECIST v1.1, and no prior systemic therapy for advanced disease. Patients were stratified based on BRAF mutation status and tumor burden, with high tumor load defined as requiring rapid tumor reduction [1].

Treatment administration followed specific protocols for each therapeutic agent. This compound was administered orally once daily at assigned dose levels (100 mg or 200 mg). Pembrolizumab was given intravenously at 200 mg every 3 weeks. The targeted therapy combination consisted of dabrafenib 150 mg twice daily plus trametinib 2 mg once daily. During the first cycle of therapy, patients were closely monitored for potential dose-limiting toxicities with weekly assessments of clinical status and laboratory parameters. Subsequent cycles included clinical evaluation before each pembrolizumab infusion and standard laboratory monitoring according to institutional guidelines [1].

Response assessment was conducted systematically using RECIST v1.1 criteria with radiographic imaging performed at baseline and every 9 weeks thereafter. Additional scans were obtained if disease progression was suspected based on clinical symptoms or findings. Tumor measurements were reviewed by both local investigators and central review when applicable. Beyond conventional radiographic response, the protocol incorporated comprehensive biomarker studies, including collection of tumor tissue (archival or fresh biopsy) and serial blood samples for correlative analyses. These biospecimens enabled evaluation of potential predictive biomarkers, including AXL expression, immune cell subsets, and other molecular characteristics potentially relevant to treatment response [1].

Biomarker Assessment Protocols

Tissue-based biomarker evaluation was performed using immunohistochemistry on formalin-fixed, paraffin-embedded tumor tissue sections obtained prior to treatment initiation. The protocol specified detailed methodologies for assessing key biomarkers including AXL expression, CD8+ T-cell density, FOXP3+ T-cell density, and PD-L1 expression. For AXL staining, 4-μm tissue sections were deparaffinized, subjected to antigen retrieval, and incubated with validated anti-AXL antibodies following optimized dilution and incubation conditions. CD8+ T-cells were quantified by counting positive cells in three representative high-power fields within tumor regions and expressing results as cells/mm². PD-L1 expression was evaluated using the combined positive score (CPS) method, which calculates the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) relative to the total number of tumor cells [1].

Peripheral blood mononuclear cell (PBMC) collection and processing followed a standardized protocol across participating sites. Blood samples were collected in sodium heparin tubes at baseline, before treatment on day 1 of cycle 2, and every 9 weeks thereafter. Within 2 hours of collection, PBMCs were isolated by density gradient centrifugation using Ficoll-Paque PLUS, washed twice with PBS, and cryopreserved in fetal bovine serum with 10% DMSO using controlled-rate freezing containers. Samples were stored in liquid nitrogen vapor phase until batch analysis. Multiparametric flow cytometry of PBMCs utilized a pre-optimized panel including antibodies against CD3, CD4, CD8, CD45RA, CCR7, CD25, and CD127 to characterize T-cell subsets. Data acquisition was performed on calibrated flow cytometers with compensation settings established using single-stained controls, and analysis employed automated population identification algorithms to ensure consistency [1].

Table 3: Laboratory Protocols for Key Biomarker Assessments

Biomarker Methodology Sample Type Key Reagents Interpretation Criteria
AXL Expression Immunohisto-chemistry FFPE tumor sections Validated anti-AXL antibody H-score (0-300) based on intensity and distribution
CD8+ T-cell Density Immunohisto-chemistry FFPE tumor sections Anti-CD8 antibody Cells/mm² in three representative high-power fields
PD-L1 Expression Immunohisto-chemistry FFPE tumor sections Anti-PD-L1 antibody (22C3) Combined Positive Score (CPS)
T-cell Subsets Multiparametric flow cytometry PBMCs Anti-CD3, CD4, CD8, CD45RA, CCR7 Percentage of parent population
Th1/Th2 Polarity Cytokine analysis Plasma LEGENDplex Human Th Cytokine Panel Ratio of Th1 (IFN-γ, IL-2) to Th2 (IL-4, IL-5, IL-13) cytokines

biomarker Biomarker Analysis Workflow Patient Selection Patient Selection Baseline Sample Collection Baseline Sample Collection Patient Selection->Baseline Sample Collection Tissue Biopsy Tissue Biopsy Baseline Sample Collection->Tissue Biopsy Blood Draw Blood Draw Baseline Sample Collection->Blood Draw FFPE Processing FFPE Processing Tissue Biopsy->FFPE Processing PBMC Isolation PBMC Isolation Blood Draw->PBMC Isolation Sectioning Sectioning FFPE Processing->Sectioning Cryopreservation Cryopreservation PBMC Isolation->Cryopreservation Immunohistochemistry Immunohistochemistry Sectioning->Immunohistochemistry Digital Pathology Digital Pathology Immunohistochemistry->Digital Pathology AXL Scoring AXL Scoring Digital Pathology->AXL Scoring CD8+ Quantification CD8+ Quantification Digital Pathology->CD8+ Quantification PD-L1 Scoring PD-L1 Scoring Digital Pathology->PD-L1 Scoring Integrated Analysis Integrated Analysis AXL Scoring->Integrated Analysis CD8+ Quantification->Integrated Analysis PD-L1 Scoring->Integrated Analysis Thawing for Analysis Thawing for Analysis Cryopreservation->Thawing for Analysis Flow Cytometry Flow Cytometry Thawing for Analysis->Flow Cytometry RNA Sequencing RNA Sequencing Thawing for Analysis->RNA Sequencing Immune Phenotyping Immune Phenotyping Flow Cytometry->Immune Phenotyping Gene Expression Analysis Gene Expression Analysis RNA Sequencing->Gene Expression Analysis Immune Phenotyping->Integrated Analysis Gene Expression Analysis->Integrated Analysis Biomarker Signature Biomarker Signature Integrated Analysis->Biomarker Signature

Statistical Analysis Plan

The BGBIL006 trial employed a comprehensive statistical approach to address its dual objectives of safety/efficacy assessment and biomarker evaluation. The sample size calculation was based on detecting a 50% improvement in progression-free survival from 5 to 7.5 months with 80% power at a one-sided 10% significance level, requiring approximately 60 patients in the phase 2 portion. Primary efficacy analyses were conducted on the intention-to-treat population, with safety analyses including all patients who received at least one dose of study medication. Time-to-event endpoints (PFS and OS) were estimated using the Kaplan-Meier method with comparisons between groups performed using stratified log-rank tests [1].

For biomarker analyses, the study employed both pre-specified correlative analyses and exploratory assessments. Pre-specified analyses focused on evaluating the relationship between baseline AXL expression and clinical outcomes, using pre-defined cutpoints established in previous studies. Additional exploratory analyses utilized continuous biomarker measures and employed receiver operating characteristic (ROC) curves to identify potential alternative cutpoints. The association between categorical biomarkers and response was assessed using Fisher's exact test, while continuous biomarkers were evaluated using Wilcoxon rank-sum tests. Changes in peripheral immune parameters over time were analyzed using linear mixed-effects models to account for repeated measures within patients [1].

The statistical plan incorporated adjustments for multiple testing in the biomarker analyses using the false discovery rate (FDR) approach to minimize the likelihood of spurious findings. For the crossover component of the trial, appropriate statistical methods for crossover designs were employed, including structural nested models or inverse probability of censoring weights to account for potential confounding introduced by the non-randomized second-line treatments. All statistical analyses were performed using R version 4.0 or later, with a two-sided significance level of 0.05 employed for all hypothesis tests unless otherwise specified [1].

Conclusions and Future Directions

The evaluation of this compound in combination with standard-of-care therapies for metastatic melanoma provides important insights into the challenges of developing effective combination strategies in molecularly heterogeneous malignancies. While the preclinical rationale for AXL inhibition was compelling, the clinical results from the BGBIL006 trial demonstrated that the addition of this compound to pembrolizumab or dabrafenib/trametinib, though well-tolerated, did not significantly improve efficacy outcomes compared with standard therapies alone. These findings underscore the complexity of translating mechanistic insights from preclinical models to clinical benefit in unselected patient populations [1].

Future directions for AXL inhibition in melanoma should consider more refined patient selection strategies, potentially focusing on subsets with demonstrated AXL pathway activation or specific resistance mechanisms amenable to AXL inhibition. The ongoing evaluation of this compound in non-small cell lung cancer with STK11 mutations (NCT05469178), a population characterized by high AXL activation, suggests a path forward for biomarker-driven development of AXL inhibitors. In melanoma, similar approaches might identify patient subsets more likely to benefit from AXL inhibition, particularly those with documented AXL overexpression or specific genomic alterations associated with AXL pathway dependency [2].

The comprehensive biomarker data collected in the BGBIL006 trial provide a valuable resource for generating hypotheses regarding potential predictors of response to AXL inhibition. Further analysis of these datasets may reveal molecular signatures that could guide future development of this compound and other AXL inhibitors in melanoma. Additionally, evaluation of sequential treatment strategies or combinations with other therapeutic modalities may uncover clinical contexts where AXL inhibition provides meaningful benefit. While the current results do not support broad use of this compound in metastatic melanoma, they contribute importantly to our understanding of AXL biology and highlight the continued importance of biomarker-driven drug development in oncology [1].

References

Comprehensive Application Notes and Protocols: Bemcentinib with LDAC for Elderly Acute Myeloid Leukemia Patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Acute myeloid leukemia (AML) represents an aggressive hematopoietic malignancy that predominantly affects the elderly population, with a median age at diagnosis of 68 years. Standard intensive chemotherapy regimens yield poor outcomes in patients over 65 years, with median survival typically less than one year due to unfavorable genomic features and increased treatment resistance. Approximately 30-40% of elderly AML patients are deemed unsuitable for intensive chemotherapy due to comorbidities and performance status, creating a significant unmet medical need for effective, well-tolerated alternatives. [1] [2]

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator of AML pathobiology. AXL is overexpressed in AML blasts and leukemic stem cells, where it promotes tumor proliferation, survival, and therapy resistance through multiple mechanisms. AXL activation drives chemotherapy resistance by enhancing DNA damage repair pathways and suppressing apoptosis. Additionally, AXL expression on innate immune cells contributes to an immunosuppressive microenvironment by inhibiting natural killer cell function and promoting myeloid-derived suppressor cell activity. Preclinical models have demonstrated that AXL inhibition with bemcentinib sensitizes leukemic cells to cytotoxic therapy and enhances anti-leukemic immune responses, providing a strong rationale for its clinical development in AML. [1] [2]

Clinical Trial Design and Patient Characteristics

Study Overview and Objectives

The Phase 1b/2a clinical trial (NCT02488408) was an open-label, BerGenBio-funded study evaluating this compound as monotherapy and in combination with low-dose cytarabine (LDAC) in AML patients unfit for intensive chemotherapy. The trial employed a multicenter design with dose escalation and expansion cohorts. The primary objective for the Phase 1b monotherapy arm was identification of the maximum tolerated dose (MTD), with secondary objectives including characterization of dose-limiting toxicities (DLTs), safety profile, efficacy, and pharmacokinetics. For the Phase 2a combination arm with LDAC, the primary endpoint was safety and tolerability, with efficacy and pharmacokinetics as secondary objectives. The study employed standard clinical laboratory safety tests and Common Terminology Criteria for Adverse Events (CTCAE) version 4 for toxicity assessment. [1] [2] [3]

Patient Populations

Table 1: Demographic and Disease Characteristics of Trial Participants

Characteristic Dose Escalation Cohort (n=36) LDAC Combination Cohort (n=36)
Median Age (range) 74.5 years (51-85) 76 years (66-86)
ECOG Status
0 19% 36%
1 53% 50%
2 28% 14%
Disease Type
AML 94% 100%
High-risk MDS 6% 0%
Disease Status
Treatment-naïve 6% 17%
Relapsed 44% 58%
Refractory 33% 25%
Prior Lines of Therapy (median) 2 (range 1-6) 1 (range 0-8)
Prior Venetoclax 0% 31%
Cytogenetic Risk
Favorable 6% 19%
Intermediate 8% 36%
Adverse 19% 39%

[1] [2]

Safety and Tolerability Profile

Dose-Limiting Toxicities and Recommended Phase 2 Dose

The phase 1b dose escalation evaluated two formulations of this compound monotherapy. The initial formulation was tested at loading/maintenance doses of 400/100 mg (n=6), 600/200 mg (n=14), and 900/300 mg (n=5). An advanced formulation was subsequently evaluated at 200/100 mg (n=4) and 400/200 mg (n=6). Throughout dose escalation, three DLTs were observed, with one occurring outside the formal DLT assessment window. Although formal MTD criteria were not met (no dose level had ≥2 DLTs in 6 patients), the 400/200 mg dose of the enhanced formulation was selected as the recommended Phase 2 dose (RP2D) for combination therapy based on comprehensive assessment of DLTs, overall safety profile, and pharmacokinetic considerations. [1] [2]

Treatment-Emergent Adverse Events

Table 2: Most Common Grade 3/4 Treatment-Emergent Adverse Events

Adverse Event This compound Monotherapy (n=36) This compound + LDAC (n=36)
Hematologic Events
Anemia 8% 39%
Thrombocytopenia 14% 31%
Febrile Neutropenia 29% 28%
Neutropenia 6% 3%
Non-Hematologic Events
QTcF Prolongation 11% 11%
Pneumonia 14% 8%
Sepsis/Neutropenic Sepsis 8% 6%

[1] [4] [2]

The majority of treatment-emergent adverse events (TEAEs) in both cohorts were mild to moderate in severity and considered manageable with standard supportive care. QTcF prolongation was identified as an adverse event of special interest due to its potential severity and probable relationship to this compound. Most instances of QTcF prolongation were asymptomatic (Grade 1-2: 5 patients in monotherapy, 13 in combination; Grade 3: 4 patients in each cohort). No Grade 4 or 5 QTcF events were reported. Among serious adverse events (SAEs), there were 7 fatal events in the dose escalation cohort and 4 in the LDAC cohort, primarily consisting of infections (sepsis/neutropenic sepsis, pneumonia) and hemorrhagic complications. Importantly, no fatal events were considered by investigators to be related to study treatment. [1] [2]

Efficacy Results

Response Rates and Clinical Outcomes

Table 3: Efficacy Outcomes by Patient Subgroup

Patient Subgroup Objective Response Rate (ORR) Clinical Benefit Rate Median Overall Survival
Newly Diagnosed AML (BEM+LDAC, n=6) 50% Not reported 16.1 months
Relapsed AML (BEM+LDAC, n=21) 20% 75% (n=8 evaluable) 7.8 months
Refractory AML (BEM+LDAC, n=9) 0% 28% (n=7 evaluable) Not reached
All R/R AML (BEM+LDAC, n=30) 20% Not reported 7.8 months

[1] [4] [5]

The combination of this compound with LDAC demonstrated promising efficacy in specific AML patient populations. Notably, patients with newly diagnosed AML achieved an impressive median overall survival of 16.1 months, which compares favorably to historical controls treated with LDAC alone (typically 4-6 months). Similarly, relapsed AML patients showed a median overall survival of 7.8 months with the combination, representing a meaningful improvement over expected outcomes with LDAC monotherapy. An interesting observation from earlier trial data was the later onset of responses (between weeks 20-28) in relapsed patients, suggesting that AXL inhibition may engage immunological mechanisms that require longer treatment duration to manifest clinical benefit. [4] [5] [6]

Experimental Protocols and Methodologies

Clinical Trial Administration Protocol

This compound-LDAC Combination Regimen:

  • This compound dosing: Initiate with a loading dose of 400 mg orally once daily for 3 days, followed by a maintenance dose of 200 mg orally once daily continuously. This compound should be administered at approximately the same time each day, with or without food. Tablets should be swallowed whole with water and not chewed or crushed.

  • LDAC dosing: Administer cytarabine at 20 mg subcutaneously twice daily for 10 days of each 21-day treatment cycle. Doses should be approximately 12 hours apart.

  • Dose modifications: For QTcF prolongation >480 ms, temporarily interrupt this compound until QTcF returns to <480 ms, then resume at a reduced dose of 100 mg daily. For other Grade 3+ non-hematologic toxicities, interrupt this compound until resolution to Grade ≤1, then resume at 100 mg daily. Permanently discontinue for recurrent Grade 3+ toxicity after dose reduction. [1] [2] [5]

Pharmacokinetic Assessment Protocol

Sample Collection and Processing: Collect blood samples (4 mL) in K2EDTA tubes at pre-dose, and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Cycle 1 Day 1 and Cycle 1 Day 15. Immediately centrifuge samples at 1500×g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C until analysis.

Bioanalytical Method: Quantify this compound concentrations using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS). Prepare standards in control human plasma over the concentration range of 1-2000 ng/mL. Include quality control samples at low, medium, and high concentrations. Extract samples using protein precipitation with acetonitrile containing internal standard. Chromatographic separation should be achieved using a C18 column with gradient elution. Monitor mass transitions m/z 452.2→365.1 for this compound and m/z 457.2→370.1 for the internal standard (deuterated this compound). [1] [2]

Pharmacodynamic Biomarker Analysis

sAXL ELISA Protocol: Coat 96-well plates with mouse anti-human AXL capture antibody (1 µg/mL) in PBS overnight at 4°C. Block with 3% BSA in PBS for 2 hours at room temperature. Add plasma samples (1:10 dilution) and standards (recombinant human sAXL, 0-20 ng/mL) to wells and incubate 2 hours. Detect bound sAXL with biotinylated detection antibody (0.5 µg/mL, 1 hour) followed by streptavidin-HRP (30 minutes). Develop with TMB substrate, stop with 1M H2SO4, and read absorbance at 450 nm with 570 nm reference. Calculate sAXL concentrations from standard curve. A reduction in sAXL levels >50% from baseline indicates effective AXL pathway inhibition. [5] [6]

Mechanistic Insights and Biomarker Correlations

The efficacy of this compound in AML derives from its dual mechanisms of action: direct anti-leukemic activity and immunomodulatory effects. AXL signaling promotes survival and proliferation of leukemic cells through activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Additionally, AXL activation induces the expression of immune checkpoint ligands and suppresses antigen presentation, creating an immunosuppressive microenvironment. This compound counteracts these effects by selectively inhibiting AXL phosphorylation and downstream signaling, restoring sensitivity to cytotoxic therapy and promoting anti-tumor immunity. [1] [2] [5]

G AXL AXL Receptor Immune Immunosuppressive Microenvironment AXL->Immune Induces PI3K PI3K/AKT Pathway AXL->PI3K Activates MAPK MAPK/ERK Pathway AXL->MAPK Activates JAK JAK/STAT Pathway AXL->JAK Activates Ligand Gas6 Ligand Ligand->AXL Binding Survival Cell Survival & Proliferation Resistance Therapy Resistance Survival->Resistance Leads to PI3K->Survival Promotes MAPK->Survival Promotes JAK->Survival Promotes This compound This compound (AXL Inhibitor) This compound->AXL Inhibits Response Enhanced Therapeutic Response This compound->Response Promotes LDAC LDAC (Cytotoxic) LDAC->Survival Challenges LDAC->Response Promotes

Figure 1: Mechanism of AXL Signaling and this compound Inhibition in AML

Biomarker analyses have revealed that soluble AXL (sAXL) levels in plasma may serve as a pharmacodynamic marker for this compound activity. Patients exhibiting a significant reduction in sAXL following treatment initiation demonstrated higher response rates. Additionally, single-cell RNA sequencing analyses performed in translational sub studies showed that this compound treatment modulates the tumor immune microenvironment by decreasing immunosuppressive cell populations and enhancing T-cell receptor diversity. These findings support the dual mechanism of action of this compound and provide potential biomarkers for patient selection and response monitoring. [5] [6]

Conclusion and Future Directions

The combination of this compound with LDAC represents a promising therapeutic approach for elderly AML patients unfit for intensive chemotherapy. The regimen demonstrates a manageable safety profile with primarily hematologic toxicities consistent with the known effects of LDAC, along with asymptomatic QTcF prolongation that can be monitored and managed with appropriate dose modifications. The efficacy signals, particularly in newly diagnosed and relapsed AML patients, are encouraging with median overall survival exceeding historical controls.

Based on these results, further investigation of this compound combinations is warranted. Preclinical data suggest potential synergy between AXL inhibition and venetoclax, providing rationale for evaluating this combination in patients who have failed prior venetoclax-based therapy. Additionally, development of a companion diagnostic to identify patients with AXL-dependent tumors could enable a precision medicine approach to this compound development. The ongoing translational biomarker analyses from this trial aim to identify molecular predictors of response that could guide patient selection in future randomized controlled trials. [1] [4] [2]

References

Bemcentinib monotherapy hypomethylating agent failure MDS

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale & Clinical Context

The rationale for targeting AXL with bemcentinib in HMA-failed MDS is grounded in the critical role of AXL in disease pathogenesis and therapy resistance.

  • Unmet Medical Need: For patients with HR-MDS, HMAs like azacitidine or decitabine are the standard of care [1]. However, only about half of patients respond, and responses are often short-lived. The majority of patients either do not respond or eventually relapse, leading to a dismal prognosis with a median survival of around 5 months and very limited approved treatment options outside of clinical trials [1] [2].
  • AXL in MDS Pathobiology: The receptor tyrosine kinase AXL is upregulated on leukemic MDS and AML stem cells [1]. AXL is linked to the pathogenesis of myeloid malignancies and mediates chemotherapy resistance [1]. Furthermore, AXL is expressed on innate immune cells and promotes an immunosuppressive tumor microenvironment, which can contribute to immune escape by the malignant clone [3]. Inhibition of AXL is therefore a strategy to target the disease directly and potentially enhance anti-leukemic immune responses [1] [3].

Clinical Evidence & Efficacy Data

The BERGAMO phase 2 trial (NCT03824080) specifically evaluated this compound monotherapy in patients with HR-MDS or AML who were refractory to or relapsed after HMA therapy [1]. Key efficacy data from this study are summarized below.

Table 1: Efficacy of this compound Monotherapy in HMA-Failed HR-MDS (BERGAMO Trial) [1]

Efficacy Parameter Result in HR-MDS Patients (N=18)
Overall Hematological Response (OHR) 44% (8/18 patients)
Complete Response (CR) 6% (1/18 patients)
Marrow CR (mCR) 28% (5/18 patients)
Partial Response (PR) 6% (1/18 patients)
Stable Disease (SD) 6% (1/18 patients)
One-Year Overall Survival 54%
One-Year Progression-Free Survival 6%

Patient Population: The trial enrolled patients with a median age of 79 years. All patients had failed prior HMA therapy (96% azacitidine, 4% decitabine), with 22% being refractory and 76% having relapsed after an initial response. The median number of prior HMA cycles was 13 [1].

Safety and Tolerability Profile

This compound monotherapy demonstrated a manageable safety profile in the studied population.

  • Dosing: Patients received a loading dose of 400 mg once daily on days 1-3 of the first cycle, followed by a maintenance dose of 200 mg once daily from day 4 onward in 28-day cycles [1].
  • Common Adverse Events: The most common grade 3/4 treatment-related adverse events were consistent with the underlying disease and included cytopenias (anemia, thrombocytopenia, neutropenia) and febrile neutropenia [1] [3].
  • QTc Prolongation: Asymptomatic QTcF prolongation was observed as a notable adverse event. Most cases were Grade 1 or 2, though Grade 3 events occurred. No Grade 4 or 5 QTcF events were reported [3]. Regular electrocardiogram monitoring is recommended.

Experimental Protocols

For researchers aiming to validate the mechanism of action or explore predictive biomarkers, the following experimental approaches are suggested.

Protocol 1: Assessing AXL Inhibition and Downstream Signaling

  • Objective: To confirm target engagement and downstream pharmacological activity of this compound.
  • Methodology:
    • Cell Lines & Models: Use AXL-expressing myeloid leukemia cell lines (e.g., MOLM-13, SKM-1) or primary patient-derived blasts from MDS/AML.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM - 10 µM) and appropriate vehicle controls for 1-2 hours.
    • Stimulation: Stimulate cells with its ligand, Gas6 (e.g., 400 ng/mL for 10 minutes), to activate AXL signaling.
    • Analysis:
      • Western Blotting: Analyze phospho-AXL (Tyr702) and total AXL levels. Assess phosphorylation of downstream effectors like AKT (Ser473) and ERK1/2 (Thr202/Tyr204) to confirm pathway inhibition [3].
      • Flow Cytometry: For primary cells, use phospho-specific flow cytometry to measure p-AXL and p-S6 levels in specific cell populations.

Protocol 2: Biomarker Analysis for Patient Stratification

  • Objective: To identify molecular correlates of response to this compound.
  • Methodology:
    • Sample Collection: Collect pre-treatment patient bone marrow aspirates and/or peripheral blood samples.
    • Genetic Profiling: Perform next-generation sequencing (NGS) using a targeted myeloid gene panel (e.g., including ASXL1, TP53, SRSF2, RUNX1). Compare mutation profiles between responders and non-responders [1].
    • Soluble Biomarker Analysis: Measure plasma levels of soluble AXL (sAXL) by ELISA, as this has been explored as a potential predictive biomarker [4].
    • Data Analysis: Use statistical tests (e.g., Fisher's exact test for mutation frequency) to correlate genetic mutations or biomarker levels with clinical response (ORR, OS) [1].

Clinical Development Workflow

The typical pathway for evaluating this compound in a clinical setting, from patient identification to treatment and monitoring, is outlined below.

Start Identify HR-MDS Patient A Confirm HMA Failure (Relapsed/Refractory) Start->A B Assess Eligibility (Performance Status, Organ Function) A->B C Baseline Assessments: - Bone Marrow Blast % - Cytogenetics - NGS Molecular Profile - ECG for QTc B->C D Initiate this compound Therapy (Loading Dose: 400 mg, days 1-3) C->D E Continue Maintenance Dosing (200 mg daily, 28-day cycles) D->E F Cycle 1-2: Monitor for AEs (Blood counts, QTc, infections) E->F G Formal Response Assessment (at Week 17 / Cycle 4) E->G F->E Next Cycle H Continue in Responders (Up to 9 cycles or until progression) G->H Response (CR/mCR/PR/SD/HI) Discontinue Discontinue G->Discontinue No Response/PD H->E Continue Therapy

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for patients with HR-MDS after HMA failure, a setting of significant unmet need. Clinical data from the BERGAMO trial demonstrate that this compound monotherapy can induce hematological responses in a subset of these patients, with a safety profile that is manageable in the elderly, comorbid population [1].

Future development should focus on:

  • Biomarker-Driven Patient Selection: Validating potential biomarkers like sAXL or specific mutational profiles (e.g., ASXL1) to identify patients most likely to benefit [1] [4].
  • Rational Combination Strategies: Exploring this compound in combination with other agents, such as venetoclax or low-dose cytarabine (LDAC), based on early-phase trial results in AML [3] [5].
  • Randomized Trials: Confirmatory randomized phase III trials are necessary to definitively establish the efficacy of this compound and its impact on overall survival in this challenging patient population.

References

Comprehensive Application Notes and Protocols: Bemcentinib and Docetaxel Synergy in Preclinical and Clinical Models for NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AXL Biology and Therapeutic Rationale

AXL receptor tyrosine kinase is a member of the Tyro3-Axl-Mer (TAM) receptor tyrosine kinase subfamily that plays a critical role in oncogenic signaling pathways regulating cell proliferation, invasion, survival, and metastases [1]. The AXL signaling axis is activated through binding of its natural ligand growth arrest-specific gene 6 (GAS6), leading to downstream activation of multiple oncogenic pathways [1]. In non-small cell lung cancer (NSCLC), AXL protein expression is frequently upregulated and is associated with poor clinical outcomes, lymph node involvement, and advanced disease stage [1]. While mutations, gene fusions, and amplifications of the AXL gene are rare, its overexpression provides a compelling therapeutic target for NSCLC treatment [1].

Bemcentinib (R428, BGB324) is a first-in-class, selective, orally bioavailable small molecule AXL kinase inhibitor that prevents cancer cell migration and invasion in vitro, suppresses angiogenesis and metastases, and prolongs survival in in vivo models of cancer metastasis [1]. The drug demonstrates favorable monotherapy safety profiles, with primarily low-grade gastrointestinal adverse events that are readily managed with standard measures [1]. The scientific rationale for combining this compound with docetaxel stems from compelling preclinical evidence demonstrating synergistic anti-tumor activity between AXL inhibition and taxane chemotherapy [1].

G cluster_processes Cellular Processes Promoted by AXL GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) AXL->Downstream Activation Cellular Cellular Processes Downstream->Cellular Regulates Proliferation Proliferation Downstream->Proliferation Invasion Invasion Downstream->Invasion Survival Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis Resistance Chemotherapy Resistance Downstream->Resistance This compound This compound (AXL Inhibitor) This compound->AXL Inhibits

Figure 1: AXL Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how GAS6 binding to AXL activates downstream oncogenic signaling pathways, promoting key cellular processes in cancer progression. This compound inhibits AXL activation, disrupting these pathways.

Preclinical Evidence of this compound-Docetaxel Synergy

In Vitro and In Vivo Evidence

The combination of this compound and docetaxel demonstrates profound synergistic effects in preclinical models, with research showing that the addition of this compound increases docetaxel sensitivity by approximately 1,000-fold in various cancer models [1]. This remarkable enhancement of chemotherapeutic activity is attributed to multiple mechanisms, including inhibition of PI3K signaling and dephosphorylation of cell cycle-dependent kinase CDC2 [1]. In docetaxel-resistant prostate cancer models, AXL inhibition alone suppresses proliferation, migration, invasion, and tumor growth, with these effects being significantly augmented when this compound is combined with docetaxel [1].

The methodology for establishing this synergistic relationship followed rigorous in vitro experimental designs. Cell growth inhibition was typically determined after a 3-day incubation period using the sulforhodamine B assay or similar cytotoxicity assays [2]. The antiproliferative effects of drug combinations were analyzed using Berenbaum's hyperplane theorem to quantitatively determine additive, synergistic, and antagonistic effects [2]. This mathematical approach allows researchers to distinguish truly synergistic interactions from merely additive effects, providing a solid foundation for clinical translation.

Mechanisms of Synergy

The synergistic relationship between this compound and docetaxel operates through multiple interconnected biological mechanisms:

  • AXL inhibition and cell cycle regulation: this compound-mediated AXL inhibition leads to dephosphorylation of CDC2, a critical regulator of cell cycle progression, thereby enhancing docetaxel's ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase [1].

  • PI3K/AKT pathway modulation: AXL signaling normally activates the PI3K/AKT pathway, a key survival mechanism in cancer cells. This compound suppresses this pathway, reducing cellular survival signals and sensitizing cancer cells to docetaxel-induced apoptosis [1].

  • Reversal of EMT and invasion suppression: AXL signaling promotes epithelial-mesenchymal transition (EMT), associated with increased invasion and metastasis. This compound reverses this process, reducing the invasive potential of cancer cells and potentially mitigating metastatic progression [1].

  • Overcoming docetaxel resistance: In docetaxel-resistant cancer models, AXL inhibition restores chemosensitivity through multiple pathways, making previously resistant cells vulnerable to docetaxel treatment [1].

Table 1: Preclinical Evidence of this compound-Docetaxel Synergy

Cancer Model Experimental System Key Findings Magnitude of Effect
NSCLC Models In vitro and in vivo Increased docetaxel sensitivity 1,000-fold increase in docetaxel sensitivity [1]
Docetaxel-Resistant Prostate Cancer In vitro cell lines Suppression of proliferation, migration, invasion Augmented effects when combined with docetaxel [1]
Breast Cancer Cells (MCF-7) In vitro dose-response Synergistic interaction at low docetaxel:IFN-β ratios Synergistic by Berenbaum's hyperplane theorem [2]

Clinical Translation and Trial Data

Phase I Trial Design and Demographics

The first-in-human phase I trial (NCT02922777) of this compound plus docetaxel enrolled 21 patients with previously treated advanced NSCLC [1]. The study population had a median age of 62 years, with 67% male participants, and a median treatment duration of 2.8 months (range 0.7-10.9 months) [1]. The trial followed a 3+3 dose escalation design investigating two dose levels of this compound in combination with standard docetaxel doses [1]. Key elements of the trial design included:

  • This compound dosing: Two dose levels were evaluated: (1) 200 mg loading dose × 3 days followed by 100 mg daily, and (2) 400 mg loading dose × 3 days followed by 200 mg daily [1].

  • Docetaxel dosing: Standard intravenous doses of 60 or 75 mg/m² administered every 3 weeks [1].

  • Lead-in design: this compound monotherapy was initiated seven days prior to docetaxel initiation to permit assessment of pharmacodynamic and pharmacokinetic effects of this compound alone and in combination [1].

  • Protocol amendment: Due to frequent hematologic toxicity, the protocol was amended to require prophylactic G-CSF (granulocyte colony-stimulating factor) support from patient 18 onward [1].

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile with certain expected toxicities. The most frequent treatment-related adverse events were neutropenia (86% overall, 76% grade 3 or higher), diarrhea (57%, no grade 3 or higher), fatigue (57%, 5% grade 3 or higher), and nausea (52%, no grade 3 or higher) [1]. A significant observation was the incidence of neutropenic fever in 8 patients (38%), which prompted the protocol amendment requiring prophylactic G-CSF support [1].

The maximum tolerated dose (MTD) was established as docetaxel 60 mg/m² with prophylactic G-CSF support plus this compound 400 mg loading dose × 3 days followed by 200 mg daily thereafter [1]. This combination demonstrated acceptable tolerability while maintaining therapeutic efficacy. Pharmacokinetic analyses revealed that both this compound and docetaxel exhibited similar pharmacokinetic profiles to prior monotherapy data, suggesting no significant drug-drug interactions at the metabolic level [1].

Efficacy Outcomes

Among 17 patients evaluable for radiographic response, the combination therapy demonstrated promising anti-tumor activity in this previously treated, advanced NSCLC population [1]:

  • Objective Response: 6 patients (35%) achieved partial response as their best radiographic response [1].

  • Disease Stabilization: 8 patients (47%) achieved stable disease, indicating additional clinical benefit beyond objective responses [1].

  • Clinical Benefit Rate: Combining partial response and stable disease, the clinical benefit rate was 82% (14 of 17 patients) [1].

Table 2: Phase I Clinical Trial Efficacy Outcomes

Efficacy Parameter Results Clinical Significance
Patients Evaluable 17 of 21 enrolled Standard RECIST 1.1 evaluation [1]
Partial Response 6 patients (35%) Confirmed radiographic response [1]
Stable Disease 8 patients (47%) Disease control without progression [1]
Clinical Benefit Rate 14 patients (82%) Combined partial response + stable disease [1]
Treatment Duration Median 2.8 months (range 0.7-10.9) Duration of combination therapy [1]

Detailed Experimental Protocols

Protocol for In Vitro Synergy Assessment

4.1.1 Objective: To quantitatively evaluate synergistic interactions between this compound and docetaxel using established cancer cell lines.

4.1.2 Materials and Reagents:

  • Human cancer cell lines (e.g., NSCLC lines such as A549, H460; breast cancer lines MCF-7, MDA-MB-231)
  • This compound stock solution (10 mM in DMSO)
  • Docetaxel stock solution (10 mM in DMSO)
  • Cell culture media and supplements
  • Sulforhodamine B (SRB) solution or MTT reagent
  • 96-well tissue culture plates
  • Berenbaum's synergy analysis software

4.1.3 Methodology:

  • Cell Plating: Plate cells in 96-well plates at optimal density (3,000-5,000 cells/well) and incubate for 24 hours to allow attachment.
  • Drug Treatment: Prepare serial dilutions of this compound and docetaxel alone and in combination at fixed molar ratios. Include vehicle controls.
  • Incubation: Expose cells to treatments for 72 hours under standard culture conditions.
  • Viability Assessment:
    • For SRB assay: Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 510-560 nm.
    • For MTT assay: Add MTT reagent, incubate for 2-4 hours, solubilize formazan crystals, measure absorbance at 570 nm.
  • Data Analysis:
    • Calculate percentage growth inhibition relative to vehicle controls.
    • Analyze combination effects using Berenbaum's hyperplane theorem to determine combination indices (CI).
    • Interpret results: CI < 1 indicates synergy, CI = 1 indicates additivity, CI > 1 indicates antagonism.
Protocol for Phase I Clinical Trial Design

4.2.1 Study Population:

  • Patients with previously treated advanced NSCLC
  • Age ≥18 years with ECOG performance status 0-1
  • Adequate hematologic, hepatic, and renal function
  • Up to three prior lines of therapy, including platinum-based doublet

4.2.2 Dose Escalation Design:

  • 3+3 Design: Standard phase I dose escalation with cohorts of 3-6 patients.
  • Dose Levels:
    • Level 1: this compound 200 mg load × 3 days then 100 mg daily + docetaxel 75 mg/m² every 3 weeks
    • Level 2: this compound 400 mg load × 3 days then 200 mg daily + docetaxel 75 mg/m² every 3 weeks
    • Level -1: this compound 400 mg load × 3 days then 200 mg daily + docetaxel 60 mg/m² every 3 weeks (with G-CSF)
  • Dose-Limiting Toxicity (DLT) Definition:
    • ≥Grade 3 non-hematological toxicity (clinically significant and related)
    • Grade 4 thrombocytopenia or Grade 3 with bleeding
    • Grade 4 neutropenia persisting ≥7 days
    • Treatment discontinuation >72 hours due to toxicity

4.2.3 Pharmacokinetic Sampling:

  • This compound: Pre-dose, Days -6, -5, 1, 2 of Cycle 1, and Day 1 of Cycles 2 and 4
  • Docetaxel: Day 1 of Cycle 1 at 0.5, 1, 2, 4, 6, 8 hours (±20 min), plus Days 2 and 3 pre-dose

4.2.4 Response Assessment:

  • Radiographic imaging every 2 cycles (6 weeks) using RECIST 1.1 criteria
  • Confirmation of response ≥4 weeks after initial documentation

G Start Study Initiation LeadIn This compound Lead-In (7 days) Start->LeadIn Cycle1 Cycle 1: Combination (21 days) LeadIn->Cycle1 PK Pharmacokinetic Sampling LeadIn->PK Subsequent Subsequent Cycles (21 days each) Cycle1->Subsequent DLT DLT Assessment (Cycle 1) Cycle1->DLT Subsequent->Subsequent Until progression or toxicity End Treatment Completion Subsequent->End Response Radiographic Response (Every 2 cycles) Subsequent->Response Safety Safety Monitoring (Each cycle) Subsequent->Safety Assessments Study Assessments

Figure 2: Phase I Clinical Trial Schematic. This workflow illustrates the study design for the this compound-docetaxel phase I trial, highlighting key components including the this compound lead-in period, combination cycles, and critical assessment timepoints.

Biomarker and Pharmacodynamic Assessments

Plasma Protein Biomarker Analysis

This compound administration was associated with significant modulation of proteins involved in protein kinase B signaling, reactive oxygen species metabolism, and other key cancer-related processes [1]. These pharmacodynamic changes provide valuable insights into the biological activity of this compound and its synergistic mechanisms with docetaxel.

Protocol for plasma biomarker assessment:

  • Sample Collection: Collect plasma samples pre-dose, at multiple timepoints during the this compound lead-in period, and after initiation of combination therapy.
  • Protein Analysis: Utilize multiplex immunoassays or proteomic platforms to measure levels of candidate biomarkers.
  • Data Normalization: Normalize protein levels to baseline values for each patient.
  • Statistical Analysis: Employ longitudinal mixed models to identify significant changes in biomarker levels associated with treatment.
  • Correlation with Outcome: Explore associations between biomarker modulation and clinical endpoints (response, survival).
AXL Expression and Activation Status

While not explicitly detailed in the phase I report, assessment of AXL expression and phosphorylation status in tumor tissue provides valuable insights for patient stratification:

  • Tumor Collection: Obtain archival tumor tissue or fresh biopsies when feasible.
  • Immunohistochemistry: Standard IHC protocols for AXL protein expression.
  • Phospho-AXL Analysis: When tissue permits, assess AXL phosphorylation status as a marker of pathway activation.
  • Scoring System: Implement semi-quantitative scoring (e.g., H-score) incorporating staining intensity and percentage of positive cells.

Regulatory and Development Status

The development program for this compound continues to advance, with ongoing clinical trials exploring novel combinations and biomarker-selected populations. A notable ongoing study is a phase 1b/2a trial (NCT05469178) investigating this compound in combination with pembrolizumab and doublet chemotherapy (carboplatin/pemetrexed) in first-line non-squamous NSCLC patients with STK11 mutations [3]. This study builds on the established safety profile of this compound with chemotherapy while incorporating immune checkpoint inhibition.

The rationale for focusing on STK11-mutant NSCLC stems from the recognition that approximately 20% of non-squamous NSCLC patients harbor STK11 mutations, which are correlated with poor prognosis and resistance to anti-PD-1/L1 therapy [3]. Importantly, STK11-mutant tumors consistently demonstrate high levels of AXL activation, making them particularly susceptible to AXL-targeted therapies [3]. This precision medicine approach represents a strategic advancement in the clinical development of this compound.

Table 3: Ongoing Clinical Development of this compound Combinations

Trial Identifier Phase Patient Population Intervention Primary Endpoints Completion Date
NCT05469178 [3] 1b/2a Untreated advanced/metastatic non-squamous NSCLC with STK11 mutations This compound + pembrolizumab + carboplatin/pemetrexed Safety (Phase 1b), ORR at 6/12 months (Phase 2a) August 2025 [3]
NCT02922777 [1] 1 Previously treated advanced NSCLC This compound + docetaxel MTD, safety, tolerability Completed

Conclusion and Future Directions

The compelling preclinical synergy between this compound and docetaxel has been successfully translated into clinical activity in previously treated advanced NSCLC, with the phase I trial demonstrating a 35% partial response rate and 47% stable disease in evaluable patients [1]. The establishment of a recommended phase II dose (docetaxel 60 mg/m² with prophylactic G-CSF plus this compound 400/200 mg daily) provides a feasible regimen for further clinical development [1].

Future research directions should focus on:

  • Biomarker refinement: Identification of predictive biomarkers beyond STK11 mutations to optimize patient selection.
  • Novel combinations: Exploration of this compound with other chemotherapy backbones and targeted therapies.
  • Mechanistic studies: Deeper investigation into the molecular mechanisms underlying the observed clinical activity.
  • Earlier lines of therapy: Evaluation of this compound-chemotherapy combinations in first-line settings, particularly in selected patient populations.

The ongoing phase 1b/2a trial in STK11-mutant NSCLC represents a promising step toward precision medicine application of AXL inhibition [3]. As the role of AXL in therapeutic resistance becomes increasingly clear, this compound continues to offer a compelling approach for enhancing efficacy of standard chemotherapeutic agents across multiple tumor types, particularly in NSCLC.

References

Comprehensive Application Notes and Protocols: Bemcentinib Modulation of STAT3 and S6K1 Signaling in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bemcentinib Signaling Mechanisms

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase, which has emerged as a promising therapeutic target in multiple cancer types. [1] While initially developed as an AXL inhibitor, recent evidence reveals that this compound exerts complex effects on downstream signaling pathways, including modulation of S6K1 phosphorylation and unexpected activation of STAT3. These findings suggest that this compound's mechanism of action extends beyond AXL inhibition alone and may involve off-target effects that contribute to its therapeutic potential, particularly in combination therapy regimens. [2]

The most intriguing aspect of this compound's signaling modulation is its dual effect on key pathways: it effectively suppresses S6K1 phosphorylation while paradoxically activating STAT3. This complex signaling profile was highlighted in a 2025 study demonstrating that this compound enhances sensitivity to estrogen receptor inhibitors in breast cancer cells. [2] The study revealed that this compound's ability to sensitize cancer cells to established therapies may operate through an AXL-independent mechanism, opening new avenues for research into its full therapeutic potential.

Key Experimental Findings on Signaling Modulation

Quantitative Analysis of this compound's Effects

Table 1: Summary of this compound's Effects on Signaling Pathways in Preclinical Models

Experimental System Treatment Conditions Key Findings on STAT3 Key Findings on S6K1 Functional Outcomes Source
MCF7 breast cancer cells This compound + 4-OHT/fulvestrant STAT3 activation observed S6K1 phosphorylation decreased Synergistic cell death induction [2]
Tamoxifen-resistant MCF7 cells (MCF7-TR) This compound + 4-OHT Not specified S6K1 signaling inhibited Effective cell death induction [2]
MDA-MB-231 and 4T1 cells This compound (0.03, 0.3, 3 µM; 3+16, 24 h) Not specified Not specified Dose-dependent inhibition of invasion [1]
HeLa cells This compound (0-5 µM) Not specified Not specified AXL kinase inhibition (IC50 = 14 nM) [1]
Implications of Signaling Crosstalk

The experimental data demonstrates that this compound's modulation of STAT3 and S6K1 signaling has significant functional consequences:

  • Overcoming Therapeutic Resistance: The combination of this compound with 4-hydroxytamoxifen (4-OHT) effectively induced cell death even in tamoxifen-resistant MCF7 cells (MCF7-TR), highlighting its potential to overcome resistance mechanisms in cancer therapy. [2]

  • AXL-Independent Effects: A crucial finding from these investigations was that AXL knockdown did not enhance sensitivity to 4-OHT or affect S6K1 signaling in either MCF7 or MCF7-TR cells. This suggests that the sensitizing effect of this compound through S6K1 inhibition may be independent of AXL expression, indicating possible off-target effects that contribute to its efficacy. [2]

  • Enhanced Combination Therapy: The synergistic induction of cell death when this compound is combined with estrogen receptor inhibitors underscores the therapeutic potential of targeting multiple signaling pathways simultaneously. [2]

Detailed Experimental Protocols

Protocol 1: Assessing S6K1 Phosphorylation Modulation

Objective: To evaluate this compound's effect on S6K1 phosphorylation status in cancer cell lines.

Materials and Reagents:

  • This compound (prepare stock solution in DMSO)
  • Cancer cell lines (e.g., MCF7, MCF7-TR)
  • Cell culture medium and supplements
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Phospho-S6K1 (Thr389) and total S6K1 antibodies
  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Maintain cells in appropriate medium at 37°C with 5% CO₂.
    • Seed cells at 2×10⁵ cells/well in 6-well plates and allow to adhere overnight.
    • Treat cells with this compound at concentrations ranging from 0.1 to 3 µM for 24 hours.
    • Include vehicle control (DMSO) and positive controls as appropriate.
  • Protein Extraction and Quantification:

    • Aspirate medium and wash cells with ice-cold PBS.
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000×g for 15 minutes at 4°C.
    • Collect supernatants and quantify protein concentration using BCA assay.
  • Western Blot Analysis:

    • Separate 20-30 µg of protein by SDS-PAGE (8-10% gel).
    • Transfer to PVDF membrane and block with 5% BSA in TBST.
    • Incubate with primary antibodies (phospho-S6K1 and total S6K1) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Develop using enhanced chemiluminescence substrate and image.
  • Data Analysis:

    • Quantify band intensities using image analysis software.
    • Calculate phospho-S6K1 to total S6K1 ratio for each treatment.
    • Normalize to vehicle control to determine fold change in phosphorylation.
Protocol 2: Investigating STAT3 Activation Dynamics

Objective: To characterize this compound-induced STAT3 activation and its functional consequences.

Materials and Reagents:

  • This compound (prepare stock solution in DMSO)
  • STAT3 inhibitor (e.g., S3I-201)
  • Cancer cell lines (e.g., MCF7)
  • Phospho-STAT3 (Tyr705) and total STAT3 antibodies
  • Cell viability assay kit (MTT or CellTiter-Glo)
  • Apoptosis detection kit (Annexin V/PI)

Procedure:

  • Cell Treatment and Protein Extraction:

    • Seed cells as described in Protocol 1.
    • Treat cells with this compound (0.1-3 µM) alone or in combination with STAT3 inhibitor.
    • Incubate for 6, 12, and 24 hours to assess time-dependent effects.
    • Extract proteins as described in Protocol 1.
  • STAT3 Phosphorylation Analysis:

    • Perform Western blot as described in Protocol 1 using phospho-STAT3 (Tyr705) and total STAT3 antibodies.
    • Quantify band intensities and calculate phospho-STAT3 to total STAT3 ratio.
  • Functional Assessment with STAT3 Inhibition:

    • Treat cells with this compound (1 µM) alone or in combination with STAT3 inhibitor (100 µM S3I-201).
    • Assess cell viability after 48 hours using MTT assay:
      • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
      • Solubilize formazan crystals with DMSO.
      • Measure absorbance at 570 nm with reference at 630 nm.
    • Assess apoptosis after 24 hours using Annexin V/PI staining:
      • Harvest cells and resuspend in binding buffer.
      • Add Annexin V-FITC and propidium iodide.
      • Analyze by flow cytometry within 1 hour.
  • Data Analysis:

    • Calculate percentage viability relative to vehicle control.
    • Determine percentage of early and late apoptotic cells.
    • Compare combination treatments to single agents to assess synergistic effects.
Protocol 3: In Vivo Assessment of Signaling Modulation

Objective: To evaluate this compound's effects on STAT3 and S6K1 signaling in animal models.

Materials and Reagents:

  • This compound (formulated for oral administration)
  • Appropriate animal model (e.g., breast cancer xenograft models)
  • Docetaxel (for combination studies)
  • Tissue processing reagents
  • Immunohistochemistry equipment

Procedure:

  • Animal Dosing Schedule:

    • Based on established protocols from phase 1 trials, administer this compound with a loading dose (400 mg/kg × 3 days) followed by maintenance dose (200 mg/kg daily). [3] [4]
    • For combination studies, co-administer with standard therapies (e.g., docetaxel 60 mg/m² every 3 weeks). [3]
  • Tissue Collection and Processing:

    • Euthanize animals at predetermined time points.
    • Collect tumor tissues and divide for various analyses.
    • Fix portion in formalin for immunohistochemistry.
    • Flash-freeze portion in liquid nitrogen for protein analysis.
  • Signal Transduction Analysis:

    • Perform Western blot analysis on tumor lysates as described in Protocol 1.
    • Conduct immunohistochemistry for phospho-STAT3 and phospho-S6K1 on formalin-fixed paraffin-embedded sections.
    • Quantify staining intensity using image analysis software.

Signaling Pathway Visualization

G This compound This compound AXL AXL This compound->AXL Inhibits STAT3 STAT3 This compound->STAT3 Activates S6K1 S6K1 This compound->S6K1 Inhibits phosphorylation AXL->STAT3 Regulates AXL->S6K1 Regulates CellDeath CellDeath STAT3->CellDeath Inhibition enhances S6K1->CellDeath Inhibition induces DrugResistance DrugResistance S6K1->DrugResistance Promotes

This compound Signaling Modulation Pathway: This diagram illustrates the complex effects of this compound on STAT3 and S6K1 signaling pathways. Solid arrows represent direct demonstrated effects, while dashed arrows indicate potential regulatory relationships. This compound directly inhibits AXL kinase activity while paradoxically activating STAT3 and inhibiting S6K1 phosphorylation. Inhibition of STAT3 enhances cell death induced by this compound and estrogen receptor inhibitors, while S6K1 inhibition contributes to overcoming drug resistance.

Research Applications and Strategic Considerations

Optimal Experimental Design

Table 2: Recommended Conditions for this compound Signaling Studies

Application Cell Lines This compound Concentration Range Treatment Duration Key Assays Combination Agents
STAT3 activation studies MCF7, other ER+ breast cancer lines 0.1-3 µM 6-24 hours Western blot for p-STAT3, EMSA 4-OHT, fulvestrant, STAT3 inhibitors
S6K1 inhibition studies MCF7, MCF7-TR 0.5-5 µM 12-48 hours Western blot for p-S6K1, proliferation assays ER inhibitors, mTOR inhibitors
Combination therapy screening Various solid tumor lines 1-3 µM 48-72 hours Viability assays, apoptosis assays, clonogenic Standard chemotherapeutics, targeted therapies
Invasion and migration studies MDA-MB-231, 4T1 0.03-3 µM 24 hours Boyden chamber, wound healing AXL-targeting agents, MET inhibitors
Technical Considerations and Troubleshooting
  • Cell Line Variability: Response to this compound may vary significantly across different cell lines. Preliminary dose-response experiments are essential for establishing appropriate concentrations for specific models. [2]

  • Time-Dependent Effects: STAT3 activation and S6K1 inhibition may follow different temporal patterns. Multiple time points should be included in initial characterization studies. [2]

  • Combination Therapy Optimization: When combining this compound with other agents, consider staggered treatment schedules to better model clinical application and identify potential synergistic effects. [2] [3]

  • AXL Expression Correlation: While some effects appear AXL-independent, monitoring AXL expression levels remains important for understanding mechanism of action in different cellular contexts. [2]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique signaling modulation profile encompassing both AXL-dependent and AXL-independent mechanisms. The paradoxical activation of STAT3 coupled with inhibition of S6K1 phosphorylation presents both challenges and opportunities for therapeutic development. The experimental protocols outlined here provide a framework for investigating these complex signaling interactions in various cancer models.

Future research directions should focus on elucidating the precise molecular mechanisms underlying this compound's AXL-independent effects, optimizing combination strategies with standard therapies and novel agents, and identifying predictive biomarkers for patient selection. The integration of these signaling studies with functional outcomes will accelerate the development of more effective cancer treatment regimens leveraging this compound's unique pharmacological profile.

References

managing Bemcentinib neutropenia febrile neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Bemcentinib and Febrile Neutropenia Risk

1. What is the clinical incidence of neutropenia and febrile neutropenia with this compound? The incidence varies significantly based on whether this compound is used as monotherapy or in combination with other agents. The key hematological adverse events reported in clinical trials are summarized below.

Table 1: Incidence of Key Hematological Adverse Events with this compound [1] [2] [3]

Trial Population / Regimen Adverse Event Incidence (Grade ≥3) Notes
AML (LDAC Combo) Febrile Neutropenia 28% Phase 1b/2a trial (NCT02488408) [2] [4]
Anemia 39%
Thrombocytopenia/Decreased Platelet Count 31%-34%
AML (Monotherapy) Febrile Neutropenia 29% Phase 1b/2a trial (NCT02488408) [2] [4]
Thrombocytopenia 14%
NSCLC (Docetaxel Combo) Neutropenia 86% (76% ≥G3) Phase 1 trial; required prophylactic G-CSF [3] [5]
Febrile Neutropenia 38%

2. Are there any established protocols for managing this risk? Yes, clinical trials have implemented specific management strategies, particularly when this compound is combined with myelosuppressive drugs:

  • Prophylactic G-CSF: In a phase 1 trial combining this compound with docetaxel for NSCLC, the high rate of febrile neutropenia led to a protocol amendment requiring mandatory prophylactic Granulocyte Colony-Stimulating Factor (G-CSF) for all subsequent patients [3] [5]. This was part of the strategy to manage the established high risk from the chemotherapy backbone.
  • Dosing Schedule: The recommended phase 2 dose for this compound uses a loading dose (400 mg) for the first 3 days followed by a lower maintenance dose (200 mg) which may help improve tolerability [1] [2].
  • Monitoring and Dose Modification: Clinical trials typically employ standard safety measures, including regular blood cell count monitoring and predefined dose interruption or reduction rules for hematological toxicities based on CTCAE criteria [1] [3].

3. What is the proposed mechanism behind this compound-associated neutropenia? The direct mechanism by which this compound causes neutropenia is not fully detailed in the available literature. However, the following pathways provide a rationale based on its mechanism of action and observed synergistic toxicity.

G BEM This compound (AXL Inhibitor) AXL AXL Receptor Tyrosine Kinase BEM->AXL Inhibits Neutropenia Neutropenia BEM->Neutropenia Potential Direct Effect on Hematopoiesis Synergy Enhanced Myelosuppressive Effect BEM->Synergy Combined Impact Sig Survival & Proliferation Signaling in Progenitor Cells AXL->Sig Mediates Myeloid Healthy Myeloid Lineage Development Sig->Myeloid Supports Combo Combination Chemotherapy (e.g., Docetaxel, LDAC) Combo->Synergy Combined Impact Synergy->Neutropenia

The diagram illustrates two potential contributors:

  • On-target AXL inhibition in hematopoiesis: AXL kinase is expressed on hematopoietic stem cells and plays a role in cell survival and proliferation. Inhibition by this compound could potentially disrupt normal myeloid development, though this is not yet conclusively proven [6].
  • Synergy with chemotherapy: Preclinical data shows this compound can dramatically increase the sensitivity of cancer cells to chemotherapy (e.g., a 1000-fold increase for docetaxel in models) [3] [5]. This synergistic anti-tumor effect may also enhance the myelosuppressive toxicity of the concomitant agent.

Experimental Protocol for Risk Mitigation

For researchers designing preclinical or clinical studies with this compound combinations, the following protocol, derived from the phase 1 NSCLC trial, provides a template for managing neutropenia risk [3] [5]:

  • Objective: To evaluate the safety and establish the maximum tolerated dose (MTD) of this compound in combination with a myelosuppressive agent (e.g., docetaxel).
  • Design: Open-label, single-institution, 3+3 dose escalation study.
  • Key Elements:
    • This compound Lead-in: Administer this compound as a monotherapy for 7 days before starting combination therapy. This allows for the assessment of this compound's pharmacokinetics (PK) and pharmacodynamics (PD) alone.
    • Loading Dose Regimen: Use a loading dose (e.g., 400 mg daily for 3 days) followed by a lower daily maintenance dose (e.g., 200 mg) to achieve steady-state concentrations more rapidly.
    • Mandatory Prophylactic G-CSF: Implement prophylactic G-CSF (preferably pegylated formulation) from the first cycle of combination therapy onward to prevent febrile neutropenia.
    • DLT Definition and Dose Modification: Predefine Dose-Limiting Toxicities (DLTs) for the first cycle, including:
      • Grade 4 neutropenia persisting for ≥7 days (despite G-CSF support).
      • Febrile neutropenia.
      • Grade 4 thrombocytopenia or grade 3 with bleeding.
      • Establish clear rules for dose interruptions and reductions for both this compound and the combination agent based on CTCAE grading.
    • Safety Monitoring: Conduct frequent safety assessments, including daily blood cell counts during the DLT assessment period and serial ECGs to monitor for QTcF prolongation, another known adverse event of this compound [1] [2].

References

Bemcentinib dose reduction guidelines toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Bemcentinib Dosing and Common Toxicities

The table below summarizes the established dosing regimens and the most frequent treatment-related adverse events (TEAEs) observed in clinical trials [1] [2].

Aspect Details
Recommended Phase 2 Dose Loading dose: 400 mg daily for 3 days; Maintenance dose: 200 mg daily [1].
Common Grade 3/4 Treatment-Related AEs Anemia, thrombocytopenia, febrile neutropenia, asymptomatic QTcF prolongation [1] [2].
Frequently Reported AEs (Any Grade) Fatigue, diarrhea, nausea, decreased appetite, constipation, dyspnea [1].

Clinical Management Protocols

The following protocols for toxicity management are derived from phase 1b/2a trials in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).

  • Dose Modification Guidelines

    • QTcF Prolongation: For Grade 3 asymptomatic QTcF prolongation (>500 ms), a dose interruption is recommended until the QTcF returns to ≤480 ms. Treatment can then be resumed at a reduced dose [1].
    • Other Non-Hematologic Toxicity: For Grade 3 events, this compound should be interrupted until the event resolves to Grade 1 or baseline. Therapy can then be resumed at a reduced dose [3].
  • Hematologic Toxicity & Combination Therapy

    • In the AML trial with LDAC, hematologic toxicities like febrile neutropenia and cytopenias were common but manageable with standard supportive care [1].
    • In the NSCLC trial with docetaxel, severe neutropenia was a major dose-limiting toxicity. The protocol was amended to require prophylactic G-CSF, which was crucial for managing this risk and allowing patients to continue treatment [3] [4].

Supporting Clinical Trial Context

Understanding the safety data from specific trials helps in contextualizing the guidelines above.

Trial / Population Key Safety Findings
AML Trial (NCT02488408) [1] Combination with Low-Dose Cytarabine (LDAC) was safe and well-tolerated. No grade 5 treatment-related events were reported.
NSCLC Trial (NCT02922777) [3] [4] The Maximum Tolerated Dose (MTD) was this compound (200 mg maintenance) with docetaxel 60 mg/m² and mandatory G-CSF support.

Mechanism of Action and Toxicity Rationale

The diagram below illustrates the AXL signaling pathway and how its inhibition by this compound links to both its therapeutic effects and certain toxicities.

fascia cluster_rationale Toxicity Rationale GAS6 GAS6 AXL AXL GAS6->AXL Binds AXL_P AXL_P AXL->AXL_P Activates Rationale Rationale Downstream Downstream Signaling (PI3K/AKT, MAPK) AXL_P->Downstream This compound This compound This compound->AXL Inhibits Cellular_Effects Cellular Effects: Proliferation, Survival, Therapy Resistance Downstream->Cellular_Effects QTc_Risk QTc Prolongation Risk: Off-target cardiac effect (Class effect of TKIs) Hematologic Hematologic Effects: AXL role in platelet signaling & combined myelosuppressive chemo

References

Bemcentinib hematologic toxicity prophylactic G-CSF

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Toxicity Profile & Management Protocol

The following data is based on a Phase I trial of bemcentinib in combination with docetaxel for patients with advanced non-small cell lung cancer [1] [2] [3].

Table 1: Summary of Hematologic Adverse Events and Dosing

Aspect Details
Most Common Hematologic Toxicity Neutropenia (occurred in 86% of patients; 76% were Grade 3 or higher) [1] [2].
Key Clinical Concern Neutropenic fever was observed in 38% of patients (8 out of 21) [1] [2].
Established Mitigation Strategy Prophylactic G-CSF (Granulocyte Colony-Stimulating Factor) support is required [1] [2] [3].
Recommended G-CSF Pegylated G-CSF was preferred per the study protocol, but the specific formulation was chosen by the investigator [2] [3].

| Maximum Tolerated Dose (MTD) with G-CSF | Docetaxel 60 mg/m² (every 3 weeks) + this compound (400 mg load for 3 days, then 200 mg daily) [1] [2]. |

Based on the trial findings, here is a recommended troubleshooting guide for your protocols.

FAQ 1: How should hematologic toxicity, specifically neutropenia, be managed in trials combining this compound and docetaxel?
  • Recommended Action: Implement mandatory prophylactic G-CSF from the first cycle of treatment onwards [2] [3]. The trial protocol was amended to require this after frequent, high-grade neutropenia was observed in initial patients [2].
  • Rationale: Without G-CSF support, the combination therapy caused significant neutropenia and neutropenic fever, indicating that reactive management is insufficient. Prophylaxis is necessary to maintain dose intensity and patient safety [1] [2].
FAQ 2: What is the recommended dosing regimen when using prophylactic G-CSF?
  • Recommended Regimen: The established Maximum Tolerated Dose (MTD) is:
    • Docetaxel: 60 mg/m² intravenously, every 3 weeks [1] [2].
    • This compound: A loading dose of 400 mg orally once daily for the first 3 days, followed by a maintenance dose of 200 mg orally once daily [1] [2] [3].
    • G-CSF: Administer prophylactically as per institutional guidelines for the docetaxel regimen [2].

AXL Signaling Pathway and Drug Mechanism

Understanding the drug's target can provide context for its toxicity profile. Below is a diagram of the AXL signaling pathway that this compound inhibits.

GAS6 GAS6 AXL AXL GAS6->AXL Binds to Downstream Signaling\n(e.g., PI3K-AKT) Downstream Signaling (e.g., PI3K-AKT) AXL->Downstream Signaling\n(e.g., PI3K-AKT) Activates This compound This compound This compound->AXL Inhibits Cell Survival Cell Survival Cell Proliferation Cell Proliferation Therapy Resistance Therapy Resistance Biological Effects Biological Effects Downstream Signaling\n(e.g., PI3K-AKT)->Biological Effects Biological Effects->Cell Survival Biological Effects->Cell Proliferation Biological Effects->Therapy Resistance

Mechanism Insight: this compound is a selective inhibitor of the AXL receptor tyrosine kinase [1] [3]. AXL, when activated by its ligand GAS6, promotes oncogenic signaling pathways that drive cell proliferation, survival, and metastasis [3]. Preclinical models showed that inhibiting AXL with this compound can synergize with docetaxel, dramatically increasing cancer cell sensitivity to the chemotherapy [2] [3].

Key Experimental Protocol Reference

For your technical documentation, here is a summary of the core methodology from the clinical trial.

Trial Design: This was an open-label, single-institution, 3+3 dose escalation Phase I trial (NCT02922777) [2] [3].

  • Patient Population: Adults with previously treated, advanced NSCLC [2] [3].
  • Treatment Schedule: this compound monotherapy was administered for a 7-day lead-in period prior to the initiation of docetaxel to allow for pharmacodynamic assessment. Docetaxel was then given intravenously every 21 days alongside continuous daily this compound [2] [3].
  • Safety Assessments: Toxicities were graded according to CTCAE v4.0. Dose-limiting toxicities (DLTs) were assessed during the first cycle (28 days) [2] [3].

References

Bemcentinib combination therapy dose limiting toxicities

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the most common Dose-Limiting Toxicities (DLTs) and high-grade adverse events in bemcentinib combination therapies? The most frequent DLTs and grade 3/4 treatment-related adverse events are generally hematologic, gastrointestinal, or related to QTc prolongation. The specific profile varies depending on the combination partner. For a detailed breakdown, see the tables in the sections below.

  • What is the Recommended Phase 2 Dose (RP2D) for this compound in combination with Low-Dose Cytarabine (LDAC)? In a Phase 1b/2a trial with AML patients, the recommended phase 2 dose was a 400 mg loading dose (days 1-3) followed by a 200 mg daily maintenance dose of an enhanced formulation of this compound, in combination with LDAC [1] [2].

  • Are there any specific safety monitoring requirements for this compound? Yes, based on clinical trial data, special attention should be given to:

    • ECG and QTc Interval: Regular monitoring is required due to reports of asymptomatic QTcF prolongation [1] [2].
    • Hematologic Parameters: Frequent monitoring of complete blood counts is essential due to the high frequency of cytopenias, including neutropenia, thrombocytopenia, and anemia [1] [3].
    • Liver Function: Liver enzymes should be monitored [4].

Safety and Dose-Limiting Toxicity Profiles by Combination Therapy

The safety of this compound is highly dependent on its combination partner. The tables below summarize the key findings from different clinical trial settings.

Table 1: this compound in Hematologic Malignancies (AML) with LDAC [1] [2]

Aspect Details
Trial Phase Phase 1b/2a (NCT02488408)
Patient Population Elderly AML patients unfit for intensive chemotherapy
Common Grade 3/4 Treatment-Related AEs Anemia, febrile neutropenia, asymptomatic QTcF prolongation, thrombocytopenia, decreased platelet count [1].
DLTs Identified Three DLTs were observed during monotherapy dose escalation (one outside the formal assessment window) [1].
Serious Adverse Events (SAEs) Sepsis, neutropenic sepsis, pneumonia, fungal pneumonia, cerebral hemorrhage [1].
Fatal TEAEs Reported, but none were considered related to this compound by investigators [1].

Table 2: this compound in Solid Tumors (NSCLC) with Various Combinations [3] [4]

Combination Therapy Key Dose-Limiting and High-Grade Toxicities
This compound + Docetaxel (with G-CSF support) Neutropenia (86%, 76% ≥G3), neutropenic fever (38%), diarrhea (57%), fatigue (57%), nausea (52%) [3].
This compound + Pembrolizumab + Chemotherapy Trial ongoing; safety data not yet mature (NCT05469178) [5].
This compound + Pacritinib Trial recently enrolling; safety data not yet available (NCT06516887) [4].

Experimental Protocols & Methodologies for DLT Assessment

The following outlines the standard clinical trial methodology used to define and assess DLTs in the cited studies.

1. DLT Definition and Assessment Window

  • Purpose: The primary objective of the Phase 1b dose escalation cohorts is to identify the Maximum Tolerated Dose (MTD) and characterize the DLT profile [1] [3].
  • Assessment Window: DLTs are typically assessed during the first cycle of treatment (e.g., a 28-day cycle comprising a 7-day this compound run-in plus 21 days of combination therapy) [3].
  • Standard DLT Criteria: Based on Common Terminology Criteria for Adverse Events (CTCAE), commonly including [3] [6]:
    • Non-hematological toxicity ≥ Grade 3 (except for Grade 3 nausea/vomiting/diarrhea resolving within 72 hours with optimal care).
    • Grade 4 thrombocytopenia or Grade 3 with bleeding.
    • Grade 4 neutropenia persisting for ≥7 days (or despite myeloid growth factors, per protocol amendment).
    • Any treatment interruption or dose reduction for >72 hours during Cycle 1 due to treatment-related toxicity.

2. Dose Escalation Study Design

  • Common Designs: Trials often use a standard "3+3" design or a Bayesian Optimal Interval (BOIN) design [3] [4].
  • Procedure:
    • Small cohorts of patients (3-6) receive this compound at a predefined dose level.
    • Patients are monitored for DLTs during the assessment window.
    • If 0/3 patients experience a DLT, escalation to the next dose level occurs.
    • If ≥2/3 or ≥2/6 patients experience a DLT, the MTD is considered exceeded, and the prior dose is declared the RP2D.
    • An intermediate cohort may be expanded to 6 patients for further evaluation.

3. Pharmacokinetic (PK) and Safety Monitoring

  • PK Sampling: Intensive blood sampling is performed to characterize the this compound pharmacokinetic profile (e.g., AUC, Cmax, Tmax) both as monotherapy and in combination [1] [3].
  • Routine Safety Monitoring:
    • Clinical: Physical examinations, vital signs, ECOG performance status, and patient-reported symptoms [6].
    • Laboratory: Hematology, clinical chemistry, coagulation, and urinalysis [1] [4].
    • Cardiac: Serial ECGs for QTc analysis and echocardiograms or MUGA scans to assess left ventricular ejection fraction [3] [4].

The following diagram illustrates the logical workflow for dose escalation and DLT assessment in a typical Phase 1b trial.

Start Start Phase 1b Dose Escalation Cohort Enroll Patient Cohort at Current Dose Level Start->Cohort Assess Monitor and Assess for DLTs During Defined Window Cohort->Assess Decision Evaluate DLT Incidence per 3+3/BOIN Design Rules Assess->Decision Escalate Dose Escalation Increase to Next Dose Level Decision->Escalate DLTs < Threshold Expand Expand Cohort or De-escalate Decision->Expand DLTs ≥ Threshold Escalate->Cohort Repeat Process Define Define MTD/RP2D Expand->Define

> Figure 1. Logic flow for DLT assessment and dose determination in Phase 1b trials. The process is iterative, with dose levels escalating until the maximum tolerated dose (MTD) is defined, establishing the recommended phase 2 dose (RP2D).

References

AXL independent effects Bemcentinib S6K1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of AXL-Independent S6K1 Inhibition

Bemcentinib is a selective AXL inhibitor, but recent evidence shows it also acts through AXL-independent mechanisms to inhibit S6K1 phosphorylation and overcome therapy resistance [1].

The table below summarizes the core experimental findings:

Experimental Model Key Finding on AXL Independence Observed Phenotype Signaling Pathway Alteration
MCF7 & MCF7-TR (Tamoxifen-Resistant) breast cancer cells [1] AXL knockdown did not enhance sensitivity to 4-OHT or affect S6K1 signaling. Synergistic cell death when combined with 4-OHT/fulvestrant; effective in resistant cells. Decreased S6K1 phosphorylation; unexpected STAT3 activation.
In vivo & in vitro AML models [2] Additive effect with ruxolitinib via impaired STAT and AKT signaling. Reduced tumor growth, normalized red blood cell count, reduced splenomegaly. Downstream inhibition of STAT3, STAT5, and AKT.

Signaling Pathway Diagram

The following diagram illustrates the core signaling pathways affected by this compound, highlighting both its AXL-dependent and AXL-independent actions, particularly the key finding of S6K1 inhibition independent of AXL.

Experimental Protocols

Here are detailed methodologies for key experiments investigating this compound's AXL-independent effects.

Protocol 1: Validating AXL-Independent S6K1 Inhibition

This protocol is based on the key study that identified the AXL-independent mechanism [1].

  • Objective: To confirm that this compound's inhibition of S6K1 and its synergistic cell death with ER inhibitors are independent of AXL.
  • Materials:
    • Cell Lines: MCF7 (ER+) and derived tamoxifen-resistant MCF7-TR cells.
    • Reagents: this compound, 4-Hydroxytamoxifen (4-OHT), Fulvestrant, control siRNA, AXL-targeting siRNA.
    • Antibodies: Anti-phospho-S6K1 (Thr389), total S6K1, phospho-AXL, total AXL, STAT3, phospho-STAT3 (Tyr705), and GAPDH/Actin loading control.
  • Procedure:
    • Genetic Knockdown of AXL: Transfect MCF7 and MCF7-TR cells with AXL-specific siRNA or a non-targeting control siRNA using standard lipofection protocols. Validate knockdown efficiency after 48-72 hours by western blotting for total AXL.
    • Drug Treatment: Treat both control and AXL-knockdown cells with:
      • DMSO vehicle control
      • This compound (e.g., 1 µM) alone
      • 4-OHT or Fulvestrant alone
      • Combination of this compound and ER inhibitor
    • Western Blot Analysis: After 24-48 hours of treatment, lyse cells and perform western blotting to detect phosphorylation levels of S6K1 and STAT3.
    • Viability/Apoptosis Assay: In parallel, seed cells for viability assays (e.g., WST-1, MTT) or apoptosis assays (e.g., Annexin V/7-AAD staining by flow cytometry) after 72-96 hours of the same drug treatments.
  • Expected Outcome: Successful AXL knockdown will be confirmed. In AXL-knockdown cells, this compound should still reduce S6K1 phosphorylation and synergistically enhance cell death with ER inhibitors, demonstrating the AXL-independent effect.
Protocol 2: Assessing Combination with STAT3 Inhibition

This protocol is based on the finding that STAT3 activation is a compensatory survival mechanism upon this compound treatment [1].

  • Objective: To determine if inhibiting the compensatory STAT3 activation enhances this compound's efficacy.
  • Materials: this compound, selective STAT3 inhibitor (e.g., Stattic, S3I-201), cell lines of interest.
  • Procedure:
    • Treat cells with:
      • DMSO control
      • This compound alone
      • STAT3 inhibitor alone
      • Combination of this compound and STAT3 inhibitor
    • Assess cell viability and apoptosis as in Protocol 1.
    • Perform western blotting to confirm inhibition of STAT3 phosphorylation and synergistic enhancement of cell death markers (e.g., increased cleavage of Caspase-3).
  • Expected Outcome: The combination of this compound and STAT3 inhibitor should lead to significantly greater cell death compared to either agent alone.

Frequently Asked Questions (FAQs)

Q1: If this compound is a selective AXL inhibitor, how does it work without AXL? The mechanism is not yet fully elucidated. The leading hypothesis is "off-target" binding, where this compound, at clinically relevant concentrations, interacts with and inhibits other, currently unknown kinases that are upstream regulators of the S6K1 pathway. The target is distinct from AXL, as genetic knockdown of AXL does not reproduce the S6K1 inhibition phenotype [1].

Q2: How can I be sure the effects I'm seeing in my experiment are AXL-independent? The most definitive experiment is a genetic knockdown or knockout of AXL in your cell model. If the phenotypic effects of this compound (e.g., S6K1 dephosphorylation, synergy with other drugs) persist in the absence of AXL expression, they are AXL-independent. Always confirm the efficiency of AXL ablation by western blot [1].

Q3: Does STAT3 inhibition enhance the effect of this compound in all models? Available data suggests it is a viable strategy to enhance cell death, particularly in breast cancer models when combined with ER-targeting agents [1]. However, the universality of this finding across other cancer types requires further experimental validation in your specific model.

References

Bemcentinib Dosing Protocols Across Indications

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the dosing schedules for bemcentinib from recent clinical trials, which can serve as a reference for standard protocols.

Cancer Type Regimen Recommended Dose Treatment Duration Supporting Evidence

| AML/MDS (Phase 1b/2a) | Combination with LDAC | Loading Dose: 400 mg daily for 3 days (Days 1-3 of Cycle 1). Maintenance Dose: 200 mg daily. | Until disease progression, unacceptable toxicity, or study withdrawal [1] [2]. | NCT02488408 | | Advanced NSCLC (Phase 1) | Combination with Docetaxel | Cohort 1: 200 mg load x 3 days, then 100 mg daily. Cohort 2: 400 mg load x 3 days, then 200 mg daily. | Continued until disease progression or unacceptable toxicity. Median treatment duration was 2.8 months [3] [4]. | NCT02922777 | | NSCLC (Phase 2) | Combination with Pembrolizumab | Not specified in results; see clinical trial identification for details. | Patients had completed a median of 3 treatment cycles at the time of data analysis [5]. | NCT03184571 | | Metastatic Melanoma (Phase 1b/2) | Combination with SOC (Pembrolizumab or Dabrafenib/Trametinib) | 200 mg daily. | Not specified; treatment was well-tolerated but did not improve efficacy versus SOC alone [6]. | NCT02872259 |

Frequently Asked Questions for Protocol Design

Here are answers to common questions that may arise during research and clinical development.

Preclinical & Clinical Development
  • Q: What is the rationale for the 3-day loading dose?

    • A: The loading dose (e.g., 400 mg for 3 days) is designed to rapidly achieve therapeutic plasma concentrations of this compound, thereby accelerating target engagement and inhibition of the AXL signaling pathway from the start of treatment [3] [4].
  • Q: How is efficacy monitored to decide on continuing treatment?

    • A: In clinical trials, treatment was continued based on radiographic assessment of disease using RECIST 1.1 criteria (for solid tumors) or hematological response criteria (for AML/MDS). Treatment is typically maintained in the absence of disease progression or unacceptable toxicity [3] [2]. Some trials permitted treatment beyond progression if clinical benefit was deemed ongoing [3].
Safety & Tolerability Management
  • Q: What are the most common treatment-related adverse events (AEs) and how are they managed?
    • A: Common AEs and management strategies are summarized below [1] [3] [6].
Adverse Event Grade (Commonness) Recommended Management Actions
QTcF Prolongation Grade 1-3 (Common) Regular ECG monitoring; most cases were asymptomatic. Dose interruptions may be required for Grade 3 [1] [2].
Neutropenia Grade ≥3 (Very common in combo with chemo) Prophylactic G-CSF support is recommended. This was mandated in the NSCLC trial with docetaxel after high incidence of neutropenic fever [3].
Gastrointestinal (Diarrhea, Nausea) Grade 1-2 (Very common) Managed with standard anti-diarrheal and anti-emetic supportive care [3] [6].
Rash, Fatigue, Increased Transaminases Grade 1-3 (Common) Supportive care and monitoring. Most cases are reversible [5] [6].
  • Q: What constitutes a dose-limiting toxicity (DLT), and what actions should be taken?
    • A: In clinical trials, DLTs included clinically significant ≥Grade 3 non-hematological toxicities, Grade 4 neutropenia persisting for ≥7 days (despite growth factors), Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia with bleeding. Management involves dose interruption or reduction until toxicity resolves [3] [4].

AXL Signaling Pathway and this compound Mechanism

The following diagram illustrates the molecular mechanism of this compound, which is fundamental for understanding its role in combination therapies and resistance mechanisms.

G cluster_moa Mechanism of Action of this compound GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds to Dimer AXL Dimerization & Autophosphorylation AXL->Dimer Activates Downstream Downstream Signaling (PI3K/AKT, etc.) Dimer->Downstream Triggers Effects Cellular Effects: - Proliferation - Survival - Invasion - Immune Evasion - Therapy Resistance Downstream->Effects Leads to This compound This compound Inhibition Inhibition of AXL Phosphorylation This compound->Inhibition Oral Selective Inhibitor Inhibition->AXL Blocks

I hope this technically structured information provides a solid foundation for your support center.

References

Bemcentinib biomarker selection predictive response

Author: Smolecule Technical Support Team. Date: February 2026

Validated Biomarkers & Clinical Response Data

The table below summarizes key biomarkers associated with Bemcentinib response from recent clinical and preclinical studies.

Biomarker / Context Experimental Evidence / Measurable Readout Associated Clinical/Preclinical Outcome Citation
AXL Expression High AXL protein expression in tumor tissue [1]; Upregulation of AXL mRNA and protein in AML cells after Pioglitazone treatment [2] Associated with poor prognosis in NSCLC and AML; Predictive of microenvironment-driven resistance [1] [2]
Gas6/AXL Axis Activation Phosphorylation of AXL (pAXL) by Gas6 (secreted by stromal cells) [2] Confers resistance to other therapies (e.g., Pioglitazone in AML); Re-sensitization to combination therapy with this compound [2]
Pharmacodynamic Modulation Plasma protein biomarker changes: Protein Kinase B signaling, reactive oxygen species (ROS) metabolism [1] Confirms target engagement; Observed in NSCLC patients receiving this compound + Docetaxel [1]
Tumor Microenvironment (Bone Marrow) Co-culture with stromal cells (e.g., MS-5); Phosphorylation of AXL in leukemic cells [2] Abolishes anti-proliferative effect of single-agent drugs; Biomarker for identifying resistance amenable to AXL inhibition [2]

Experimental Protocols for Biomarker Analysis

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Assessing AXL-Mediated Resistance in Co-Culture

This protocol is used to model the bone marrow microenvironment and identify stroma-induced resistance that this compound can overcome [2].

  • Objective: To determine if the anti-proliferative effect of a primary drug (e.g., Pioglitazone) is counteracted by stromal cells and rescued by this compound.
  • Materials:
    • AML cell lines (e.g., KG-1a, MOLM-14, OCI-AML3) or primary patient AML cells.
    • Stromal cell line (e.g., MS-5).
    • Transwell inserts with 0.4 μm pores.
    • Test agents: Pioglitazone (10 μM), this compound (concentration to be optimized, e.g., 0.5-1 μM), recombinant Gas6.
  • Methodology:
    • Setup Co-culture: Plate stromal cells in the bottom well of a multi-well plate. Place the transwell insert containing the AML cells into the well.
    • Apply Treatments: Treat the co-culture system with:
      • Condition A: Vehicle control.
      • Condition B: Pioglitazone alone.
      • Condition C: Pioglitazone + this compound.
      • (Optional) Condition D: Pioglitazone + recombinant Gas6 (to directly activate AXL).
    • Incubate and Quantify: Incubate for a predetermined period (e.g., 7-9 days). Perform precise cell counts on AML cells at designated time points.
    • Downstream Analysis: Confirm AXL involvement by Western Blot to detect AXL phosphorylation levels in the AML cells from each condition.
  • Expected Outcome: The anti-proliferative effect of Pioglitazone (Condition B) will be abolished in co-culture. This effect will be restored in Condition C with this compound, demonstrating the role of the AXL/Gas6 axis in resistance [2].
Protocol 2: Plasma Biomarker Profiling for Pharmacodynamics

This protocol outlines the approach to confirm this compound's biological activity in patient plasma [1].

  • Objective: To detect changes in plasma protein biomarkers as evidence of this compound target engagement and pathway modulation.
  • Materials:
    • Patient plasma samples collected pre-dose and at multiple time points post-Bemcentinib initiation (e.g., Cycle 1 Days 1, 2, and Day 1 of subsequent cycles) [1].
    • Multiplex immunoassay or LC-MS/MS platforms capable of measuring signaling proteins (e.g., Phospho-Kinase arrays, specific ELISA for proteins in PKB/Akt pathway).
  • Methodology:
    • Sample Collection: Collect plasma according to standard phlebotomy and processing protocols.
    • Protein Measurement: Use chosen analytical platform to quantitatively measure levels of target proteins. Focus on pathways identified in research, such as Protein Kinase B (Akt) signaling and proteins involved in reactive oxygen species (ROS) metabolism [1].
    • Data Analysis: Compare protein levels from post-treatment samples to pre-dose baseline. Statistical analysis (e.g., paired t-test) is used to identify significant changes.
  • Expected Outcome: Significant modulation of specific plasma protein biomarkers (e.g., reduction in phosphorylated Akt) will be observed post-treatment, correlating with this compound dosing and confirming pathway inhibition [1].

Troubleshooting Common Experimental Challenges

  • Unexpected In Vitro Results: Adhere strictly to the Transwell co-culture system with separate compartments for stromal and cancer cells. Direct contact cultures can make precise cell counting and attribution of effects difficult. The use of inserts is explicitly detailed in the methodology and is critical for reproducibility [2].
  • Patient Stratification in Trials: For clinical trial design, prioritize archived tumor tissue analysis for AXL expression via immunohistochemistry (IHC). This baseline measurement is crucial for correlating with clinical outcomes like Overall Response Rate (ORR) [1].
  • Confirming Target Engagement: In the absence of tumor biopsies, plasma pharmacodynamic (PD) biomarker analysis is a viable alternative. The proven modulation of pathways like PKB/Akt signaling can serve as a functional surrogate for AXL inhibition in the tumor [1].

Experimental Workflow Diagrams

The following diagram illustrates the key logical workflow for designing experiments to identify and validate biomarkers for this compound.

Start Start: Identify Potential Biomarker PC1 Pre-Clinical Validation Start->PC1 PC2 In Vitro/Co-culture Models PC1->PC2 e.g., Protocol 1 PC3 Mechanism of Action Studies PC1->PC3 e.g., Protocol 2 C1 Clinical Correlation PC2->C1 PC3->C1 C2 Analyze Patient Tissue/Plasma C1->C2 Decision Biomarker Validated? C2->Decision Decision->Start No End Guide Patient Stratification Decision->End Yes

Figure 1: Biomarker Identification and Validation Workflow. This chart outlines the iterative process from initial discovery to clinical application of a predictive biomarker for this compound.

PPARG PPAR-γ Agonist (e.g., Pioglitazone) AXLExp Upregulates AXL Expression PPARG->AXLExp AXLphos AXL Phosphorylation & Activation AXLExp->AXLphos Gas6 Stromal Gas6 Gas6->AXLphos Binds Resistance Pro-Survival Signaling RESISTANCE AXLphos->Resistance This compound This compound (AXLi) This compound->AXLphos Inhibits Sensitization Restored Sensitivity COMBINATION EFFICACY This compound->Sensitization

Figure 2: Mechanism of Stromal Resistance and this compound Action. This diagram illustrates how the bone marrow microenvironment can drive resistance via the Gas6/AXL axis and how this compound counteracts this mechanism to restore drug efficacy [2].

Key Interpretation Notes

  • Biomarker Status: The predictive power of AXL expression is context-dependent. While high AXL is generally associated with poor prognosis, the most compelling data for this compound shows its utility in overcoming microenvironment-specific resistance rather than working as a simple standalone biomarker [2].
  • Clinical Translation: In the NSCLC trial, this compound combined with Docetaxel showed a 35% partial response rate in evaluable patients, suggesting that the combination is active in a pre-treated population where AXL-mediated resistance is likely [1]. The recent AML trial also confirms that the combination of this compound with LDAC is safe and well-tolerated, a critical step for further clinical development [3].

References

The Bemcentinib-STAT3 Paradox and Counteracting Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental evidence and proposed strategies for managing STAT3 activation based on recent literature.

Observation/Strategy Experimental Context Proposed Mechanism / Counteraction Key Findings / Outcome Citation
STAT3 Activation by Bemcentinib ER+ breast cancer cells (MCF7, MCF7-TR) On-target effect of this compound treatment. Highlights a counterintuitive, on-target effect that may require combinatorial strategies. [1]
Strategy: STAT3 Inhibition ER+ breast cancer cells (MCF7, MCF7-TR) Co-inhibition of STAT3 enhances cell death. Pharmacologic inhibition of STAT3 increased cell death when combined with this compound and 4-hydroxytamoxifen. [1]
Strategy: Immune Checkpoint Blockade Treatment-refractory lung adenocarcinoma Combination of this compound and Pembrolizumab (anti-PD-1). The combination may overcome exhaustive immune phenotypes and reveal a STAT3 bypass mechanism. [2]
Strategy: AXL-Independent Sensitization ER+ breast cancer cells (MCF7, MCF7-TR) This compound's effect is via S6K1 inhibition, independent of AXL. AXL knockdown did not replicate the sensitization effect, suggesting this compound's benefit is through an AXL/STAT3-independent axis. [1]

Experimental Troubleshooting and Guidance

Based on the evidence, here are answers to specific technical questions a researcher might have.

  • Q: I observe increased STAT3 phosphorylation in my cells after this compound treatment. Is this expected?

    • A: Yes, this is a documented and on-target effect of this compound in certain cellular contexts, such as breast cancer cells [1]. This should not be automatically interpreted as an off-target effect or failed experiment.
  • Q: How can I overcome the pro-survival signal from this compound-induced STAT3 activation?

    • A: The literature points to two main approaches:
      • Direct STAT3 Inhibition: Use a selective STAT3 inhibitor in combination with this compound. This has been shown to enhance cell death in vitro [1].
      • Combination with Immunotherapy: In immune-competent models or clinical settings, combining this compound with an anti-PD-1 antibody (e.g., Pembrolizumab) may help overcome the immunosuppressive effects of STAT3 and promote anti-tumor immunity [2].
  • Q: Is the synergistic effect of this compound with other drugs dependent on AXL inhibition?

    • A: Not necessarily. A key study found that the synergy between this compound and estrogen receptor inhibitors (like tamoxifen) was mediated through the inhibition of S6K1 phosphorylation, and this effect persisted even in cells where AXL was knocked down [1]. This suggests this compound has AXL-independent mechanisms of action.

Detailed Experimental Protocol: STAT3 Co-Inhibition

This protocol is adapted from the methodology used to generate the data in the 2025 study on breast cancer cells [1].

Objective: To determine if STAT3 inhibition enhances this compound-induced sensitization to standard-of-care therapeutics.

Materials:

  • Cell line: MCF7 (ER+ breast cancer) and its tamoxifen-resistant derivative (MCF7-TR).
  • Reagents:
    • This compound (AXL inhibitor)
    • 4-Hydroxytamoxifen (4-OHT) or Fulvestrant (ER inhibitors)
    • Selective STAT3 inhibitor (e.g., Stattic, S3I-201, or a PROTAC degrader as referenced in [3])
  • Equipment: Cell cultureware, standard equipment for cell viability assays (e.g., MTT, CellTiter-Glo), Western blot apparatus.

Methodology:

  • Cell Culture and Pre-treatment:

    • Maintain cells in standard conditions. Seed cells at an appropriate density for experiments.
    • Pre-treat cells with this compound (a range of doses, e.g., 0.5-2 µM) for 2-4 hours prior to adding other agents.
  • Combination Treatment:

    • Apply experimental conditions:
      • Group 1: Vehicle control (DMSO)
      • Group 2: this compound alone
      • Group 3: 4-OHT (or Fulvestrant) alone
      • Group 4: STAT3 inhibitor alone
      • Group 5: this compound + 4-OHT
      • Group 6: this compound + 4-OHT + STAT3 inhibitor
    • Incubate for 48-72 hours.
  • Downstream Analysis:

    • Cell Viability Assay: Perform an MTT or similar assay to quantify cell death/survival. The key comparison is between Group 5 and Group 6 to assess the impact of STAT3 inhibition.
    • Western Blot Analysis: Confirm pathway modulation by analyzing protein lysates for:
      • Phospho-STAT3 (Tyr705) and total STAT3 (to confirm STAT3 activation by this compound and its inhibition)
      • Phospho-S6K1 (Thr389) and total S6K1 (to confirm the AXL-independent mechanism)
      • Cleaved Caspase-3 (as a marker of apoptosis)

Signaling Pathway Diagram

The following diagram illustrates the complex signaling crosstalk observed with this compound treatment, based on the findings from the search results.

G cluster_observed Observed this compound Effects cluster_therapeutic Therapeutic Interventions This compound This compound AXL AXL This compound->AXL Inhibits This compound->AXL S6K1 S6K1 This compound->S6K1 Inhibits (AXL-Independent) This compound->S6K1 STAT3 STAT3 AXL->STAT3 Unexpectedly Activates AXL->STAT3 Cell_Death Cell_Death STAT3->Cell_Death Inhibits S6K1->Cell_Death Inhibits STAT3_Inhibitor STAT3_Inhibitor STAT3_Inhibitor->STAT3 Blocks ER_Inhibitor ER_Inhibitor ER_Inhibitor->Cell_Death Promotes

This research summary should provide a solid foundation for the troubleshooting guides in your technical support center.

References

Bemcentinib + SOC vs. SOC Alone in Metastatic Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Bemcentinib + SOC SOC Alone Conclusion
Overall Response Rate (ORR) No improvement No improvement No significant difference [1].
Progression-Free Survival (PFS) No improvement No improvement No significant difference [1].
Overall Survival (OS) No improvement No improvement No significant difference [1].
Any-Grade Adverse Events (AEs) 98% 100% Combination was well-tolerated [1].
Grade ≥3 Adverse Events 35% 22% Higher rate with this compound combination [1].
Common this compound-Related AEs Rash, diarrhea, fatigue, increased transaminases Manageable toxicity profile [1].

Experimental Protocol from the BGBIL006 Trial

For researchers, the key methodological details of the cited study are as follows [1]:

  • Study Identifier: NCT02872259 (BGBIL006)
  • Phase: 1b/2
  • Patient Population: Previously untreated, unresectable Stage IIIC to IV melanoma with evaluable disease per RECIST v1.1 criteria.
  • Study Design & Treatment Arms: The trial had a complex design. In Part 2, patients were randomized 2:1 to receive:
    • BRAF Mutant (Low Tumor Load): Pembrolizumab with or without 200 mg this compound.
    • BRAF Mutant (High Tumor Load): Dabrafenib/Trametinib with or without 200 mg this compound.
    • BRAF Wild-Type: Pembrolizumab with or without 200 mg this compound.
  • Primary Endpoints: Safety and efficacy (ORR, PFS, OS).

AXL Signaling Pathway and Rationale

The biological rationale for testing this compound in melanoma was based on the role of AXL, a receptor tyrosine kinase, in promoting an invasive phenotype and therapy resistance. The diagram below illustrates the signaling pathway that this compound was designed to target.

G GAS6 GAS6 AXL AXL GAS6->AXL Binds DownstreamSignaling Downstream Signaling (PI3K/AKT, MAPK/ERK) AXL->DownstreamSignaling This compound This compound This compound->AXL Inhibits CellularEffects Cellular Effects: Proliferation, Survival EMT, Immune Evasion DownstreamSignaling->CellularEffects

As shown, AXL activation by its ligand GAS6 triggers downstream pathways like PI3K/AKT and MAPK/ERK, driving processes like epithelial-mesenchymal transition (EMT), proliferation, and survival [2] [3]. AXL is a marker for the MITF-low/AXL-high invasive melanoma cell state, which is linked to resistance to both targeted therapy and immunotherapy [2] [3]. This compound, a selective AXL inhibitor, was designed to block this pathway and overcome resistance.

Development Status and Future Directions

In February 2025, BerGenBio announced the decision to halt all remaining development activities for this compound after discontinuing its lead clinical program in non-small cell lung cancer [4]. This decision was based on a lack of sufficient efficacy, aligning with the negative melanoma trial results.

For researchers exploring the melanoma field, current investigative efforts are focused on other promising areas, such as:

  • Novel immune checkpoint combinations (e.g., LAG-3 inhibitors like fianlimab) [5].
  • Next-generation cellular therapies, including engineered tumor-infiltrating lymphocytes (TILs) and TCR-T cell therapies [5].

References

Efficacy and Safety Profile of Bemcentinib + LDAC

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy and safety data for the Bemcentinib + LDAC combination from the identified trial, which focused on patients with relapsed/refractory (R/R) AML who were unfit for intensive chemotherapy [1] [2].

Metric This compound + LDAC (Phase 1b/2a Trial Data)
Patient Population R/R AML and treatment-naïve AML patients unfit for intensive chemotherapy [1].
Composite Complete Remission (CRc) 26% (5/19) in overall R/R population; 30% (3/10) in 1st relapse patients [2].
Clinical Benefit Rate (CBR) 79% (14/19) in overall R/R population [2].
Median Overall Survival (mOS) 6.2 months in overall R/R population; 11.3 months in patients with time on treatment >3 months [2].
Common Grade 3/4 Treatment-Related Adverse Events (TRAEs) Anemia (33%), asymptomatic QTcF prolongation (11%), thrombocytopenia, febrile neutropenia [1] [2].
Safety and Tolerability Conclusion The combination was reported to be safe and well-tolerated, with a safety profile comparable to that of LDAC alone [1] [2].

Key Experimental Methodology

To help you evaluate the quality of the data, here are the key design elements of the clinical trial cited above (NCT02488408) [1]:

  • Study Design: Open-label Phase 1b/2a trial.
  • Primary Objectives:
    • Phase 1b (Monotherapy arm): Identify the maximum tolerated dose (MTD) of this compound.
    • Phase 2a (Combination arm): Assess the safety and tolerability of this compound + LDAC.
  • Dosing:
    • This compound: A loading/maintenance dose of 400/200 mg was selected for the combination therapy.
    • LDAC: Administered per standard-of-care schedule.
  • Patient Eligibility: Enrolled patients were unsuitable for intensive chemotherapy, including those with R/R AML and some treatment-naïve AML patients.
  • Endpoints:
    • Secondary Efficacy Endpoints: Included objective response rate (ORR), clinical benefit rate (CBR), and overall survival (OS).
    • Safety Assessment: Based on standard clinical laboratory tests and Common Terminology Criteria for Adverse Events (CTCAE) version 4.
  • Translational Biomarker Analysis: Longitudinal bone marrow samples from some patients underwent single-cell RNA sequencing (scRNA-seq) and CITEseq to investigate the mechanism of action [2].

Mechanism of Action

This compound is a first-in-class, orally bioavailable, highly selective inhibitor of AXL, a receptor tyrosine kinase. The proposed anti-leukemic mechanism involves both direct action on cancer cells and modulation of the immune response, as illustrated below.

G This compound This compound AXL AXL This compound->AXL Inhibits AXL Signaling AXL Signaling AXL->AXL Signaling Chemo Resistance Chemo Resistance AXL Signaling->Chemo Resistance Promotes Proliferation & Survival Proliferation & Survival AXL Signaling->Proliferation & Survival Promotes Immunosuppressive TME Immunosuppressive TME AXL Signaling->Immunosuppressive TME Induces Tumor Cell Tumor Cell Tumor Cell->AXL Immune Cell Immune Cell Immune Cell->AXL Anti-tumor Immunity Anti-tumor Immunity Immune Cell->Anti-tumor Immunity This compound + LDAC This compound + LDAC This compound + LDAC->Tumor Cell Direct killing This compound + LDAC->Immune Cell Activates

Context and Comparison with Other AML Treatments

While the search results do not provide a head-to-head comparison, they do offer context on the broader AML treatment landscape, which can help in framing the performance of this compound + LDAC.

  • Unmet Need: For older or unfit patients with R/R AML, the prognosis is particularly poor, with a median overall survival of just 2.4 to 4 months after failing first-line therapy, highlighting the significant unmet need that the this compound + LDAC regimen aims to address [1].
  • Current Standard of Care: The current standard of care for newly diagnosed AML patients unfit for intensive therapy is a combination of venetoclax with hypomethylating agents (HMAs) or LDAC, which has shown response rates of 60-75% in the frontline setting [1]. However, most patients eventually relapse.
  • Performance in Context: In the high-need R/R patient population, the reported 26% CRc and 6.2-month mOS with this compound + LDAC suggests a clinically meaningful benefit, especially when considering the historical mOS of 2.4 months cited in one of the studies [2].

References

Bemcentinib pembrolizumab versus pembrolizumab alone

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data

The table below summarizes key efficacy and safety findings from clinical trials investigating bemcentinib plus pembrolizumab compared to published data on pembrolizumab monotherapy.

Metric This compound + Pembrolizumab (in specific populations) Pembrolizumab Monotherapy (as historical context)
Primary Use Case Overcoming anti-PD-1 resistance, particularly in STK11/LKB1 mutant NSCLC [1]; 2nd-line therapy in chemotherapy-refractory NSCLC [2] 1st-line therapy for metastatic NSCLC with PD-L1 TPS ≥50% [3]
Objective Response Rate (ORR) 40% in chemo-refractory, immuno-naïve NSCLC (Phase II) [2]; Preliminary clinical response in STK11/LKB1 mutant NSCLC [1] ~39.5% in PD-L1 TPS ≥50% (5-year analysis, KEYNOTE-042) [3]
Overall Survival (OS) Median OS of 12.2 months in chemo-refractory, immuno-naïve NSCLC (Phase II) [2] Median OS of 22.62 months in PD-L1 TPS ≥50% (network meta-analysis) [3]
Progression-Free Survival (PFS) Data not fully available for combo; mRFS 2.1 mos (this compound mono in AML) [4] Median PFS of 7.41 months in PD-L1 TPS ≥50% (network meta-analysis) [3]
Key Patient Biomarker AXL expression and STK11/LKB1 mutation status are key predictive biomarkers [1] [2] PD-L1 Tumor Proportion Score (TPS) is the primary biomarker [3]
Common TRAEs Asthenia/fatigue (48%), increased transaminases (43%, reversible), diarrhea (33%) [2] Immune-related AEs (irAEs); any trAEs and Grade≥3 trAEs lower than chemo-combos [3]

Mechanism of Action and Rationale for Combination

The scientific rationale for combining this compound with pembrolizumab is to overcome inherent and acquired resistance to immune checkpoint blockade, not to directly enhance pembrolizumab's efficacy in responsive tumors.

  • AXL Inhibition Reverses Immunosuppression: AXL is a receptor tyrosine kinase that acts as an innate immune checkpoint. Its activation on dendritic cells and other innate immune cells suppresses the production of type I interferon, a critical signal for priming and activating anti-tumor CD8+ T cells [1].
  • Restoring Response in STK11/LKB1 Mutant NSCLC: AXL inhibition is particularly relevant for NSCLCs with co-mutations in KRAS and STK11/LKB1 (KL). These tumors are notoriously refractory to anti-PD-1/PD-L1 therapy because their microenvironment lacks TCF1+ PD-1+ CD8+ T cells, a stem-like population essential for responding to checkpoint blockade. Research shows that systemic AXL inhibition induces type I interferon secretion, leading to the expansion of this crucial T cell population and restoring sensitivity to PD-1 blockade [1]. The following diagram illustrates this mechanism.

G STK11_Mutation STK11/LKB1 Mutation AXL_Activity AXL Kinase Activity STK11_Mutation->AXL_Activity IFN_Secretion Suppressed Type I Interferon Secretion AXL_Activity->IFN_Secretion TCF1_Cells Lack of TCF1+ PD-1+ CD8+ T cells IFN_Secretion->TCF1_Cells PD1_Resistance Resistance to Anti-PD-1 Therapy TCF1_Cells->PD1_Resistance This compound This compound (AXLi) This compound->AXL_Activity Inhibits IFN_Restored Restored Type I Interferon Secretion This compound->IFN_Restored TCF1_Restored Expansion of TCF1+ PD-1+ CD8+ T cells IFN_Restored->TCF1_Restored PD1_Sensitivity Sensitivity to Anti-PD-1 Restored TCF1_Restored->PD1_Sensitivity Pembrolizumab Pembrolizumab (anti-PD-1) Pembrolizumab->PD1_Sensitivity Enables Response to

Detailed Experimental Protocols

For researchers looking to validate these findings or explore related mechanisms, the following summarizes key methodologies from the foundational study [1].

1. In Vivo Syngeneic Mouse Models

  • Purpose: To evaluate the efficacy of this compound and anti-PD-1 combination therapy and confirm its immune-mediated mechanism.
  • Cell Lines: Use murine lung adenocarcinoma cell lines derived from Kras-mutant/Tp53-knockout (KP) models. Generate isogenic Stk11/Lkb1-deficient (KPL) lines using CRISPR-Cas9.
  • Animal Modeling: Implant KP and KPL cells subcutaneously into immunocompetent C57BL/6J mice and into Rag1-deficient mice (lacking adaptive immunity).
  • Dosing: Treat tumor-bearing mice with vehicle, this compound alone, anti-PD-1 antibody alone, or the combination. This compound is typically administered orally.
  • Analysis: Monitor tumor growth. The combination should show significant tumor control in immunocompetent but not Rag1-deficient mice, proving an immune-dependent effect.

2. Immune Profiling via Single-Cell RNA Sequencing (scRNA-seq)

  • Purpose: To characterize the tumor immune microenvironment and identify key immune cell populations affected by the therapy.
  • Sample Processing: Isolate tumor-infiltrating immune cells (T cells and myeloid cells) from dissociated murine tumors.
  • scRNA-seq: Use a platform like 10x Genomics for library preparation and sequencing.
  • Bioinformatic Analysis: Cluster cells based on gene expression patterns. Annotate cell types using canonical markers (e.g., Cd3e, Cd8a for T cells; Itgam, Adgre1 for macrophages). Pay close attention to the Tcf7 (encodes TCF1) expression cluster in CD8+ T cells. The key finding is that KPL tumors have fewer Tcf7+ CD8 T cells, which expands upon combination treatment.

3. Flow Cytometry Validation

  • Purpose: To confirm scRNA-seq findings at the protein level and quantify specific T cell populations.
  • Cell Preparation: Create single-cell suspensions from harvested tumors.
  • Staining: Use fluorescently labeled antibodies against surface markers (CD45, CD3, CD8, PD-1) and intracellular markers (TCF1). Include a viability dye.
  • Analysis: Acquire data on a flow cytometer and analyze with software (e.g., FlowJo). The percentage of TCF1+PD-1+CD8+ T cells is the critical readout, expected to increase in the combination therapy group.

Interpretation Guide for Researchers

  • Biomarker-Driven Application: The value of the this compound-pembrolizumab combination is not as a broad replacement for pembrolizumab monotherapy, but as a rescue strategy for defined resistant populations, particularly STK11/LKB1 mutant NSCLC.
  • Clinical Trial Context: The promising 40% ORR for the combination was in chemotherapy-refractory patients, a population with limited options [2]. Cross-trial comparisons with pembrolizumab monotherapy (which is often used first-line) should be made with caution due to differences in patient populations and lines of therapy.
  • Future Directions: Research is ongoing to define AXL expression thresholds for patient selection and to explore this combination in other cancers where AXL mediates an immunosuppressive microenvironment.

References

Clinical Evidence for sAXL as an Efficacy Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative findings from clinical trials investigating sAXL in relation to bemcentinib treatment outcomes.

Trial Identifier & Population Biomarker Measurement Method Key Efficacy Findings (sAXL-high vs. sAXL-low) Reference

| NCT02488408 (Phase 1b/2a) [1] AML patients (unfit for intensive chemo) | Plasma levels measured via ELISA | Combination Therapy (w/ LDAC): Higher response rates (CR/CRi) and longer overall survival in patients with high baseline sAXL. | [1] | | NCT03824080 (BERGAMO Phase 2) [2] HR-MDS and AML (post-HMA failure) | Not explicitly stated in summary; biomarker analysis performed on patient subpopulation (n=34) | Monotherapy: Trend towards improved response in MDS and AML patients with specific mutation profiles (e.g., CSF3R, CSNK1A1). Direct correlation to sAXL not specified in results summary. | [2] |

Experimental Protocols for Biomarker Analysis

The validation of sAXL in clinical trials involves specific methodologies for sample handling and data analysis.

  • Sample Collection and Processing: In the NCT02488408 trial, blood samples were collected from patients at baseline (before starting treatment). The plasma fraction was then separated and stored for subsequent analysis [1].
  • sAXL Quantification: The concentration of soluble AXL in plasma was measured using a commercially available enzyme-linked immunosorbent assay (ELISA). This method uses antibodies specific to human AXL to capture and detect the protein, providing a quantitative readout [1].
  • Data Analysis and Cut-off Determination: Baseline sAXL levels were analyzed to determine a threshold (cut-off) that differentiates "sAXL-high" from "sAXL-low" patient populations. Statistical analyses (such as ROC curves) are typically used to define the cut-off that best predicts clinical response. Treatment outcomes, like overall response rate (ORR) and overall survival (OS), are then compared between these two groups [1].

AXL Signaling and Biomarker Workflow

The diagram below illustrates the role of AXL in cancer progression and how sAXL is measured and used as a biomarker in clinical trials.

G AXL Signaling and sAXL Biomarker Validation cluster_pathway AXL Signaling in Cancer cluster_biomarker sAXL Biomarker Workflow GAS6 GAS6 AXL AXL GAS6->AXL Binds Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) AXL->Downstream Activates ELISA sAXL Quantification (ELISA Assay) AXL->ELISA Shedding Effects Cellular Effects (Proliferation, Survival, EMT, Drug Resistance) Downstream->Effects Leads to BloodSample Patient Blood Sample Plasma Plasma Isolation BloodSample->Plasma Plasma->ELISA Stratification Patient Stratification (sAXL-high vs sAXL-low) ELISA->Stratification Correlation Correlation with Clinical Outcome Stratification->Correlation

Research Status and Implications

The relationship between sAXL levels and treatment response is an area of active investigation. The available evidence suggests that high baseline sAXL may predict better response to this compound-based therapies in AML [1]. Researchers are working to standardize and validate the sAXL assay and its clinical cut-off values. The goal is to reliably identify patients who are most likely to benefit from AXL inhibition, paving the way for a more personalized treatment approach.

References

Bemcentinib overall response rate clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Overall Response Rate (ORR) in Clinical Trials

The table below summarizes the ORR for bemcentinib across different clinical trials and patient populations.

Cancer Type Trial Phase / Identifier Treatment Regimen Patient Population ORR (Findings) Key Highlights
AML [1] [2] Phase 1b/2a (NCT02488408) This compound + LDAC Elderly R/R AML (2nd line) 45% (5/11) [2] CR/CRi rate of 36%; clinical benefit rate 73% [2].
AML [1] Phase 1b/2a (NCT02488408) This compound + LDAC Mixed (30 R/R, 6 treatment-naïve) Not specified Combination was safe and well-tolerated [1].
NSCLC [3] Phase 1 (NCT02922777) This compound + Docetaxel Previously treated advanced NSCLC 35% (6/17) 47% (8/17) achieved stable disease [3].
NSCLC [4] [5] Phase 2 (NCT03184571) This compound + Pembrolizumab STK11-mutated advanced NSCLC 100% (3/3) All 3 evaluable patients had objective response/clinical benefit [4] [5].

Detailed Experimental Protocols

To aid in the interpretation of the ORR data, here are the methodologies from key clinical trials.

BGBC003 (NCT02488408) - AML Trial [1] [2]
  • Objective: Primary objectives were to identify the maximum tolerated dose (MTD) for monotherapy and assess the safety/tolerability of the combination with LDAC.
  • Study Design: Open-label, multi-centre Phase 1b/2a trial.
  • Patient Population:
    • Dose Escalation (Monotherapy): 36 patients with R/R AML or high-risk MDS.
    • LDAC Combination: 36 AML patients (30 R/R, 6 treatment-naïve), median age 76, unfit for intensive chemotherapy.
  • Treatment:
    • This compound: Orally, once daily. A loading/maintenance dose (e.g., 400/200 mg) was used.
    • LDAC: 20 mg administered subcutaneously twice daily for 10 days, in 28-day cycles.
  • Endpoints: Efficacy (ORR, CR, CRi), safety, pharmacokinetics (PK), and pharmacodynamics (PD).
NCT03184571 - NSCLC Trial (this compound + Pembrolizumab) [4] [5]
  • Objective: To evaluate the efficacy and safety of this compound in combination with pembrolizumab.
  • Study Design: Phase 2, open-label, multi-centre, single-group assignment trial.
  • Patient Population: Patients with stage IV adenocarcinoma NSCLC who had received up to one prior line of therapy. Cohorts were stratified by prior immunotherapy exposure.
  • Treatment:
    • This compound: 400 mg loading dose for 3 days, then 200 mg daily thereafter.
    • Pembrolizumab: 200 mg intravenous infusion every 3 weeks.
  • Endpoints: Primary endpoint was ORR. Secondary endpoints included disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Mechanism of Action and Rationale for Combinations

The therapeutic strategy for this compound is based on targeting AXL-mediated resistance pathways. The following diagram illustrates the core mechanisms and rationale for its combinations in clinical trials.

G cluster_0 AXL Signaling Pathway cluster_1 This compound Combination Rationale AXL AXL Downstream Downstream AXL->Downstream Activates Chemo Chemo AXL->Chemo Mediates Resistance To IO IO AXL->IO Mediates Resistance To GAS6 GAS6 GAS6->AXL Binds & Activates Tumor Tumor Downstream->Tumor Promotes • Proliferation • Survival • EMT Immune Immune Downstream->Immune Creates Immunosuppressive Microenvironment Invis This compound This compound This compound->AXL Inhibits

Figure 1: Mechanism of AXL Inhibition and Combination Rationale for this compound. AXL activation by its ligand GAS6 promotes tumor progression and an immunosuppressive microenvironment. This compound inhibits AXL to overcome resistance to chemotherapy and immunotherapy [6] [7].

  • Targeting AXL in Cancer: AXL is a receptor tyrosine kinase that is overexpressed in many cancers. Its activation is associated with key pathological processes, including tumor cell proliferation, survival, invasion, epithelial-mesenchymal transition (EMT), and immunosuppression [6] [7]. In NSCLC and AML, high AXL expression is linked to poor prognosis and resistance to various therapies [6] [1].
  • Overcoming Chemotherapy Resistance: AXL signaling activates downstream pathways like PI3K/AKT and MAPK, which can confer resistance to cytotoxic agents. By inhibiting AXL, this compound can sensitize tumor cells to chemotherapy, as demonstrated in the combination with LDAC in AML and docetaxel in NSCLC [6] [3].
  • Restoring Sensitivity to Immunotherapy: AXL is upregulated in non-responders to immune checkpoint blockade. It contributes to an immunosuppressive microenvironment by modulating innate immune cells. Preclinical and early clinical data suggest that this compound can restore response to anti-PD-1 therapy, particularly in challenging subgroups like STK11-mutant NSCLC [6] [4] [5].

Future Clinical Development Directions

Based on the current clinical data, the development of this compound is progressing in several key areas:

  • Biomarker-Driven Indications: The strong signal of efficacy in STK11-mutant NSCLC has earned the this compound/pembrolizumab combination an FDA Fast Track designation, highlighting its potential for this population with high unmet need [4] [5].
  • Novel Combination Strategies: Research continues to explore new combinations. A newly initiated Phase 1b/II trial (NCT06516887) is investigating this compound with pacritinib (a JAK2 inhibitor) in advanced lung adenocarcinoma, based on research suggesting AXL and JAK-STAT3 work together to promote tumor growth [8].

References

Bemcentinib progression free survival overall survival data

Author: Smolecule Technical Support Team. Date: February 2026

Reported Efficacy Data for Bemcentinib

The following table summarizes the key efficacy outcomes reported in clinical trials for this compound across different cancer types and treatment combinations.

Cancer Type Phase Intervention Patient Population Key Efficacy Findings Source & Context

| Advanced NSCLC [1] | Phase 1 | this compound + Docetaxel | 17 evaluable patients, previously treated | • ORR: 35% (6/17 Partial Response) • DCR: 82% (47% Stable Disease) | Single-arm trial; no comparator group. PFS and OS not reported. | | Acute Myeloid Leukemia (AML) [2] | Phase 1b/2a | this compound + LDAC (Low-Dose Cytarabine) | 36 patients, unfit for intensive chemo | • CR/CRi Rate: 19.4% (7/36 patients) | Cohort included R/R and treatment-naïve patients; primary endpoint was safety. | | Metastatic Melanoma [3] | Phase 1b/2 | this compound + SOC* | 91 randomized patients, previously untreated | • ORR, PFS, OS: No improvement vs. SOC alone. | *SOC: pembrolizumab or dabrafenib+trametinib. Trial showed no efficacy benefit for adding this compound. |

Experimental Methodology in Key Studies

For researchers, the methodologies from these trials provide a foundation for designing future studies.

  • NSCLC Trial (NCT02922777) Design [1]:

    • Study Design: Open-label, single-institution, 3+3 dose escalation Phase 1 trial.
    • Patient Population: Adults with previously treated advanced NSCLC, ECOG 0-1, and adequate organ function.
    • Dosing Schedule: this compound was started with a 3-day loading dose (200mg or 400mg) followed by a daily maintenance dose (100mg or 200mg), in combination with intravenous docetaxel (60 or 75 mg/m²) every 21 days.
    • DLT Assessment: Conducted over the first cycle (7-day this compound run-in plus 21 days of combination therapy).
    • Protocol Amendment: Due to high rates of neutropenia, prophylactic G-CSF was mandated for later patients. The Maximum Tolerated Dose (MTD) was established as docetaxel 60 mg/m² with G-CSF plus this compound (400mg load → 200mg daily).
  • AML Trial (NCT02488408) Design [2]:

    • Study Design: Open-label, dose-escalation, and cohort expansion Phase 1b/2a trial.
    • Patient Population: Patients with R/R AML or newly diagnosed AML unfit for intensive chemotherapy.
    • Dosing: A loading/maintenance dose of 400/200 mg of an enhanced formulation of this compound was selected for the combination cohort with LDAC.
    • Primary Endpoints: For dose-escalation (monotherapy), the primary endpoint was identification of the MTD. For the combination cohort, the primary endpoint was safety and tolerability.

This compound's Mechanism of Action

This compound is a first-in-class, oral, highly selective inhibitor of the AXL receptor tyrosine kinase [3] [2]. AXL is often overexpressed in cancers and is associated with tumor progression, epithelial-mesenchymal transition (EMT), therapy resistance, and immunosuppression [4] [5].

The diagram below illustrates the core mechanism by which this compound targets the GAS6/AXL signaling pathway to exert its anti-tumor effects.

G GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds to Downstream Downstream Signaling (PI3K/AKT, MAPK) AXL->Downstream Activates Effects Tumor Effects: Proliferation, Survival Migration, Invasion Therapy Resistance Downstream->Effects This compound This compound (AXL Inhibitor) This compound->AXL Inhibits

Interpretation and Future Directions

  • Data Context: The promising activity of this compound + docetaxel in a Phase 1 NSCLC trial provided rationale for further investigation [1]. However, the negative results in melanoma highlight that efficacy is likely context-dependent and influenced by cancer type and combination therapy [3].
  • Current Status: The role of AXL inhibition in NSCLC and other cancers remains under investigation [1] [4]. The available data is primarily from early-phase trials, and mature PFS/OS figures from large, randomized controlled trials are needed to definitively establish its clinical benefit.
  • Research Considerations: Future studies may focus on identifying predictive biomarkers (e.g., high AXL expression) to select patients most likely to respond. Combination strategies with immunotherapy or other targeted agents are also a key area of ongoing research to overcome therapy resistance [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

506.29064312 Da

Monoisotopic Mass

506.29064312 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ICW2LX8AS

Wikipedia

Bemcentinib

Dates

Last modified: 08-15-2023
1: Sadahiro H, Kang KD, Gibson JT, Minata M, Yu H, Shi J, Chhipa RR, Chen Z, Lu S, Simoni Y, Furuta T, Sabit H, Zhang S, Bastola S, Yamaguchi S, Alsheikh HA, Komarova S, Wang J, Kim SH, Hambardzumyan D, Lu X, Newell EW, Dasgupta B, Nakada M, Lee LJ, Nabors LB, Norian LA, Nakano I. Activation of the receptor tyrosine kinase AXL regulates the immune microenvironment in glioblastoma. Cancer Res. 2018 Mar 12. pii: canres.2433.2017. doi: 10.1158/0008-5472.CAN-17-2433. [Epub ahead of print] PubMed PMID: 29531161.
2: Oien DB, Garay T, Eckstein S, Chien J. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy. Front Pharmacol. 2018 Jan 11;8:970. doi: 10.3389/fphar.2017.00970. eCollection 2017. PubMed PMID: 29375377; PubMed Central PMCID: PMC5768913.
3: Ludwig KF, Du W, Sorrelle NB, Wnuk-Lipinska K, Topalovski M, Toombs JE, Cruz VH, Yabuuchi S, Rajeshkumar NV, Maitra A, Lorens JB, Brekken RA. Small-Molecule Inhibition of Axl Targets Tumor Immune Suppression and Enhances Chemotherapy in Pancreatic Cancer. Cancer Res. 2018 Jan 1;78(1):246-255. doi: 10.1158/0008-5472.CAN-17-1973. Epub 2017 Nov 27. PubMed PMID: 29180468; PubMed Central PMCID: PMC5754222.
4: Palisoul ML, Quinn JM, Schepers E, Hagemann IS, Guo L, Reger K, Hagemann AR, McCourt CK, Thaker PH, Powell MA, Mutch DG, Fuh KC. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer. Mol Cancer Ther. 2017 Dec;16(12):2881-2891. doi: 10.1158/1535-7163.MCT-17-0587. Epub 2017 Sep 13. PubMed PMID: 28904132; PubMed Central PMCID: PMC5716844.
5: Young CS, Clarke KM, Kettyle LM, Thompson A, Mills KI. Decitabine-Vorinostat combination treatment in acute myeloid leukemia activates pathways with potential for novel triple therapy. Oncotarget. 2017 May 19;8(31):51429-51446. doi: 10.18632/oncotarget.18009. eCollection 2017 Aug 1. PubMed PMID: 28881658; PubMed Central PMCID: PMC5584259.
6: Hong Q, Li O, Zheng W, Xiao WZ, Zhang L, Wu D, Cai GY, He JC, Chen XM. LncRNA HOTAIR regulates HIF-1α/AXL signaling through inhibition of miR-217 in renal cell carcinoma. Cell Death Dis. 2017 May 11;8(5):e2772. doi: 10.1038/cddis.2017.181. PubMed PMID: 28492542; PubMed Central PMCID: PMC5520706.
7: Lin JZ, Wang ZJ, De W, Zheng M, Xu WZ, Wu HF, Armstrong A, Zhu JG. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer. Oncotarget. 2017 Jun 20;8(25):41064-41077. doi: 10.18632/oncotarget.17026. PubMed PMID: 28455956; PubMed Central PMCID: PMC5522277.
8: von Mässenhausen A, Brägelmann J, Billig H, Thewes B, Queisser A, Vogel W, Kristiansen G, Schröck A, Bootz F, Brossart P, Kirfel J, Perner S. Implication of the Receptor Tyrosine Kinase AXL in Head and Neck Cancer Progression. Int J Mol Sci. 2016 Dec 22;18(1). pii: E7. doi: 10.3390/ijms18010007. PubMed PMID: 28025482; PubMed Central PMCID: PMC5297642.
9: Ben-Batalla I, Erdmann R, Jørgensen H, Mitchell R, Ernst T, von Amsberg G, Schafhausen P, Velthaus JL, Rankin S, Clark RE, Koschmieder S, Schultze A, Mitra S, Vandenberghe P, Brümmendorf TH, Carmeliet P, Hochhaus A, Pantel K, Bokemeyer C, Helgason GV, Holyoake TL, Loges S. Axl Blockade by BGB324 Inhibits BCR-ABL Tyrosine Kinase Inhibitor-Sensitive and -Resistant Chronic Myeloid Leukemia. Clin Cancer Res. 2017 May 1;23(9):2289-2300. doi: 10.1158/1078-0432.CCR-16-1930. Epub 2016 Nov 17. PubMed PMID: 27856601.
10: Dowall SD, Bewley K, Watson RJ, Vasan SS, Ghosh C, Konai MM, Gausdal G, Lorens JB, Long J, Barclay W, Garcia-Dorival I, Hiscox J, Bosworth A, Taylor I, Easterbrook L, Pitman J, Summers S, Chan-Pensley J, Funnell S, Vipond J, Charlton S, Haldar J, Hewson R, Carroll MW. Antiviral Screening of Multiple Compounds against Ebola Virus. Viruses. 2016 Oct 27;8(11). pii: E277. PubMed PMID: 27801778; PubMed Central PMCID: PMC5127007.
11: Antony J, Tan TZ, Kelly Z, Low J, Choolani M, Recchi C, Gabra H, Thiery JP, Huang RY. The GAS6-AXL signaling network is a mesenchymal (Mes) molecular subtype-specific therapeutic target for ovarian cancer. Sci Signal. 2016 Oct 4;9(448):ra97. PubMed PMID: 27703030.
12: Tong LS, Shao AW, Ou YB, Guo ZN, Manaenko A, Dixon BJ, Tang J, Lou M, Zhang JH. Recombinant Gas6 augments Axl and facilitates immune restoration in an intracerebral hemorrhage mouse model. J Cereb Blood Flow Metab. 2017 Jun;37(6):1971-1981. doi: 10.1177/0271678X16658490. Epub 2016 Jan 1. PubMed PMID: 27389179; PubMed Central PMCID: PMC5464693.
13: Wang C, Jin H, Wang N, Fan S, Wang Y, Zhang Y, Wei L, Tao X, Gu D, Zhao F, Fang J, Yao M, Qin W. Gas6/Axl Axis Contributes to Chemoresistance and Metastasis in Breast Cancer through Akt/GSK-3β/β-catenin Signaling. Theranostics. 2016 May 24;6(8):1205-19. doi: 10.7150/thno.15083. eCollection 2016. PubMed PMID: 27279912; PubMed Central PMCID: PMC4893646.
14: Del Pozo Martin Y, Park D, Ramachandran A, Ombrato L, Calvo F, Chakravarty P, Spencer-Dene B, Derzsi S, Hill CS, Sahai E, Malanchi I. Mesenchymal Cancer Cell-Stroma Crosstalk Promotes Niche Activation, Epithelial Reversion, and Metastatic Colonization. Cell Rep. 2015 Dec 22;13(11):2456-2469. doi: 10.1016/j.celrep.2015.11.025. Epub 2015 Dec 6. PubMed PMID: 26670048; PubMed Central PMCID: PMC4695340.
15: Ocal O, Pashkov V, Kollipara RK, Zolghadri Y, Cruz VH, Hale MA, Heath BR, Artyukhin AB, Christie AL, Tsoulfas P, Lorens JB, Swift GH, Brekken RA, Wilkie TM. A rapid in vivo screen for pancreatic ductal adenocarcinoma therapeutics. Dis Model Mech. 2015 Oct 1;8(10):1201-11. doi: 10.1242/dmm.020933. PubMed PMID: 26438693; PubMed Central PMCID: PMC4610235.
16: Bansal N, Mishra PJ, Stein M, DiPaola RS, Bertino JR. Axl receptor tyrosine kinase is up-regulated in metformin resistant prostate cancer cells. Oncotarget. 2015 Jun 20;6(17):15321-31. PubMed PMID: 26036314; PubMed Central PMCID: PMC4558154.
17: Vouri M, An Q, Birt M, Pilkington GJ, Hafizi S. Small molecule inhibition of Axl receptor tyrosine kinase potently suppresses multiple malignant properties of glioma cells. Oncotarget. 2015 Jun 30;6(18):16183-97. PubMed PMID: 25980499; PubMed Central PMCID: PMC4599264.
18: Bárcena C, Stefanovic M, Tutusaus A, Joannas L, Menéndez A, García-Ruiz C, Sancho-Bru P, Marí M, Caballeria J, Rothlin CV, Fernández-Checa JC, de Frutos PG, Morales A. Gas6/Axl pathway is activated in chronic liver disease and its targeting reduces fibrosis via hepatic stellate cell inactivation. J Hepatol. 2015 Sep;63(3):670-8. doi: 10.1016/j.jhep.2015.04.013. Epub 2015 Apr 20. PubMed PMID: 25908269; PubMed Central PMCID: PMC4543529.
19: Brand TM, Iida M, Stein AP, Corrigan KL, Braverman CM, Coan JP, Pearson HE, Bahrar H, Fowler TL, Bednarz BP, Saha S, Yang D, Gill PS, Lingen MW, Saloura V, Villaflor VM, Salgia R, Kimple RJ, Wheeler DL. AXL Is a Logical Molecular Target in Head and Neck Squamous Cell Carcinoma. Clin Cancer Res. 2015 Jun 1;21(11):2601-12. doi: 10.1158/1078-0432.CCR-14-2648. Epub 2015 Mar 12. PubMed PMID: 25767293; PubMed Central PMCID: PMC5032632.
20: Jin CW, Wang H, Chen YQ, Tang MX, Fan GQ, Wang ZH, Li L, Zhang Y, Zhang W, Zhong M. Gas6 delays senescence in vascular smooth muscle cells through the PI3K/ Akt/FoxO signaling pathway. Cell Physiol Biochem. 2015;35(3):1151-66. doi: 10.1159/000373940. Epub 2015 Feb 6. PubMed PMID: 25766527.

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